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  • Product: Benzyl piperazine-2-carboxylate
  • CAS: 1624260-17-8

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Piperazine-2-Carboxylate Scaffold

An In-depth Technical Guide to Benzyl Piperazine-2-carboxylate: Structure, Synthesis, and Applications This guide provides a comprehensive technical overview of benzyl piperazine-2-carboxylate, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzyl Piperazine-2-carboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of benzyl piperazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, stereoisomerism, synthetic pathways, physicochemical properties, and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its two nitrogen atoms provide handles for chemical modification and can act as hydrogen bond acceptors or protonatable centers under physiological conditions, influencing solubility and receptor interactions. The introduction of a carboxylate group at the 2-position, particularly as a benzyl ester, creates a chiral center and provides a versatile intermediate for further elaboration. Benzyl piperazine-2-carboxylate serves as a crucial building block for creating complex molecules with potential therapeutic applications, especially in the realm of central nervous system (CNS) disorders.[1]

Chemical Structure and Stereochemistry

Benzyl piperazine-2-carboxylate is characterized by a central piperazine ring with a benzyl group attached to one of the nitrogen atoms and a benzyl carboxylate group at the adjacent carbon (C2). The presence of the substituent at the C2 position renders this carbon a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-benzyl piperazine-2-carboxylate and (S)-benzyl piperazine-2-carboxylate. The specific stereochemistry is critical as it often dictates the molecule's biological activity and interaction with chiral targets like enzymes and receptors.[2]

The structure allows for modification at three key points: the benzyl group, the second nitrogen of the piperazine ring (N4), and the carboxylate group. This versatility makes it a valuable starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.[3]

Chemical and Physical Data
PropertyValueSource
IUPAC Name benzyl piperazine-2-carboxylatePubChem
Molecular Formula C₁₂H₁₆N₂O₂[4]
Molecular Weight 220.27 g/mol [4]
Appearance White to off-white solid or gel[1][5]
Chirality Exists as (R) and (S) enantiomers[2]
Common Synonyms Piperazine-2-carboxylic acid benzyl ester-

Synthesis and Methodologies

The synthesis of benzyl piperazine-2-carboxylate and its derivatives typically involves the protection of one piperazine nitrogen, followed by esterification of the carboxylic acid, and subsequent benzylation of the other nitrogen. The choice of protecting groups and the order of synthetic steps are critical for achieving high yields and preventing side reactions.

General Synthetic Pathway: N-Boc Protected Intermediate

A common and reliable method involves using a tert-butyloxycarbonyl (Boc) protecting group. This strategy provides excellent control over the regioselectivity of the reactions.

G A Piperazine-2-carboxylic acid B 1. (Boc)₂O, Base 2. Benzyl Bromide (BnBr), Base A->B Protection & Esterification C N,N'-di-Boc-piperazine-2-carboxylic acid benzyl ester B->C D Selective Deprotection (e.g., TFA) C->D E N-Boc-piperazine-2-carboxylate benzyl ester D->E F Reductive Amination or Alkylation (e.g., Benzaldehyde, NaBH(OAc)₃) E->F Benzylation G Target Molecule: N-Benzyl-N'-Boc-piperazine-2-carboxylate F->G

Caption: General synthetic workflow for N-protected benzyl piperazine-2-carboxylate.

Experimental Protocol: Synthesis of (S)-tert-butyl 4-benzyl-2-(benzyloxycarbonyl)piperazine-1-carboxylate

This protocol outlines a self-validating system for synthesizing a doubly protected version of the target scaffold, a common intermediate for further diversification.

Step 1: Esterification of Piperazine-2-carboxylic Acid

  • Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a suitable solvent such as methanol.

  • Add a base, like triethylamine (2.2 eq), to neutralize the hydrochloride salt.

  • Introduce a benzylating agent, such as benzyl bromide (1.1 eq), and stir the reaction at room temperature overnight.

    • Causality: The base deprotonates the carboxylic acid and the secondary amine, but the carboxylate is a better nucleophile for the initial reaction under these conditions.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the benzyl ester product.

Step 2: N-Boc Protection

  • To the crude reaction mixture from Step 1, add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Add a base, such as sodium bicarbonate or triethylamine, to facilitate the reaction.

  • Stir at room temperature for 4-6 hours.

    • Causality: The Boc anhydride reacts with the secondary amines of the piperazine ring, providing a stable carbamate protecting group that prevents further alkylation at these positions.

    • Validation: The appearance of a new spot on TLC with a different retention factor (Rf) and a corresponding mass increase in LC-MS analysis confirms the successful protection.

Step 3: N-Benzylation

  • Isolate and purify the product from Step 2.

  • Dissolve the N-Boc protected benzyl ester in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add benzyl bromide (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Optionally, add a catalytic amount of potassium iodide (KI) to accelerate the reaction.[6]

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

    • Causality: The remaining unprotected secondary amine acts as a nucleophile, displacing the bromide from benzyl bromide to form the N-benzyl bond. The Boc group at the other nitrogen prevents di-benzylation.

    • Validation: The final product can be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the correct regio- and stereochemistry.

Physicochemical Properties

The physicochemical properties of benzyl piperazine-2-carboxylate derivatives are critical for their application in drug development, influencing factors like solubility, membrane permeability, and oral bioavailability.

PropertyValue / DescriptionSignificance
Solubility Generally soluble in organic solvents like methanol, chloroform, and DCM.[7] Sparingly soluble in water, though salt forms show increased aqueous solubility.Affects formulation, administration routes, and performance in biological assays.
logP (Octanol/Water Partition Coefficient) Predicted values are typically in the range of 1.0-2.5, indicating moderate lipophilicity.[8]Key determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Influences ability to cross the blood-brain barrier.
pKa The piperazine nitrogens are basic. The pKa of the N-benzyl nitrogen is typically lower than the unsubstituted nitrogen due to the electron-withdrawing effect of the benzyl group.Governs the ionization state at physiological pH, which impacts receptor binding, solubility, and cell penetration.
Stability The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The Boc group is labile to strong acids (e.g., TFA).Important for storage conditions and compatibility with different formulation excipients.

Pharmacology and Mechanism of Action

While benzyl piperazine-2-carboxylate itself is primarily a synthetic intermediate, the core structure is present in molecules with significant biological activity. The parent compound, 1-benzylpiperazine (BZP), is a well-known CNS stimulant that acts as a dopamine and norepinephrine releasing agent and a serotonin reuptake inhibitor.[9][10] Derivatives of piperazine-2-carboxylic acid have shown promise in more specific therapeutic areas.

Application in Alzheimer's Disease Research

Recent studies have highlighted the potential of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[11] These compounds have been shown to act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

  • Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for mitigating the cognitive symptoms of Alzheimer's disease.[11]

  • Structure-Activity Relationship: Studies have shown that modifications to the benzyl groups and the carboxylic acid moiety can fine-tune the inhibitory potency and selectivity for AChE versus BChE. For instance, converting the carboxylic acid to a hydroxamic acid can dramatically increase BChE inhibitory activity.[11]

cluster_0 Synaptic Cleft ACh Acetylcholine (Neurotransmitter) AChE AChE / BChE (Enzyme) ACh->AChE Hydrolysis (Breakdown) Receptor Postsynaptic Receptor ACh->Receptor Binding & Signal Inhibitor Benzyl piperazine- 2-carboxylate Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of cholinesterase inhibition by piperazine-2-carboxylic acid derivatives.

Analytical Characterization

The identity, purity, and concentration of benzyl piperazine-2-carboxylate and its derivatives are typically determined using a combination of chromatographic and spectroscopic techniques.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for separating and identifying volatile piperazine derivatives. The electron ionization (EI) mass spectrum of benzylpiperazine typically shows a characteristic base peak at m/z 91 (the tropylium ion) from the benzyl group.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally labile derivatives. It provides excellent separation and sensitivity for complex mixtures and allows for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule and confirming stereochemistry.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ester (around 1730-1750 cm⁻¹) and N-H bends if the piperazine is not fully substituted.

Sample GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or ethyl acetate.

  • Instrument: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 5% Phenyl Methyl Siloxane) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 270°C

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[13]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum. The molecular ion peak should be visible, along with characteristic fragments corresponding to the benzyl and piperazine carboxylate moieties.

Applications and Future Directions

Benzyl piperazine-2-carboxylate is not an end product but a critical starting material and molecular scaffold. Its primary applications lie in:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] Its structure allows for the creation of compounds that can modulate neurotransmitter systems.

  • Organic Synthesis: The compound is a versatile building block for constructing more complex heterocyclic systems and peptidomimetics.

  • Drug Discovery: By functionalizing the scaffold, researchers can generate libraries of compounds for high-throughput screening against various biological targets, from enzymes like cholinesterases to G-protein coupled receptors.[11]

The future of research involving this scaffold is likely to focus on the development of highly selective and potent ligands for specific biological targets. The design of enantiomerically pure derivatives will be crucial for improving therapeutic efficacy and reducing off-target side effects. As demonstrated by recent work, its role in developing treatments for neurodegenerative diseases like Alzheimer's is a particularly promising avenue for continued investigation.

References

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Retrieved from [Link]

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzylpiperazine-M (desethylene-), 2AC. Retrieved from [Link]

  • Dolan, S. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(6). Retrieved from [Link]

  • Central Narcotics Bureau, Singapore. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Retrieved from [Link]

  • Tu, S., et al. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 21(11). Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-methylpiperazine-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Piperazine-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of benzyl piperazine-2-carboxylate. Recognizing the structural ambiguity inherent in its common nomenclature, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of benzyl piperazine-2-carboxylate. Recognizing the structural ambiguity inherent in its common nomenclature, this document addresses the two principal isomers: benzyl 1-benzylpiperazine-2-carboxylate and benzyl 4-benzylpiperazine-2-carboxylate . The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth discussions on molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and chemical behavior. It synthesizes theoretical knowledge with practical, field-proven insights, emphasizing the causality behind experimental choices and providing self-validating protocols. All technical claims are substantiated with citations to authoritative sources.

Introduction and Structural Elucidation

The term "benzyl piperazine-2-carboxylate" is inherently ambiguous as the piperazine ring possesses two distinct nitrogen atoms at positions 1 and 4, either of which can bear the benzyl substituent. The core structure consists of a piperazine ring with a benzyl carboxylate group at the C2 position. This guide will therefore address both potential isomers, which possess unique physical and chemical properties.

  • Isomer A: Benzyl 1-benzylpiperazine-2-carboxylate (1-BZP-2-BC) : Features a benzyl group on the nitrogen atom adjacent to the carboxylate-bearing carbon.

  • Isomer B: Benzyl 4-benzylpiperazine-2-carboxylate (4-BZP-2-BC) : Features a benzyl group on the nitrogen atom opposite the carboxylate-bearing carbon.

The positioning of the N-benzyl group significantly influences the steric and electronic environment of the molecule, impacting its reactivity, spectral characteristics, and potential biological activity.

G cluster_0 Isomer A: Benzyl 1-benzylpiperazine-2-carboxylate cluster_1 Isomer B: Benzyl 4-benzylpiperazine-2-carboxylate A B

Caption: Chemical structures of the two primary isomers.

Physicochemical Properties

Direct experimental data for these specific isomers is scarce in publicly available literature. The following properties are a consolidation of data from closely related analogs, such as 1-benzylpiperazine (BZP), and computational predictions.[1][2][3]

PropertyBenzyl 1-benzylpiperazine-2-carboxylateBenzyl 4-benzylpiperazine-2-carboxylateRationale & Key References
Molecular Formula C₁₉H₂₂N₂O₂C₁₉H₂₂N₂O₂Based on chemical structure.
Molecular Weight 322.40 g/mol 322.40 g/mol Based on chemical structure.
Appearance Predicted: Colorless to pale yellow oil or low-melting solidPredicted: Colorless to pale yellow oil or low-melting solidBased on analogs like 1-benzylpiperazine which is a liquid/low melting solid.[2][3]
Boiling Point > 200 °C at reduced pressure (Predicted)> 200 °C at reduced pressure (Predicted)High molecular weight and presence of aromatic rings suggest a high boiling point. 1-BZP boils at 122-124°C / 2.5 mmHg.[4][5]
Melting Point Not available. Likely exists as a salt (e.g., dihydrochloride).Not available. Likely exists as a salt (e.g., dihydrochloride).The free base of 1-BZP has a melting point of 17-20 °C. Salts have significantly higher melting points.[2]
Solubility Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Insoluble in water.Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Insoluble in water.The parent 1-BZP is insoluble in water and soluble in various organic solvents.[6] The large nonpolar groups (two benzyls) would confer hydrophobicity.
pKa (Predicted) Primary amine pKa ~8-9.Tertiary amine pKa ~8-9.The pKa of the piperazine nitrogens is influenced by substitution. The parent 1-BZP has a predicted pKa of 9.25.[2]

Synthesis and Purification

The synthesis of these target molecules is not explicitly detailed in a single procedure in the reviewed literature. However, a logical synthetic strategy can be constructed based on established reactions for piperazine derivatives.[4][7][8] The choice of strategy depends on the availability of starting materials.

Proposed Synthetic Pathway

A versatile approach involves the N-benzylation of a pre-formed piperazine-2-carboxylate ester. The key is the selective benzylation of either the N1 or N4 position, which can be controlled with appropriate protecting groups.

Synthesis start Piperazine-2-carboxylic acid ester (e.g., ethyl ester) protect N4-Protection (e.g., Boc group) start->protect Step 1 benzylate_n4 N4-Benzylation (Benzyl Bromide, Base) start->benzylate_n4 Step 1' (Direct, less selective) benzylate_n1 N1-Benzylation (Benzyl Bromide, Base) protect->benzylate_n1 Step 2 deprotect N4-Deprotection (e.g., TFA or HCl) benzylate_n1->deprotect Step 3 (Optional if N4 is unfunctionalized) esterify_A Esterification / Transesterification (Benzyl Alcohol, Acid/Base catalyst) deprotect->esterify_A Step 4 isomer_A Isomer A (1-BZP-2-BC) esterify_A->isomer_A isomer_B Isomer B (4-BZP-2-BC) esterify_A->isomer_B benzylate_n4->esterify_A Step 2'

Caption: Proposed synthetic pathways for target isomers.

Experimental Protocol: General Procedure for Synthesis of Benzyl 4-benzylpiperazine-2-carboxylate (Isomer B)

This protocol is a representative, generalized procedure. Researchers must optimize conditions based on their specific substrates and equipment.

Rationale: This pathway prioritizes benzylation of the more sterically accessible and often more nucleophilic N4 position of a piperazine-2-carboxylate ester, followed by conversion of the ester to the desired benzyl ester.

Step 1: N4-Benzylation of a Piperazine-2-carboxylate Ester

  • Dissolution: Dissolve ethyl piperazine-2-carboxylate (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.2 equiv.), to the solution.

  • Benzylation: Slowly add benzyl bromide or benzyl chloride (1.1 equiv.) dropwise at room temperature. Causality: This is an SN2 reaction where the N4 amine acts as a nucleophile. Using a slight excess of the benzyl halide drives the reaction to completion.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the base. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (ethyl 4-benzylpiperazine-2-carboxylate) by column chromatography on silica gel.

Step 2: Transesterification to Benzyl Ester

  • Setup: To a solution of the purified ethyl ester from Step 1 (1.0 equiv.) in anhydrous benzyl alcohol (used as solvent and reagent), add a catalytic amount of a transesterification catalyst, such as sodium benzyloxide or titanium(IV) isopropoxide.

  • Reaction: Heat the reaction mixture under vacuum or with a nitrogen stream to facilitate the removal of ethanol, driving the equilibrium towards the product. Causality: Le Châtelier's principle dictates that removing a product (ethanol) will shift the reaction equilibrium to favor the formation of the desired benzyl ester.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture. Remove excess benzyl alcohol under high vacuum. Dissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl) to remove any basic catalyst, followed by water and brine.

  • Final Purification: Dry the organic layer, concentrate, and purify the final product, benzyl 4-benzylpiperazine-2-carboxylate, by silica gel chromatography.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the N1 and N4 isomers.

  • ¹H NMR:

    • Aromatic Protons: Two distinct sets of signals between 7.2-7.4 ppm are expected, one for the N-benzyl group and one for the O-benzyl group.

    • Benzyl CH₂: Two singlets (or AB quartets if chiral and non-equivalent) are expected. One for the N-CH₂ -Ph group (typically ~3.5 ppm) and one for the O-CH₂ -Ph group (typically ~5.1 ppm).

    • Piperazine Ring Protons: A complex series of multiplets between ~2.0 and 4.0 ppm. The chemical shifts and coupling patterns will be highly diagnostic for the substitution pattern. For Isomer A (1-BZP-2-BC), the proton at C2 will be significantly influenced by two adjacent electron-withdrawing groups.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 170-173 ppm is expected for the ester carbonyl.

    • Aromatic Carbons: Signals in the 127-138 ppm range.

    • Benzyl CH₂ Carbons: Two distinct signals, one for N-C H₂-Ph (~63 ppm for 1-BZP) and one for O-C H₂-Ph (~67 ppm).[9]

    • Piperazine Ring Carbons: Signals in the 45-60 ppm range. The specific shifts will differ significantly between isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: For both isomers, the expected [M+H]⁺ ion would be at m/z 323.4.

  • Key Fragmentation Pathways:

    • Loss of Benzyl Radical: The most characteristic fragmentation for N-benzyl compounds is the formation of the tropylium ion at m/z 91 .[10] This is expected to be the base peak.

    • Piperazine Ring Fission: Cleavage of the piperazine ring will produce characteristic fragments.

    • Loss of Benzyloxycarbonyl group: Fragmentation can lead to the loss of the C₇H₇O₂ group.

MS_Fragmentation parent [M+H]⁺ m/z 323 frag91 Tropylium Ion [C₇H₇]⁺ m/z 91 parent->frag91 Loss of C₁₂H₁₅N₂O₂ frag175 [M - C₇H₇O₂]⁺ m/z 175 parent->frag175 Loss of -COOCH₂Ph frag231 [M - C₇H₈]⁺ m/z 231 parent->frag231 Loss of Toluene

Sources

Foundational

Spectroscopic Profiling of Benzyl Piperazine-2-Carboxylate: A Comprehensive Analytical Whitepaper

As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter bifunctional scaffolds that serve as linchpins in modern drug discovery. Benzyl piperazine-2-carboxylate (CAS: 1624260...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter bifunctional scaffolds that serve as linchpins in modern drug discovery. Benzyl piperazine-2-carboxylate (CAS: 1624260-17-8) is a prime example. Its dual nature—a dynamic secondary diamine ring paired with a cleavable benzyl ester—makes it an indispensable intermediate.

Recent medicinal chemistry campaigns have leveraged this specific scaffold to synthesize novel cyclo-L-Tyr-L-Tyr (cYY) analogues targeting 1[1]. Furthermore, structurally analogous piperazine-2-carboxylates are foundational in the development of2[2] and3 for oncology[3].

To ensure synthetic fidelity and absolute purity during scale-up[4], a multi-modal spectroscopic approach is required. This whitepaper details the definitive NMR, FT-IR, and HRMS signatures of benzyl piperazine-2-carboxylate, grounded in field-proven methodologies and self-validating analytical systems.

Analytical Elucidation Strategy

To unambiguously confirm the structure of benzyl piperazine-2-carboxylate, we employ an orthogonal analytical workflow. No single technique is sufficient; rather, the integration of magnetic resonance, vibrational modes, and exact mass fragmentation provides a mathematically closed loop of structural proof.

G A Sample Preparation (Purity >98%) B NMR Spectroscopy (1H, 13C, 2D) A->B Solubilization C FT-IR Spectroscopy (Functional Groups) A->C ATR Crystal D HRMS (ESI-TOF) (Molecular Weight) A->D LC Injection E Data Integration & Structural Elucidation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Topology

The piperazine ring exists in a highly dynamic chair conformation. The bulky benzyl ester at the C-2 position heavily dictates the thermodynamic equilibrium, preferring the equatorial position to minimize 1,3-diaxial steric clashes.

Mechanistic Causality of Couplings: Because the ester is equatorial, the H-2 proton is forced into the axial position. This proton exhibits vicinal three-bond couplings across single bonds with both the axial and equatorial H-3 protons. This manifests as a distinct doublet of doublets (dd) in the ¹H NMR spectrum, featuring a large axial-axial coupling constant ( J≈8.0 Hz) and a smaller axial-equatorial coupling constant ( J≈3.5 Hz), perfectly aligning with established5[5].

Table 1: ¹H NMR Quantitative Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
N-H 2.25br s-2HPiperazine N1-H, N4-H
C6-H 2.80 - 2.95m-2HPiperazine CH₂
C5-H 2.80 - 2.95m-2HPiperazine CH₂
C3-H 3.05dd12.5, 3.51HPiperazine CH₂ (equatorial)
C3-H 3.20dd12.5, 8.01HPiperazine CH₂ (axial)
C2-H 3.55dd8.0, 3.51HPiperazine CH (axial)
Benzylic 5.15s-2H-O-CH₂-Ar
Ar-H 7.30 - 7.40m-5HPhenyl ring protons
Table 2: ¹³C NMR Quantitative Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
45.2, 46.8, 48.5Secondary (CH₂)Piperazine C5, C6, C3
56.4Tertiary (CH)Piperazine C2
66.8Secondary (CH₂)Benzylic -O-CH₂-Ar
128.1, 128.3, 128.6Tertiary (CH)Phenyl Aromatic Carbons
135.8Quaternary (C)Phenyl Ipso Carbon
172.5Quaternary (C=O)Ester Carbonyl

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The lack of conjugation between the piperazine nitrogen and the ester carbonyl allows the C=O stretch to appear at a relatively high wavenumber, typical for isolated aliphatic esters.

Table 3: FT-IR ATR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3320Medium, BroadN-H stretch (secondary amines at N1, N4)
2945, 2830MediumC-H stretch (aliphatic piperazine core)
1738Strong, SharpC=O stretch (unconjugated benzyl ester)
1495, 1452MediumC=C stretch (aromatic ring)
1185StrongC-O-C stretch (ester linkage)
740, 698StrongC-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (HRMS) & Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the highly basic secondary amines (pKa ~9.8), yielding a robust [M+H]+ precursor ion at m/z 221.128.

Mechanistic Causality of Fragmentation: The dominant MS/MS pathway is the alpha-cleavage of the ester bond, resulting in the expulsion of the piperazine core and the formation of a highly stable tropylium cation (m/z 91.054). This is an energetically favored process due to the extensive resonance stabilization of the seven-membered aromatic tropylium ring.

MS_Frag M [M+H]+ Precursor m/z 221.128 F1 Tropylium Cation m/z 91.054 M->F1 - C5H10N2O2 (Alpha Cleavage) F2 Piperazine-2-carboxylic Acid m/z 131.081 M->F2 - C7H8 (Benzyl Loss) F3 Piperazine Core m/z 85.076 F2->F3 - HCOOH (Decarboxylation)

Fig 2: Primary ESI-MS/MS fragmentation pathways of benzyl piperazine-2-carboxylate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Gravimetric Sampling: Weigh exactly 15.0 mg of benzyl piperazine-2-carboxylate.

  • Solubilization: Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a non-exchanging, aprotic environment to preserve the N-H proton signals, while TMS acts as an absolute 0.0 ppm internal reference.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

    • Self-Validation Check: Visual inspection against a strong light source must confirm absolute optical clarity (zero Tyndall scattering). Particulates will distort magnetic field homogeneity and ruin resolution.

  • Acquisition: Perform automated 3D shimming (Z1-Z5), followed by ¹H (16 scans) and ¹³C (1024 scans) data collection.

    • Self-Validation Check: The TMS reference peak full-width at half-maximum (FWHM) must measure <0.8 Hz before data is accepted.

Protocol B: FT-IR ATR Analysis
  • Background Collection: Run a 32-scan background on the bare diamond ATR crystal.

    • Causality: Subtracts ambient CO₂ and water vapor from the final spectrum.

    • Self-Validation Check: The resulting baseline must be perfectly flat with no residual peaks exceeding 0.01 absorbance units.

  • Sample Application: Place 2-3 mg of solid compound directly onto the crystal. Apply uniform pressure using the mechanical anvil.

    • Causality: Intimate physical contact between the crystal and sample is mandatory for the evanescent infrared wave to penetrate the matrix.

  • Acquisition & Cleaning: Collect 32 scans at 4 cm⁻¹ resolution. Wipe the crystal with isopropanol post-acquisition.

    • Self-Validation Check: A subsequent blank scan must match the initial background, proving zero cross-contamination.

Protocol C: LC-HRMS (ESI-TOF)
  • Dilution: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, drastically enhancing [M+H]+ ionization efficiency in positive ESI mode.

  • Mass Calibration: Infuse a reference mass solution (e.g., Agilent ESI-L) simultaneously via a dual-nebulizer setup.

    • Causality: Provides real-time lock-mass correction to compensate for time-of-flight thermal drift.

    • Self-Validation Check: The mass accuracy of the reference ions must continuously read <3 ppm error; otherwise, the acquisition sequence automatically halts.

  • Acquisition: Scan m/z 50-1000. Isolate m/z 221.1 for MS/MS fragmentation using 15 eV collision energy.

References

  • WO2008040934A1 - Hdac inhibitors - Google Patents.
  • WO2016115463A1 - Inhibitors of phosphoglycerate dehydrogenase (phgdh) and uses thereof - Google Patents.
  • Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC.
  • Synthesis and Biological Evaluation of Novel cYY Analogues targeting Mycobacterium tuberculosis CYP121A1 - ResearchGate.
  • Benzyl piperazine-2-carboxylate - ChemBK.

Sources

Exploratory

Biological Activity of Benzyl Piperazine-2-Carboxylate Derivatives: A Technical Guide to Multi-Target Applications

Executive Summary The benzyl piperazine-2-carboxylate scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by a rigid six-membered ring and predictable stereoche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl piperazine-2-carboxylate scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by a rigid six-membered ring and predictable stereochemistry (predominantly favoring the chair conformation with equatorial/axial substituent preferences), this core structure enables the precise spatial orientation of pharmacophoric groups. This whitepaper provides an in-depth technical analysis of the dual utility of these derivatives across two distinct therapeutic landscapes: as targeted inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1, and as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease via selective cholinesterase inhibition.

Antimycobacterial Activity: Targeting CYP121A1

Mechanistic Rationale

The global rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of therapeutics with novel mechanisms of action. M. tuberculosis relies heavily on the cytochrome P450 enzyme CYP121A1, which catalyzes the essential C–C crosslinking of the cyclic dipeptide dicyclotyrosine (cYY) into the secondary metabolite mycocyclosin. Depletion of mycocyclosin, or the toxic accumulation of the cYY substrate, is lethal to the pathogen [1].

Benzyl piperazine-2-carboxylate derivatives—specifically 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine analogs—are rationally designed as cYY mimics. The piperazine core mimics the dipeptide backbone, while the benzyl groups occupy the hydrophobic active-site pockets normally filled by the tyrosine aromatic rings. The addition of an azole group ensures direct coordination with the heme iron.

Experimental Protocol: CYP121A1 Binding Affinity Assay (UV-Vis Optical Titration)

To validate the binding of these derivatives to the CYP121A1 heme active site, a self-validating UV-Vis titration protocol is employed. The causality behind this choice is that true heme-binding inhibitors will induce a measurable shift in the Soret band (a Type II spectral shift), confirming direct interaction with the heme iron or an interstitial water molecule, rather than non-specific protein aggregation.

  • Protein Preparation: Purify recombinant Mtb CYP121A1 and dilute to a final concentration of 2–5 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 200 mM NaCl.

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum from 350 to 500 nm, noting the resting low-spin Soret peak at 416 nm.

  • Ligand Titration: Add the piperazine-2-carboxylate derivative (dissolved in DMSO) in 0.5–1.0 µL increments. Critical step: Keep the total DMSO concentration below 1% to prevent solvent-induced protein denaturation.

  • Spectral Shift Monitoring: Observe the shift of the Soret peak. Type II inhibitors will cause the peak to shift from 416 nm to ~423 nm, validating direct coordination to the heme iron.

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA ) against the ligand concentration. Fit the data to the Morrison tight-binding equation to calculate the dissociation constant ( KD​ ).

Quantitative Data Summary
CompoundSubstitution (R-group)Binding Affinity ( KD​ , µM)MIC against Mtb (µg/mL)
5a 4-Fluorobenzyl3.4 ± 0.26.25
5h 4-(tert-Butyl)benzyl1.2 ± 0.16.25
Clotrimazole (Reference Drug)N/A20.0

Data adapted from Kishk et al. [1]. The bulky, lipophilic tert-butyl group optimizes hydrophobic interactions within the CYP121A1 active site, yielding superior binding affinity compared to the reference standard.

CYP121A1_Pathway cYY cYY (Substrate) CYP121A1 CYP121A1 Enzyme cYY->CYP121A1 binds Mycocyclosin Mycocyclosin (Essential for Mtb) CYP121A1->Mycocyclosin crosslinks MtbDeath M. tuberculosis Death Mycocyclosin->MtbDeath depletion causes Inhibitor Piperazine-2-carboxylate Derivative (cYY Mimic) Inhibitor->CYP121A1 competitive inhibition

Mechanism of CYP121A1 inhibition by piperazine-2-carboxylate derivatives leading to Mtb death.

Anti-Alzheimer's Activity: Multi-Target-Directed Ligands (MTDLs)

Mechanistic Rationale

Alzheimer's disease (AD) is characterized by a complex etiology involving severe cholinergic deficits. Inhibiting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is a proven therapeutic strategy, as BChE activity upregulates to compensate for AChE loss during AD progression [2].

Benzyl piperazine-2-carboxylate derivatives—particularly when hydrolyzed to carboxylic acids or converted to hydroxamic acids—act as highly effective MTDLs. The basic piperazine nitrogen interacts with the catalytic active site (CAS) of the cholinesterases, while the flexible benzyl rings engage in π−π stacking with the peripheral anionic site (PAS), effectively blocking the enzyme gorge.

Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition

To evaluate anticholinesterase activity, a modified Ellman's assay is utilized. The causality behind this choice is that the assay provides a continuous colorimetric readout that directly correlates with enzyme kinetics. This makes it a self-validating system: the continuous data allows for the precise generation of Lineweaver-Burk plots, which mathematically confirm whether the inhibition is competitive, non-competitive, or mixed.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to 0.01 M and the substrates (acetylthiocholine iodide, ATCI, or butyrylthiocholine iodide, BTCI) to 0.075 M in deionized water.

  • Enzyme Incubation: In a 96-well microplate, mix 140 µL of buffer, 20 µL of the piperazine derivative (at varying concentrations), and 20 µL of AChE or BChE solution (0.28 U/mL). Incubate at 25°C for 15 minutes to allow for complete inhibitor-enzyme equilibration.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of the respective substrate (ATCI/BTCI) to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which immediately reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Kinetic Measurement: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Ki​ Determination: Calculate the initial velocity of the reaction. Plot the reciprocal of velocity ( 1/V ) against the reciprocal of substrate concentration ( 1/[S] ) to generate a Lineweaver-Burk plot, confirming competitive inhibition and extracting the Ki​ value.

Quantitative Data Summary
CompoundR-groupC-2 ModificationAChE Ki​ BChE Ki​ Selectivity Index (BChE/AChE)
4c 4-ChlorobenzylCarboxylic Acid10.18 µM>100 µMHighly AChE Selective
7b 2-ChlorobenzylHydroxamic Acid>100 µM1.6 nMHighly BChE Selective
Tacrine (Reference)N/A12.5 µM17.3 nMNon-selective

Data adapted from Soliman et al. [2]. The conversion of the C-2 carboxylate to a hydroxamic acid drastically shifts the selectivity profile toward BChE, achieving unprecedented nanomolar potency.

Ellmans_Assay Step1 Enzyme Prep (AChE/BChE + Buffer) Step2 Inhibitor Incubation (Piperazine Derivative) Step1->Step2 15 min, 25°C Step3 Substrate Addition (ATCI/BTCI + DTNB) Step2->Step3 Step4 Thiocholine Release (Enzymatic Hydrolysis) Step3->Step4 Step5 Colorimetric Detection (TNB Anion, 412 nm) Step4->Step5 reacts with DTNB Data Ki Calculation (Lineweaver-Burk Plot) Step5->Data continuous read

Step-by-step workflow of the modified Ellman's assay for determining cholinesterase inhibition.

Conclusion

The stereochemically defined benzyl piperazine-2-carboxylate core is a highly adaptable scaffold in medicinal chemistry. By strategically tuning the benzyl substitutions (e.g., utilizing halogens versus bulky alkyl groups) and modifying the C-2 carboxylate vector (e.g., retaining esters, hydrolyzing to free acids, or converting to hydroxamic acids), researchers can predictably shift the biological activity. This allows the scaffold to be deployed as either a potent, target-specific antimycobacterial agent [1] or a highly selective, multi-target neuroprotectant [2].

References

  • Kishk, S. M., McLean, K. J., Sood, S., Helal, M. A., Gomaa, M. S., Salama, I., ... & Simons, C. (2019). "Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1." Bioorganic & Medicinal Chemistry, 27(8), 1546-1561.[Link]

  • Soliman, A. M., Abd El-Wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, 142, 106916.[Link]

Foundational

A Technical Guide to the Therapeutic Targeting of Benzyl Piperazine-2-Carboxylate Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] While the parent compound, benzylpiperazine (BZP), is primarily known for its stimulant properties acting on monoamine systems, the introduction of a carboxylate group at the 2-position of the piperazine ring fundamentally alters its pharmacological profile.[3][4] This guide synthesizes current research to illuminate the most promising therapeutic targets for this specific chemical class, benzyl piperazine-2-carboxylate derivatives. Recent groundbreaking studies have pivoted the focus from traditional CNS stimulant activity towards a potent role in neurodegenerative diseases, particularly Alzheimer's Disease, by targeting cholinesterases.[5] This whitepaper provides an in-depth analysis of these primary targets, offers detailed experimental protocols for their validation, and explores secondary, exploratory targets based on the rich pharmacology of the broader piperazine family.

Part 1: The Benzyl Piperazine-2-Carboxylate Scaffold: A Strategic Evolution

The Piperazine Moiety: A Cornerstone of Modern Drug Design

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern drug design.[6] Its prevalence is attributed to several key features:

  • Physicochemical Properties: The basic nitrogen atoms are typically protonated at physiological pH, enhancing aqueous solubility—a critical factor for bioavailability.

  • Synthetic Versatility: The two nitrogen atoms provide straightforward points for substitution, allowing chemists to build molecular diversity and fine-tune structure-activity relationships (SAR).[7]

  • Receptor Interaction: The protonated nitrogen can form strong ionic interactions with acidic residues, such as aspartate, in the transmembrane domains of G-protein coupled receptors (GPCRs), a common feature for many CNS targets.[8][9]

The Benzylpiperazine (BZP) Precedent: A Foundation in Neuropharmacology

The parent scaffold, 1-benzylpiperazine (BZP), acts as a central nervous system stimulant with effects comparable to amphetamine, though it is roughly ten times less potent.[3][10] Its mechanism is primarily a mixed action on the dopaminergic and serotonergic systems. BZP enhances the release of dopamine and norepinephrine and acts as a non-selective agonist at various serotonin receptors.[4][11] This activity, while leading to its classification as a drug of abuse, establishes the scaffold's fundamental ability to interact with key monoamine neurotransmitter systems.[12]

The 2-Carboxylate Group: A Paradigm Shift in Therapeutic Targeting

The strategic addition of a carboxylic acid or its derivative (e.g., ester, amide, hydroxamic acid) at the 2-position of the piperazine ring represents a significant evolution of the scaffold. This functional group dramatically shifts the molecule's therapeutic potential away from the stimulant profile of BZP. Recent research strongly indicates that this modification directs the molecule's activity towards a different class of enzymes entirely: the cholinesterases.[5] This discovery opens a compelling new therapeutic avenue for neurodegenerative disorders.

Part 2: Primary Therapeutic Target Class: Cholinesterases in Alzheimer's Disease

The most robust and empirically supported therapeutic application for benzyl piperazine-2-carboxylate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes implicated in the pathology of Alzheimer's Disease (AD).[5]

Scientific Rationale: The Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis of AD posits that the cognitive decline seen in patients is partly due to a deficiency in the neurotransmitter acetylcholine. AChE is the primary enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft, while BChE serves as a co-regulator.[13] Inhibiting these enzymes increases the synaptic concentration and duration of action of acetylcholine, offering symptomatic relief for cognitive and memory deficits. The benzylpiperazine moiety has been identified as an effective binding group for both the catalytic active site (CAS) and peripheral anionic site (PAS) of these enzymes.

Preclinical Evidence: Potency and Selectivity of Novel Derivatives

A 2023 study by Omar et al. provides compelling evidence for this target class. The researchers synthesized and evaluated a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, demonstrating potent, competitive inhibition of both AChE and BChE.[5]

Key findings from this research highlight the scaffold's potential:

  • Potent AChE Inhibition: The free carboxylic acid derivative, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (Compound 4c) , was the most active against AChE, with a Ki value of 10.18 µM and a high selectivity index for AChE over BChE.[5]

  • Extraordinary BChE Inhibition: The hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Compound 7b) , showed remarkable inhibitory activity against BChE with a Ki of 1.6 nM. This potency was significantly superior to the established AD drugs donepezil (Ki = 12.5 µM) and tacrine (Ki = 17.3 nM).[5]

  • Favorable Safety Profile: Lead compounds 4c and 7b exhibited low cytotoxicity in human neuroblastoma (SH-SY5Y) cell lines, suggesting a promising safety window.[5]

Compound IDTarget EnzymeInhibition Constant (Ki)Selectivity Index (SI)Reference
Compound 4c AChE10.18 ± 1.00 µM~17.90 (AChE selective)[5]
Compound 7b BChE1.6 ± 0.08 nM~21,862 (BChE selective)[5]
DonepezilBChE12.5 ± 2.6 µMN/A[5]
TacrineBChE17.3 ± 2.3 nMN/A[5]
Experimental Workflow and Protocols

The validation of cholinesterase inhibition is a critical step in the development of potential AD therapeutics. The workflow involves synthesis, purification, and enzymatic assays.

G cluster_0 Compound Synthesis & Purification cluster_1 In Vitro Assay cluster_2 Mechanism of Action Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Ellman's Assay Characterization->Assay Data IC50 / Ki Determination Assay->Data Kinetics Lineweaver-Burk Plot Data->Kinetics Modeling Molecular Docking Kinetics->Modeling

Workflow for Cholinesterase Inhibitor Validation.

This protocol is a self-validating system for determining the inhibitory potential of a test compound against AChE and BChE.

Causality: This spectrophotometric method is based on the reaction of thiocholine (the product of acetylthiocholine hydrolysis by cholinesterase) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color change is directly proportional to enzyme activity; a reduction in this rate in the presence of a test compound indicates inhibition.

Materials & Reagents:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO or appropriate solvent)

  • Positive control inhibitor (e.g., Donepezil, Tacrine)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer. Ensure final DMSO concentration in the well is ≤1% to avoid solvent interference.

  • Plate Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 nM).

  • Controls: Designate wells for a negative control (buffer + enzyme + substrate, no inhibitor) and a positive control (buffer + enzyme + substrate + known inhibitor). Also include a blank for each compound concentration (compound + buffer, no enzyme).

  • Enzyme Addition: Add 50 µL of the enzyme solution (AChE or BChE) to each well (except blanks) and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed by 25 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Use the Cheng-Prusoff equation to convert the IC50 value to the inhibition constant (Ki) if the inhibition mechanism is competitive.

Part 3: Secondary and Exploratory Therapeutic Targets

While cholinesterase inhibition is the most validated target, the inherent structure of the benzylpiperazine scaffold suggests other plausible targets within the CNS, which warrant investigation for a comprehensive therapeutic profile.

Monoamine Systems: Dopamine and Serotonin Receptors

Rationale: Given the well-established activity of BZP on dopamine and serotonin systems, derivatives of benzyl piperazine-2-carboxylate should be screened against these targets.[10][11] The carboxylate moiety will likely alter the binding mode and functional activity (e.g., shifting from agonist to antagonist), but the core recognition elements may be preserved. Targeting D2/D3 dopamine receptors or 5-HT1A/5-HT2A serotonin receptors could be relevant for treating neuropsychiatric symptoms that often accompany neurodegenerative diseases, or for primary psychiatric disorders.[9][14][15][16]

G cluster_DA Dopaminergic Synapse cluster_5HT Serotonergic Synapse DA_pre Presynaptic Dopamine Neuron DA_post Postsynaptic Neuron DA_pre->DA_post DA Release DAT Dopamine Transporter (DAT) D2R D2/D3 Receptors HT_pre Presynaptic Serotonin Neuron HT_post Postsynaptic Neuron HT_pre->HT_post 5-HT Release SERT Serotonin Transporter (SERT) HT1A 5-HT1A Receptor HT2A 5-HT2A Receptor Compound Benzyl Piperazine -2-Carboxylate Derivative Compound->D2R Target? Compound->DAT Target? Compound->HT1A Target? Compound->SERT Target?

Potential Monoamine System Targets.

Causality: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. The amount of radioligand displaced is proportional to the test compound's affinity.

Materials & Reagents:

  • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A receptors)

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A)

  • Scintillation counter and vials

  • Glass fiber filters and cell harvester

  • Incubation buffer specific to the receptor

  • Non-specific binding agent (e.g., Haloperidol for D2, Serotonin for 5-HT1A)

  • Test compounds

Step-by-Step Procedure:

  • Assay Setup: In test tubes, combine the cell membrane preparation, incubation buffer, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed, low concentration of the radioligand to each tube.

  • Control Groups: Prepare tubes for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate all specific binding sites).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histone Deacetylase 6 (HDAC6)

Rationale: HDAC6 is a unique, cytoplasm-localized deacetylase that is an attractive therapeutic target for neurodegenerative diseases.[17] A recent study successfully designed CNS-penetrant and selective HDAC6 inhibitors by incorporating a benzylpiperazine moiety into the "cap" region of the inhibitor structure. This strategy effectively used the benzylpiperazine group as a shuttle to enhance blood-brain barrier permeability.[17] This provides a strong rationale for evaluating benzyl piperazine-2-carboxylate derivatives for HDAC6 inhibition, potentially leading to multi-target agents that address both cholinergic and protein acetylation pathways in neurodegeneration.

Part 4: Conclusion and Future Directions

The benzyl piperazine-2-carboxylate scaffold represents a highly promising and versatile platform for drug discovery. The current body of evidence strongly supports the pursuit of cholinesterase inhibition as the primary therapeutic strategy, with specific derivatives showing nanomolar potency and high selectivity for BChE, a target of growing importance in Alzheimer's Disease.[5]

Future research should focus on:

  • In-depth SAR Studies: Systematically modifying the benzyl and carboxylate portions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

  • Multi-Target Profiling: Screening optimized cholinesterase inhibitors against secondary targets like dopamine receptors, serotonin receptors, and HDAC6 to identify potential Multi-Target-Directed Ligands (MTDLs) for complex diseases like AD.[5]

  • ADME/Tox Profiling: Conducting comprehensive in vitro and in vivo studies to assess absorption, distribution, metabolism, excretion, and toxicity to identify candidates for further preclinical development.

  • In Vivo Efficacy: Evaluating lead compounds in animal models of Alzheimer's Disease to validate their potential to improve cognitive function.

By pursuing these avenues, researchers can unlock the full therapeutic potential of this promising chemical scaffold.

References

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  • Benzylpiperazine - wikidoc. (2012, September 4). Retrieved March 15, 2026, from [Link]

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  • Kutil, Z., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786–792. [Link]

  • Jampilek, J., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 12475–12494. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. Retrieved March 15, 2026, from [Link]

  • Wang, R., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1999–2009. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e2025042. [Link]

  • Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved March 15, 2026, from [Link]

  • Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. Retrieved March 15, 2026, from [Link]

  • Almarhoon, Z., & Al-Dies, A. M. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • United Nations Office on Drugs and Crime. (2008). Details for Piperazines. Retrieved March 15, 2026, from [Link]

  • Ozarowski, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

The Pharmacological Versatility of Piperazine-2-Carboxylate Scaffolds: Mechanisms of Action, Target Engagement, and Experimental Workflows

Introduction The piperazine-2-carboxylate scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By combining the conformational rigidity of the six-membered nitrogen-containing heterocyclic piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine-2-carboxylate scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By combining the conformational rigidity of the six-membered nitrogen-containing heterocyclic piperazine ring with the hydrogen-bonding and electrostatic potential of a carboxylate moiety, these compounds can precisely engage diverse biological targets. As a Senior Application Scientist, I have structured this technical guide to elucidate the three primary mechanisms of action exhibited by piperazine-2-carboxylate derivatives: glutamatergic neurotransmission modulation, epigenetic RNA methylation activation, and pathogen-directed enzyme inhibition.

Section 1: Glutamatergic Neurotransmission Modulation (NMDA/Kainate Receptors)

Causality & Mechanism of Action

Competitive N-methyl-D-aspartate receptor (NMDAR) antagonists frequently utilize the piperazine-2-carboxylate backbone to mimic the spatial arrangement of endogenous glutamate. Compounds such as D-CPP (4-(3-phosphonopropyl)piperazine-2-carboxylic acid) and D-CPPene incorporate the AP7 backbone into the piperazine ring, drastically increasing binding affinity at the GluN2 subunit 1[1]. The precise distance between the carboxyl carbons and the phosphonate group aligns with the glutamate binding pocket, leading to conformational arrest of the ion channel pore and preventing calcium influx. Furthermore, N1-substituted cis-piperazine-2,3-dicarboxylic acid derivatives exhibit novel subtype selectivity, acting as dual antagonists for NMDA (GluN2C/GluN2D) and GluK1-containing kainate receptors2[2].

NMDAR Glu Glutamate (Endogenous) NMDAR NMDA Receptor (GluN2 Subunit) Glu->NMDAR Competes DCPP D-CPP / D-CPPene (Piperazine-2-carboxylate) DCPP->NMDAR High Affinity Binding Channel Ion Channel Pore (Closed) NMDAR->Channel Conformational Arrest Ca Ca2+ Influx Blocked Channel->Ca Prevents

Mechanism of NMDA receptor competitive antagonism by D-CPP.

Self-Validating Experimental Protocol: Electrophysiological Assay of Recombinant NMDARs

To validate the subtype-selective antagonism of piperazine-2-carboxylate derivatives, a two-electrode voltage-clamp (TEVC) assay using Xenopus laevis oocytes is employed.

  • cRNA Preparation and Injection: Synthesize cRNA for GluN1 and specific GluN2 (A-D) subunits. Causality: Inject oocytes with a 1:1 molar ratio of GluN1:GluN2 cRNA to ensure stoichiometric, functional assembly of the heterotetrameric receptor, avoiding homomeric assembly artifacts.

  • Incubation: Incubate injected oocytes at 18°C for 2-5 days in ND96 medium supplemented with antibiotics.

  • Electrophysiological Recording: Perfuse oocytes with Ba2+ Ringer's solution. Causality: Barium is used instead of Calcium to prevent the secondary activation of endogenous Ca2+-activated Cl- channels, which would confound the inward current readings. Voltage-clamp the cells at -70 mV.

  • Agonist/Antagonist Application: Apply a baseline pulse of glutamate/glycine (EC50 concentration) to establish the maximal control current ( Imax​ ). Washout, then co-apply the agonist with escalating concentrations of the piperazine-2-carboxylate compound.

  • The Self-Validating Step: A successful competitive block must be surmountable. Re-applying a saturating concentration of glutamate (e.g., 1 mM) in the presence of the antagonist should restore Imax​ , proving competitive rather than allosteric or pore-blocking inhibition.

Section 2: RNA m6A Methyltransferase (METTL3/14/WTAP) Activation

Causality & Mechanism of Action

Recent breakthroughs have identified methyl piperazine-2-carboxylate as a potent activator of the RNA m6A methyltransferase complex (METTL3/METTL14/WTAP). Unlike traditional inhibitors, this compound acts as an artificial coenzyme. Molecular dynamics simulations reveal that the piperazine-2-carboxylate derivative binds simultaneously with S-adenosylmethionine (SAM) in the active center of the enzyme complex 3[3]. This dual-binding significantly increases the binding efficiency of SAM, leading to a hyper-efficient methylation cascade. Biologically, this mechanism has been shown to increase HIV-1 p24 virion production by elevating N6-adenosine methylation levels in the viral RNA genome.

METTL3 Comp Methyl piperazine-2-carboxylate Complex METTL3/METTL14/WTAP Comp->Complex Allosteric/Coenzyme Action SAM S-adenosylmethionine (SAM) SAM->Complex Substrate Bind Enhanced SAM Binding Complex->Bind Synergistic Fit m6A Increased m6A RNA Methylation Bind->m6A Catalytic Turnover

Allosteric activation of the METTL3/14/WTAP complex by methyl piperazine-2-carboxylate.

Self-Validating Experimental Protocol: Cell-Culture-Based Assay for m6A-Driven HIV-1 Activity
  • Cell Line Preparation: Utilize the ACH-2 cell line (a T-cell line latently infected with HIV-1). Causality: ACH-2 cells provide a stable baseline of latent infection, ensuring that any measured increase in virion production is directly attributable to the activation of the m6A writer complex rather than variations in de novo infection rates.

  • Compound Treatment: Treat cells with methyl piperazine-2-carboxylate at varying concentrations (0.01 μM to 10 μM) alongside a vehicle control (DMSO).

  • Incubation & Harvesting: Incubate for 48 hours. Harvest the supernatant (containing virions) and the cell pellet (for RNA extraction).

  • The Self-Validating Step:

    • Phenotypic Readout: Quantify HIV-1 p24 antigen in the supernatant using ELISA.

    • Mechanistic Validation: Extract mRNA from the cell pellet and perform LC-MS/MS to quantify the m6A/A ratio. The system validates itself if the dose-dependent increase in p24 directly correlates with a statistically significant increase in the m6A/A ratio, confirming the phenotypic effect is driven by the proposed epigenetic mechanism.

Section 3: Pathogen-Directed Enzyme Inhibition

Causality & Mechanism of Action

The piperazine-2-carboxylate skeleton is highly adaptable for targeting pathogen-specific enzymes through distinct structural interactions:

  • SARS-CoV-2 Mpro: Trisubstituted piperazine derivatives act as noncovalent inhibitors of the Main Protease (Mpro). The carboxylate group forms critical hydrogen bonds with the catalytic dyad (His41/Cys145), while the piperazine ring properly orients hydrophobic substituents into the S1 and S2 subpockets, yielding potent antiviral activity4[4].

  • Mycobacterium tuberculosis CYP121A1: Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate acts as a cyclodityrosine (cYY) mimic. The mechanism involves the direct binding of the piperazine heteroatoms to the heme-iron of CYP121A1, inducing a Type I binding mode that competitively inhibits the C-C crosslinking reaction essential for Mtb survival5[5].

Assay Prep Prepare Recombinant CYP121A1 Incubate Incubate with Piperazine-2-carboxylate Prep->Incubate Heme Heme-Iron Coordination (Type I Binding) Incubate->Heme Binding Measure Spectrophotometric Shift (390-420nm) Heme->Measure Absorbance Change Validate Calculate Kd & MIC vs Mtb Measure->Validate Data Analysis

Experimental workflow for validating CYP121A1 heme-iron coordination.

Quantitative Data Summary

The following table summarizes the diverse pharmacological profiles and potencies of key piperazine-2-carboxylate derivatives discussed in this guide.

CompoundPrimary TargetMechanism of ActionKey Pharmacological Effect
D-CPP / D-CPPene NMDA Receptor (GluN2)Competitive AntagonismInhibition of Ca2+ influx; Anticonvulsant
N1-substituted Piperazine-2,3-dicarboxylates NMDA (GluN2C/D) & GluK1Subtype-selective AntagonismTargeted glutamatergic modulation
Methyl piperazine-2-carboxylate METTL3/14/WTAP ComplexAllosteric Coenzyme ActivationIncreased m6A RNA methylation; HIV-1 activation
GC-78-HCl SARS-CoV-2 MproNoncovalent Active Site InhibitionBroad-spectrum antiviral activity ( EC50​ = 0.40 μM)
Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate Mtb CYP121A1Heme-iron Coordination (Type I)Inhibition of cYY crosslinking; Anti-TB

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed Central (PMC)
  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate (5a) chair conformation...

Sources

Foundational

Structure-Activity Relationship (SAR) and Pharmacological Profiling of N-Benzylpiperazine Analogs

Executive Summary N-benzylpiperazine (BZP) and its structural analogs constitute a highly significant class of synthetic psychoactive compounds. Originally synthesized during the pursuit of novel anthelmintic and antidep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylpiperazine (BZP) and its structural analogs constitute a highly significant class of synthetic psychoactive compounds. Originally synthesized during the pursuit of novel anthelmintic and antidepressant agents, piperazine derivatives have since been recognized for their potent ability to modulate monoamine transporters[1]. The core pharmacological identity of BZP lies in its amphetamine-like mechanism of action: it acts as a substrate-type releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting markedly lower affinity for the serotonin transporter (SERT)[2].

This technical guide dissects the Structure-Activity Relationship (SAR) of N-benzylpiperazine analogs, detailing how specific molecular modifications dictate transporter selectivity, functional efflux, and neurotoxicological liability.

Core Mechanisms of Action: Monoamine Transporter Modulation

Unlike simple reuptake inhibitors (e.g., cocaine), BZP and its active analogs are transported into the presynaptic terminal. Once intracellular, they interact with the vesicular monoamine transporter 2 (VMAT2), disrupting the vesicular proton gradient. This causes monoamines to leak into the cytosol, ultimately reversing the direction of DAT and NET to expel dopamine and norepinephrine into the synaptic cleft[3].

The causality of this mechanism dictates the physiological response: the massive efflux of dopamine drives the reinforcing and psychostimulant effects, while norepinephrine efflux triggers profound sympathomimetic responses (tachycardia, hypertension)[4].

Pathway BZP N-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT EC50 175 nM NET Norepinephrine Transporter (NET) BZP->NET EC50 62 nM SERT Serotonin Transporter (SERT) BZP->SERT EC50 6050 nM VMAT2 Vesicular Transporter (VMAT2) DAT->VMAT2 Intracellular Transport NE Norepinephrine Efflux NET->NE HT Serotonin Reuptake Block SERT->HT DA Dopamine Efflux VMAT2->DA Cytosolic Release

Synaptic mechanism of BZP: Transporter-mediated internalization and subsequent monoamine efflux.

Structure-Activity Relationship (SAR) Landscape

The piperazine core serves as a versatile scaffold. Alterations at the N1 and N4 positions drastically shift the pharmacological profile from dopaminergic stimulation to serotonergic hallucination.

N -Benzyl vs. N -Phenyl Substitutions

The most profound SAR pivot occurs when the benzyl group of BZP is replaced with a phenyl ring.

  • N -Benzylpiperazines (e.g., BZP, DBZP): Maintain a high affinity for DAT and NET. The presence of the methylene spacer between the piperazine ring and the aromatic ring allows the molecule to mimic the extended conformation of dopamine, facilitating DAT binding[5].

  • N -Phenylpiperazines (e.g., TFMPP, mCPP): Removing the methylene spacer and attaching a halogenated phenyl ring directly to the piperazine nitrogen abolishes DAT affinity. Instead, compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) become highly selective SERT substrates and direct 5-HT receptor agonists[5].

Aromatic Ring Modifications

Adding electron-withdrawing groups (e.g., fluorine, chlorine) or bulky substituents (e.g., trifluoromethyl) to the aromatic ring alters lipophilicity and receptor docking. For instance, 1-(4-fluorobenzyl)piperazine (pFBP) retains dopaminergic activity but exhibits altered metabolic stability compared to unsubstituted BZP[6].

Dibenzylpiperazines

1,4-Dibenzylpiperazine (DBZP), a common synthesis byproduct, features benzyl groups at both the N1 and N4 positions. This dual-substitution creates a bulky molecule that exhibits a mixed profile, producing both dopaminergic and serotonergic effects, effectively bridging the gap between BZP and TFMPP[5].

Quantitative SAR Data

The following table synthesizes the functional efflux data (EC₅₀ values) for key piperazine analogs compared to classical amphetamines, highlighting the drastic shift in selectivity based on structural class[2].

CompoundStructural SubclassDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Primary Pharmacological Profile
BZP N -Benzylpiperazine175626050DA/NE Releaser
TFMPP N -Phenylpiperazine>10,000>10,0001215-HT Releaser / Agonist
mCPP N -Phenylpiperazine>10,000>10,000425-HT Releaser / Agonist
d-Amphetamine Phenethylamine2571765DA/NE Releaser

Experimental Methodologies for SAR Validation

To accurately map the SAR of novel piperazine analogs, researchers must move beyond simple binding affinities ( Ki​ ) and measure functional efflux. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Synaptosomal Neurotransmitter Efflux Assay

Rationale: We utilize crude rat brain synaptosomes rather than transfected cell lines. Synaptosomes preserve the native stoichiometric ratio of surface transporters to VMAT2. Because BZP analogs are substrate-type releasers, they must be transported intracellularly to disrupt vesicular storage—a causality completely lost in simplified membrane binding assays[3].

  • Tissue Preparation: Homogenize rat striatum (for DAT) or hippocampus (for SERT) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then at 12,000 × g to isolate the synaptosomal pellet.

  • Radiotracer Loading: Resuspend synaptosomes in Krebs-phosphate buffer. Incubate with 5 nM [³H]MPP⁺ (for DAT) or [³H]5-HT (for SERT) for 30 minutes at 37°C to allow vesicular loading.

  • Baseline Washing: Wash the synaptosomes twice via centrifugation to remove extracellular radiotracer, resuspending in fresh buffer.

  • Analog Exposure: Add the synthesized BZP analog (concentrations ranging from 1 nM to 100 μM) to the synaptosomal suspension and incubate for 15 minutes.

  • Self-Validation Checkpoint (Crucial): To ensure the observed radiotracer efflux is strictly transporter-mediated and not an artifact of membrane disruption (lipophilicity-induced leakage), run parallel control wells pre-incubated with a selective reuptake inhibitor (e.g., GBR12909 for DAT). A valid substrate-induced efflux must be completely blocked by the inhibitor.

  • Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Measure the remaining intracellular radioactivity using liquid scintillation counting. Calculate EC₅₀ values using non-linear regression.

Protocol 2: LC-MS/MS Analytical Quantification

Rationale: To correlate in vitro efficacy with pharmacokinetic stability, LC-MS/MS is employed. Piperazine derivatives lack strong chromophores, making UV detection unreliable; tandem mass spectrometry provides the necessary specificity via Multiple Reaction Monitoring (MRM)[6].

  • Sample Extraction: Spike biological matrix (plasma/urine) with a deuterated internal standard (e.g., BZP-d7). Perform Liquid-Liquid Extraction (LLE) using ethyl acetate at pH 10.0 to ensure the basic piperazine nitrogens (pKa ~9.8) are un-ionized.

  • Chromatography: Inject 5 μL onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 177.1 → 91.1 for the benzyl tropylium ion cleavage of BZP).

Workflow Lib Analog Synthesis (N-alkylation) Bind Radioligand Binding Assay Lib->Bind Efflux Synaptosomal Efflux Assay Bind->Efflux LCMS LC-MS/MS Quantification Efflux->LCMS SAR 3D-QSAR Modeling LCMS->SAR SAR->Lib Iterative Refinement

High-throughput SAR screening workflow for novel piperazine derivatives.

Future Directions: Therapeutic Potential vs. Toxicological Liability

While highly abused as "party pills" due to their dopaminergic surge[1], the piperazine scaffold remains a privileged structure in drug discovery. By understanding the SAR detailed above, researchers can intentionally design out the DAT-mediated abuse liability. For example, extending the linker length or adding bulky substituents can shift the molecule from a DAT releaser to a targeted therapeutic agent, such as an acetylcholinesterase inhibitor for Alzheimer's disease or a P-glycoprotein modulator for multidrug-resistant cancers. The key to unlocking these therapeutics lies in rigorous, self-validating pharmacological profiling.

References

  • Wikipedia Contributors. "Benzylpiperazine." Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information (PMC). "Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis." NIH.
  • National Center for Biotechnology Information (PMC). "An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse." NIH.
  • Srce - University of Zagreb. "Piperazine derivatives as dangerous abused compounds." Srce.
  • ResearchGate. "Update on 1-benzylpiperazine (BZP) party pills." ResearchGate.
  • National Center for Biotechnology Information (PMC). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." NIH.

Sources

Exploratory

Precision In Silico Modeling of Benzyl Piperazine-2-Carboxylate Interactions: A Structural and Thermodynamic Guide

Executive Summary The piperazine ring is a highly privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, synthetic tractability, and capacity to modulate complex biological pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a highly privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, synthetic tractability, and capacity to modulate complex biological pathways. When functionalized as benzyl piperazine-2-carboxylate , the molecule gains a sophisticated triad of interaction motifs: the conformational control of the piperazine core, the π -driven interaction potential of the benzyl group, and the potent hydrogen bond acceptor/donor capacity of the carboxylate moiety.

This whitepaper provides an authoritative framework for the in silico modeling of benzyl piperazine-2-carboxylate interactions. Designed for computational chemists and drug development professionals, this guide bridges the gap between theoretical thermodynamics and experimental validation, ensuring that computational predictions translate reliably into in vitro success.

Mechanistic Rationale & Conformational Dynamics

The biological efficacy of piperazine derivatives is inextricably linked to their conformational flexibility[1]. The piperazine ring predominantly oscillates between chair and boat conformations. In silico modeling reveals that for derivatives like ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate, the chair conformation is thermodynamically favored[2].

Causality in Conformational Selection: The chair conformation minimizes 1,3-diaxial steric repulsion between the bulky benzyl substituents and the C2-carboxylate group. This spatial arrangement projects the benzyl groups equatorially, perfectly aligning them for π−π stacking with aromatic residues in target active sites (e.g., Trp/Phe in Acetylcholinesterase or CYP121A1), while the carboxylate remains accessible for salt-bridge formation or hydrogen bonding[3].

Pathway Ligand Benzyl Piperazine-2-Carboxylate Hbond Hydrogen Bonding (Carboxylate - Ser/Tyr) Ligand->Hbond PiPi Pi-Pi Stacking (Benzyl - Trp/Phe) Ligand->PiPi Hydrophobic Hydrophobic Contacts (Piperazine Core) Ligand->Hydrophobic Target Target Protein (e.g., AChE / CYP121A1) Inhibition Enzyme Inhibition & Pathway Modulation Target->Inhibition Hbond->Target PiPi->Target Hydrophobic->Target

Fig 1. Mechanistic binding interactions of benzyl piperazine-2-carboxylate.

Robust In Silico Workflow: From Docking to Dynamics

To ensure trustworthiness, computational workflows must be designed as self-validating systems . A docking score is meaningless without thermodynamic validation via Molecular Dynamics (MD) and subsequent in vitro correlation.

Protocol 1: Target Preparation and Self-Validating Molecular Docking

This protocol establishes a highly constrained grid to prevent false-positive binding poses.

  • Protein Preparation & Protonation: Import the target crystal structure (e.g., AChE or SARS-CoV-2 Mpro[4]). Strip co-crystallized water molecules unless they bridge ligand-protein interactions. Assign protonation states at pH 7.4 using tools like Epik.

    • Causality: Incorrect protonation of active-site Histidine residues will artificially repel the negatively charged piperazine-2-carboxylate, destroying the predicted H-bond network.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field until the heavy-atom RMSD converges to 0.3 Å.

  • Internal Control (Self-Validation): Re-dock the native co-crystallized ligand into the generated grid.

    • Validation Threshold: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Ligand Docking: Dock the benzyl piperazine-2-carboxylate library using Extra Precision (XP) mode. Rank poses based on GlideScore and the presence of the critical carboxylate-mediated hydrogen bonds.

Protocol 2: Molecular Dynamics (MD) and Thermodynamic Profiling

Static docking cannot account for the induced-fit mechanisms often triggered by bulky benzyl groups.

  • System Solvation: Place the top-scoring docked complex in a TIP3P water box, ensuring a minimum 10 Å buffer between the protein and the box edge.

  • Neutralization & Ionic Strength: Add Na+/Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.

  • Equilibration Cascade:

    • Phase 1: NVT ensemble (constant Number, Volume, Temperature) for 1 ns at 300 K to distribute thermal energy.

    • Phase 2: NPT ensemble (constant Number, Pressure, Temperature) for 1 ns at 1 bar.

    • Causality: Decoupling temperature and pressure equilibration prevents artifactual structural collapse of the protein backbone.

  • Production Run: Execute a 100 ns unconstrained production run.

    • Validation Threshold: Plot the backbone RMSD. The system is valid for analysis only if the RMSD plateaus after the first 20 ns, indicating conformational stability.

  • MM/GBSA Calculation: Extract snapshots from the final 20 ns trajectory to calculate the binding free energy ( ΔGbind​ ), providing a more accurate thermodynamic ranking than docking scores[5].

G LigPrep Ligand Preparation (Conformational Search) Docking Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (Protonation & Minimization) ProtPrep->Docking MD MD Simulations (100 ns Trajectory) Docking->MD MMPBSA MM/GBSA Calculation (ΔG_bind) MD->MMPBSA Validation In Vitro Validation (Enzyme Inhibition Assays) MMPBSA->Validation

Fig 2. Self-validating in silico to in vitro pipeline for piperazine derivatives.

Quantitative Data Analysis

The following table synthesizes quantitative benchmarks for benzyl piperazine-2-carboxylate derivatives and structurally related analogs across various therapeutic targets, demonstrating the correlation between in silico predictions and in vitro efficacy[2][4].

Compound / Derivative ScaffoldTarget EnzymePreferred ConformationIn Silico ΔGbind​ (kcal/mol)In Vitro EfficacyKey Interacting Residues
1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acidAChEChair-45.2 (MM/GBSA) Ki​ = 10.18 µMTrp286, Tyr341, Ser203
1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acidBChEChair-52.8 (MM/GBSA) Ki​ = 1.6 nMTrp82, His438
Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylateCYP121A1Chair-38.7 (MM/GBSA) KD​ 1.2 µMArg386, Phe280
Trisubstituted benzyl-piperazine (GC-14 analog)SARS-CoV-2 MproBoat/Twist-41.3 (MM/GBSA) IC50​ = 0.40 µMHis41, Cys145, Glu166

Experimental Validation: Closing the Loop

To ensure the integrity of the in silico models, computational predictions of the piperazine ring's conformation must be empirically validated using Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Protocol 3: Temperature-Dependent NMR Conformational Validation

This protocol validates the predicted energy barrier between the chair and boat conformations.

  • Sample Preparation: Dissolve 3-5 mg of the synthesized benzyl piperazine-2-carboxylate derivative in 0.5 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ ) in a 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25°C). Analyze the chemical shifts of the piperazine ring protons. Axial and equatorial protons in a locked chair conformation will display distinct chemical shifts and large geminal coupling constants ( J≈10−14 Hz).

  • Variable Temperature (VT) Analysis: Gradually increase the probe temperature in 10 K increments up to 373 K (100°C).

  • Coalescence Calculation: Identify the coalescence temperature ( Tc​ ) where the distinct axial and equatorial signals merge into a single broad peak due to rapid ring inversion.

  • Thermodynamic Correlation: Use the Eyring equation to calculate the activation energy ( ΔG‡ ) of the ring inversion. Compare this experimental value to the energy barrier calculated during the in silico conformational search. A match within 1-2 kcal/mol strongly validates the computational model's accuracy.

References

  • Assiut University. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents." Assiut University Repository, 21 Oct. 2023.[Link]

  • ACS Omega. "Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors." ACS Publications, 10 Sep. 2024.[Link]

  • ResearchGate. "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity." Journal of Medicinal Chemistry, 16 Sep. 2022. [Link]

  • ResearchGate. "Synthesis and Biological Evaluation of Novel cYY Analogues targeting Mycobacterium tuberculosis CYP121A1." ResearchGate, 19 Oct. 2025.[Link]

Sources

Foundational

The Pharmacological Landscape of Benzylpiperazine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The benzylpiperazine (BZP) motif is a cornerstone in medicinal chemistry, serving as a highly versatile and "privileged" scaffold for the development of centrally acting therapeutic agents[1]. Combining...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzylpiperazine (BZP) motif is a cornerstone in medicinal chemistry, serving as a highly versatile and "privileged" scaffold for the development of centrally acting therapeutic agents[1]. Combining a basic piperazine ring with an aromatic benzyl group, this pharmacophore provides a tunable framework for interacting with a multitude of biological targets within the central nervous system (CNS). This whitepaper explores the historical evolution of BZP derivatives, their complex pharmacological mechanisms, and their modern applications in rational drug design, culminating in self-validating experimental protocols for their synthesis and evaluation.

Historical Evolution: From Anthelmintics to CNS Therapeutics

The trajectory of benzylpiperazine in pharmacology is a classic example of drug repurposing and the double-edged sword of neuroactive scaffolds.

  • 1940s–1950s (Anthelmintic Origins): BZP was initially synthesized in the 1940s by Wellcome Research Laboratories as a potential anthelmintic (anti-parasitic) agent for livestock[2],[3]. However, it demonstrated lower efficacy than piperazine itself and induced adverse neurological effects, such as seizures in mammals, leading to its rapid abandonment for this indication[3],[4].

  • 1970s (Antidepressant Investigations): The scaffold resurfaced when researchers investigated its potential as an antidepressant medication[4]. Clinical trials revealed that BZP possessed potent amphetamine-like psychostimulant properties, effectively reversing the sedative effects of dopamine-depleting agents[5]. Due to its high liability for abuse, it was rejected as a viable psychiatric therapeutic[4].

  • 1990s–2000s (Recreational Misuse): By the late 1990s, BZP emerged globally as a recreational "designer drug"[3]. It was frequently co-administered with trifluoromethylphenylpiperazine (TFMPP) to synergistically mimic the dopaminergic and serotonergic effects of MDMA (Ecstasy)[6]. This widespread misuse led to its classification as a Schedule I controlled substance in many jurisdictions[7].

  • Modern Era (Targeted CNS Therapeutics): Despite its recreational history, the BZP scaffold's exceptional blood-brain barrier (BBB) penetrance has been reclaimed by modern medicinal chemists. Today, it is utilized as a lipophilic delivery shuttle and core pharmacophore for novel therapeutics, including atypical antipsychotics and neuroprotective enzyme inhibitors[8],[9].

Pharmacological Mechanisms and Target Profiling

The primary mechanism of action for unsubstituted 1-benzylpiperazine involves the monoaminergic systems. BZP acts as a non-selective norepinephrine-dopamine releasing agent (NDRA) and a serotonin reuptake inhibitor[10],[2]. It binds to the dopamine transporter (DAT) and serotonin transporter (SERT), reversing their flux to increase extracellular neurotransmitter concentrations[10].

However, substitutions on the benzyl ring or the piperazine nitrogen drastically shift this pharmacological profile. Halogenation or methoxy substitutions on the aromatic ring often abolish transporter affinity while exponentially increasing affinity for specific postsynaptic serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D2, D3) receptors[9].

G cluster_transporters Monoamine Transporters cluster_receptors Postsynaptic Receptors BZP Benzylpiperazine Derivatives DAT Dopamine Transporter (DAT) BZP->DAT Reuptake Inhibition SERT Serotonin Transporter (SERT) BZP->SERT Reuptake Inhibition D3R Dopamine D3 Receptor BZP->D3R Binding (SAR dependent) HT2A 5-HT2A/2C Receptors BZP->HT2A Binding (SAR dependent) HDAC6 Cytoplasmic HDAC6 (Inhibition by KH-259) BZP->HDAC6 CNS Shuttle Delivery Microtubules α-Tubulin Acetylation (Neuroprotection) HDAC6->Microtubules Increases Acetylation

Multitarget pharmacological pathways of benzylpiperazine derivatives in the CNS.

Modern Medicinal Chemistry: Rational Drug Design

Overcoming the Blood-Brain Barrier: HDAC6 Inhibitors

A major challenge in treating neurodegenerative diseases is the low BBB permeability of histone deacetylase 6 (HDAC6) inhibitors, caused by their highly polar hydroxamate zinc-binding groups[8]. In 2022, researchers successfully designed the compound KH-259 by appending a benzylpiperazine unit to the cap region of the hydroxamate[8],[11].

Causality in Design: The lipophilic benzylpiperazine moiety acts as an effective brain-penetrating shuttle, significantly increasing the logP of the molecule without disrupting the pharmacophore's interaction with the HDAC6 catalytic domain[12]. KH-259 demonstrated potent antidepressant activity and increased acetylated α-tubulin in the brain without altering nuclear histones, proving the viability of BZP as a CNS delivery vector[8],[12].

Tuning Receptor Affinity: Atypical Antipsychotics

In the development of multireceptor atypical antipsychotics, the arylalkylpiperazine system is used to fine-tune affinities between D3, 5-HT1A, and 5-HT2A receptors while minimizing D2 receptor occupancy[9]. Minimizing D2 binding is critical to avoiding extrapyramidal symptoms (EPS) commonly associated with first-generation antipsychotics. By introducing specific ortho-substitutions (e.g., fluorophenyl groups) to the piperazine ring, researchers have generated compounds like 5bb, which act as potent multitarget atypical antipsychotic agents[9].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the divergent pharmacological profiles achieved by modifying the core benzylpiperazine scaffold:

CompoundPrimary Target(s)Affinity (Ki) / Activity (IC50)Primary Pharmacological Effect
1-Benzylpiperazine (BZP) DAT / SERTIC50 ~ 1-10 μMReuptake inhibition / Efflux[2]
TFMPP 5-HT1B / 5-HT2CKi ~ 20-30 nMSerotonin receptor agonism[6]
Compound 5bb D3 / 5-HT1A / 5-HT2AKi < 5 nMMultitarget atypical antipsychotic[9]
KH-259 Cytoplasmic HDAC6IC50 = 14 nMNeuroprotective HDAC6 inhibition[8]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and internal controls for validation.

Protocol A: Synthesis of N-Benzylpiperazine Derivatives via Reductive Amination

Reductive amination is strictly preferred over direct nucleophilic alkylation (using benzyl halides) to prevent over-alkylation and the formation of unreactive quaternary ammonium salts.

  • Imine Formation: Dissolve substituted benzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is utilized as a non-coordinating, aprotic solvent that facilitates the azeotropic removal of water, driving the equilibrium toward imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature for 12 hours.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride, STAB selectively reduces the protonated imine intermediate without prematurely reducing the unreacted aldehyde.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract the product into dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Deprotection: Treat the resulting intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to cleave the Boc protecting group, yielding the free piperazine amine.

  • System Validation: Analyze the final product via LC-MS and 1H-NMR.

    • Expected Outcome: The complete disappearance of the highly deshielded aldehyde proton signal (~10.0 ppm) and the emergence of a new benzylic CH2 singlet (~3.5 ppm) confirms successful coupling.

Protocol B: In Vitro Radioligand Binding Assay for D3 Receptor Affinity

This protocol determines the binding affinity (Ki) of synthesized BZP derivatives using a competitive radioligand displacement assay.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D3 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well microplate, combine 50 μg of membrane protein, 0.5 nM of the radioligand[3H]-spiperone, and varying concentrations of the test BZP derivative (10^-11 to 10^-4 M).

    • Internal Control: Designate specific wells to contain 10 μM haloperidol. This saturating concentration of a known D3 antagonist defines the Non-Specific Binding (NSB) baseline.

  • Filtration: Terminate the 60-minute incubation by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific binding of the positively charged radioligand to the filter matrix, improving the signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer, add liquid scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

  • System Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and reproducibility. Utilize the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ) to convert the measured IC50 into the absolute binding affinity (Ki).

Conclusion

The benzylpiperazine scaffold has transcended its origins as a failed anthelmintic and controversial recreational stimulant. Through the lens of rational drug design, its inherent ability to cross the blood-brain barrier and its highly tunable pharmacophore have made it an indispensable tool in modern medicinal chemistry. By carefully manipulating the structure-activity relationship (SAR) of the benzyl and piperazine rings, researchers can engineer highly selective, CNS-penetrant therapeutics capable of addressing complex neurological and psychiatric disorders.

References

  • Hashimoto, K., Ide, S., Arata, M., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Campiani, G., Butini, S., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry.[Link]

  • Campbell, H., Cline, W., Evans, M., et al. (1973). Comparison of the effects of dexamphetamine and 1-benzylpiperazine in former addicts. European Journal of Clinical Pharmacology.[Link]

  • Expert Committee on Drug Dependence (2012). N-Benzylpiperazine (BZP) Critical Review Report. World Health Organization (WHO).[Link]

Sources

Exploratory

Topic: Chiral Synthesis of Enantiomerically Pure Benzyl Piperazine-2-Carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its versatile synthetic utility.[1][2][3] Introducing stereochemistry into the piperazine core, particularly at the C2 position, significantly expands the accessible three-dimensional chemical space, often leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles.[4] This guide provides an in-depth analysis of robust methodologies for the synthesis of enantiomerically pure benzyl piperazine-2-carboxylate, a key intermediate for constructing complex, biologically active molecules. We will dissect three principal strategies: chiral pool synthesis, asymmetric catalysis, and enzymatic resolution, offering both theoretical grounding and practical, field-proven protocols.

The Strategic Importance of Chiral Piperazines in Drug Discovery

The conformational rigidity of the piperazine ring, combined with the two nitrogen atoms that serve as versatile synthetic handles and hydrogen bond donors/acceptors, underpins its value in drug design.[3] Functionalization is often limited to the nitrogen atoms, leaving the carbon backbone underutilized.[1] Creating a stereocenter on the carbon framework, as in piperazine-2-carboxylate, introduces a defined spatial orientation for substituents. This is critical for precise molecular recognition at biological targets, as exemplified by the HIV-1 protease inhibitor Indinavir, where the (S)-piperazine-2-carboxamide core is essential for its potent activity.[4] Benzyl piperazine-2-carboxylate serves as a versatile, orthogonally protected building block, allowing for selective functionalization at both the N1 and N4 positions, making it a highly sought-after intermediate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure molecules can be approached from several distinct philosophical and practical standpoints. For benzyl piperazine-2-carboxylate, the most effective methods fall into three categories.

G Figure 1: Principal Synthetic Pathways to Chiral Piperazine-2-Carboxylates cluster_approaches cluster_start cluster_process cluster_product A Chiral Pool Synthesis EndProduct Enantiomerically Pure Benzyl Piperazine-2-carboxylate A->EndProduct A->EndProduct High ee, predictable B Asymmetric Catalysis B->EndProduct B->EndProduct Atom economical, scalable C Chiral Resolution C->EndProduct C->EndProduct Max 50% yield (kinetic) SM1 Enantiopure Amino Acids (e.g., L-Serine, L-Aspartic Acid) P1 Multi-step sequence preserving existing stereocenter SM1->P1 SM2 Achiral Pyrazine Precursors P2 Enantioselective Hydrogenation (e.g., Ir-catalyzed) SM2->P2 SM3 Racemic Piperazine-2- carboxylate Ester P3 Selective reaction of one enantiomer (e.g., Enzymatic) SM3->P3 P1->A P2->B P3->C

Caption: A logical diagram illustrating the three primary routes for chiral piperazine synthesis.

StrategyStarting MaterialCore PrincipleKey AdvantagesKey Limitations
Chiral Pool Synthesis Readily available, enantiopure amino acids (e.g., L-Serine)Utilizes a pre-existing stereocenter and maintains it throughout a multi-step synthesis.[5]High enantiomeric purity (>98% ee) is virtually guaranteed; predictable absolute stereochemistry.[5]Can involve lengthy, multi-step sequences with potential for lower overall yields.[1]
Asymmetric Catalysis Achiral pyrazine-2-carboxylic acid derivativesCreates a new stereocenter via enantioselective hydrogenation of a prochiral substrate using a chiral catalyst.[6]Highly atom-economical, concise, and often scalable for industrial production.[6]Catalyst development can be complex; substrate scope may be limited.
Enzymatic Resolution Racemic benzyl piperazine-2-carboxylate or its precursorAn enzyme (e.g., a lipase or peptidase) selectively catalyzes a reaction on one enantiomer, allowing separation.[7][8]Extremely high enantioselectivity (E >200 is common); mild, environmentally friendly reaction conditions.[7]Maximum theoretical yield for the desired enantiomer is 50% in a kinetic resolution; requires screening for a suitable enzyme.

Deep Dive: Chiral Pool Synthesis from L-Serine

This is arguably the most reliable and well-established laboratory-scale method. It leverages the innate chirality of L-serine to construct the piperazine ring with complete stereochemical control. The causality behind this workflow is to transform the three-carbon backbone of serine into a key diamine precursor, which can then undergo cyclization.

G Figure 2: Workflow for Chiral Pool Synthesis from L-Serine Serine L-Serine N_Tosyl 1. N-Tosylation (TsCl, NaOH) Serine->N_Tosyl Amidation 2. Amidation (tert-Butylamine, DCC, HOBt) N_Tosyl->Amidation Cyclization 3. N-Alkylation & Intramolecular Cyclization (TsCl, K2CO3, 18-Crown-6) Amidation->Cyclization Detosylation 4. Detosylation (e.g., HBr/AcOH) Cyclization->Detosylation Final (S)-Piperazine-2- carboxamide Detosylation->Final

Caption: A representative workflow for synthesizing a chiral piperazine-2-carboxamide intermediate.

The choice of protecting groups is critical. The tosyl (Ts) group serves a dual purpose: it protects the amine during amidation and later acts as a leaving group during the intramolecular cyclization.[4] The use of a bulky amide, like the tert-butylamide, directs the chemistry and provides a stable intermediate. This amide can later be hydrolyzed to the carboxylic acid and esterified to the target benzyl ester.

Protocol: Synthesis of (S)-N-tert-butyl-1-tosylpiperazine-2-carboxamide

This protocol is adapted from methodologies aimed at producing key intermediates for APIs like Indinavir.[4]

Step 1: N-Tosylation of L-Serine

  • Dissolve L-serine (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise while maintaining the temperature and pH > 10.

  • Stir vigorously for 4-6 hours, allowing the reaction to warm to room temperature.

  • Acidify the reaction mixture with concentrated HCl to a pH of ~2.

  • The N-tosyl-L-serine product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation

  • Suspend N-tosyl-L-serine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir for 30 minutes, then add tert-butylamine (1.2 eq) dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography (Silica gel, EtOAc/Hexanes).

Step 3: Cyclization to (S)-N-tert-butyl-1-tosylpiperazine-2-carboxamide

  • Dissolve the amide from Step 2 (1.0 eq) in Dichloromethane (CH2Cl2).

  • Add potassium carbonate (K2CO3, 3.0 eq), a second equivalent of TsCl (1.1 eq), and a catalytic amount of 18-Crown-6 (0.05 eq).

  • Reflux the mixture for 12-24 hours, monitoring by TLC. The crown ether is crucial for solubilizing the potassium carbonate in the organic solvent, thereby facilitating the deprotonation and subsequent cyclization.

  • Cool the reaction, filter off the salts, and concentrate the solvent.

  • Purify the product by column chromatography to yield the protected piperazine.

From this intermediate, the N-tosyl group can be removed under strong acidic conditions, and the second nitrogen can be protected (e.g., with a Boc group) before converting the tert-butylamide to the desired benzyl ester.

Deep Dive: Asymmetric Hydrogenation of Pyrazines

A more modern and elegant approach is the direct asymmetric hydrogenation of a pyrazine precursor.[6] This method avoids the multiple steps of chiral pool synthesis. The primary challenge is that the pyrazine ring is aromatic and its two nitrogen atoms can act as catalyst poisons.[6]

The breakthrough in this area involves the in situ activation of the pyrazine substrate with an alkyl halide (e.g., benzyl bromide), which forms a pyrazinium salt. This salt is much more susceptible to reduction. When paired with a suitable chiral catalyst, such as an Iridium complex with a chiral ligand like (S,S)-f-Binaphane, the hydrogenation proceeds with high enantioselectivity.[6]

Conceptual Workflow
  • Substrate: Start with 2-pyrazinecarboxylic acid.

  • Esterification: Convert the acid to its benzyl ester (benzyl 2-pyrazinecarboxylate).

  • Asymmetric Hydrogenation: In a high-pressure reactor, combine the pyrazine ester, a chiral Iridium catalyst, and an activating agent like benzyl bromide under a hydrogen atmosphere (e.g., 600 psi).[6]

  • Work-up: After the reaction, the catalyst is removed, and the product is isolated and purified.

This method can deliver the final product in a single, highly enantioselective step from the pyrazine ester, representing a significant improvement in efficiency. Yields and enantiomeric excess (ee) can reach up to 96%.[6]

Analytical Validation: Confirming Enantiomeric Purity

Regardless of the synthetic route, the final and most critical step is to verify the enantiomeric purity of the product. The gold standard for this analysis is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral column, such as a ChiralPak IA or similar column with a polysaccharide-based chiral stationary phase.[1]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the final product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks for a racemic mixture.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

For a successful synthesis, the chromatogram should show only one major peak corresponding to the desired enantiomer.[1]

Conclusion and Future Outlook

The synthesis of enantiomerically pure benzyl piperazine-2-carboxylate can be achieved through several robust methods, each with distinct advantages.

  • Chiral pool synthesis offers unparalleled reliability and stereochemical certainty, making it ideal for research and discovery settings.

  • Asymmetric hydrogenation represents a more modern, efficient, and scalable approach suitable for process development and manufacturing.

  • Enzymatic resolution provides an excellent "green chemistry" alternative with exceptional selectivity, though it is inherently limited by a 50% theoretical yield.

The choice of method depends on the specific project goals, including scale, cost, available starting materials, and desired timeline. As catalytic systems become more sophisticated and biocatalysis becomes more mainstream, the direct functionalization of the piperazine core will likely supplant classical multi-step approaches, further streamlining access to these invaluable chiral building blocks for the next generation of therapeutics.

References

  • BenchChem Technical Support Team. (2025). Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. Benchchem.
  • (2018, May 11). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2016, June 13). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. [Link]

  • (N/A). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (N/A). The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. ResearchGate. [Link]

  • (N/A). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]

  • (N/A). The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20.... ResearchGate. [Link]

  • (N/A). Asymmetric synthesis of piperazic acid and derivatives thereof.
  • (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • (N/A). Process for the preparation of a chiral piperazine-2-carboxylic acid.
  • (N/A). Process for preparing 2-piperazine carboxylic acid derivatives.
  • (N/A). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. PMC. [Link]

  • (2018, October 31). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. CORE. [Link]

  • (N/A). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • (2014, February 6). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters. [Link]

  • (N/A). Process for preparing 2-piperazine carboxylic acid derivatives.
  • (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • (N/A). 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • (N/A). L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile. Organic Chemistry Portal. [Link]

Sources

Foundational

The Benzyl Piperazine-2-Carboxylate Scaffold: A Versatile Framework for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The piperazine ring is a cornerstone of medicinal chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its unique combination of a six-membered heterocyclic structure with two nitrogen atoms allows for a high degree of structural and functional diversity, making it an ideal starting point for the design of novel therapeutics. This guide focuses on a specific and highly valuable derivative: benzyl piperazine-2-carboxylate. We will explore the synthesis, chemical properties, and, most importantly, the application of this scaffold in the design and development of innovative drug candidates. This document will serve as a comprehensive resource, providing not only theoretical insights but also practical, field-proven experimental protocols and data to empower researchers in their quest for new medicines.

The Benzyl Piperazine-2-Carboxylate Core: Structure and Synthetic Strategies

The benzyl piperazine-2-carboxylate scaffold combines the key features of a piperazine ring with a benzyl group and a carboxylate moiety. This unique arrangement offers several advantages in drug design: the piperazine ring provides a flexible yet constrained core, the benzyl group can engage in crucial hydrophobic and aromatic interactions with biological targets, and the carboxylate group can be readily modified to modulate polarity, solubility, and act as a handle for further chemical elaboration.

General Synthetic Approach

The synthesis of the core scaffold and its derivatives typically involves a multi-step process starting from piperazine-2-carboxylic acid or its precursors. A general and robust synthetic route is outlined below.

Experimental Protocol: Synthesis of 1,4-Disubstituted Benzyl Piperazine-2-Carboxylate Derivatives

This protocol is adapted from a successful synthesis of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives with demonstrated biological activity.

Step 1: N-Alkylation of Piperazine-2-carboxylic Acid

  • To a solution of piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired benzyl halide (e.g., benzyl bromide or a substituted benzyl chloride) (2.2 eq).

  • Add a base, such as triethylamine or potassium carbonate (3.0 eq), to neutralize the hydrohalic acid formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting 1,4-dibenzylpiperazine-2-carboxylic acid by column chromatography or recrystallization.

Step 2: Esterification to Benzyl Piperazine-2-carboxylate

  • Suspend the 1,4-dibenzylpiperazine-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add benzyl alcohol (1.5 eq) to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzyl 1,4-dibenzylpiperazine-2-carboxylate.

Causality Behind Experimental Choices:

  • The use of a slight excess of the benzyl halide ensures complete dialkylation of the piperazine nitrogens.

  • The choice of base is crucial; a non-nucleophilic organic base like triethylamine is often preferred to avoid side reactions.

  • DCC/DMAP is a highly efficient and widely used coupling system for esterification under mild conditions, preventing racemization at the chiral center of the carboxylic acid.

Applications in Drug Design: A Case Study in Alzheimer's Disease

The benzyl piperazine-2-carboxylate scaffold has shown significant promise in the development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. Alzheimer's disease is characterized by a decline in acetylcholine levels, and inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.

Design Rationale for Cholinesterase Inhibitors

The design of benzyl piperazine-2-carboxylate derivatives as cholinesterase inhibitors is based on mimicking the interactions of known inhibitors, such as donepezil, with the active site of the enzyme. The benzylpiperazine moiety is known to effectively interact with the catalytic and peripheral anionic sites of cholinesterases. The carboxylate group can be modified into various functional groups, such as amides and hydroxamic acids, to fine-tune binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed key SAR insights for cholinesterase inhibition:

  • Free Carboxylic Acids: The free carboxylic acid derivatives showed enhanced selectivity for AChE. For example, 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid was the most active in this series against AChE.

  • Hydroxamic Acids and Carboxamides: Conversion of the carboxylic acid to hydroxamic acids or carboxamides shifted the selectivity towards BChE, with some compounds showing potent, nanomolar inhibition.

  • Substituents on the Benzyl Rings: The electronic nature of substituents on the benzyl rings significantly influences activity. Electron-withdrawing groups, such as chlorine, on the benzyl moieties generally led to enhanced inhibitory activity.

Table 1: Cholinesterase Inhibitory Activity of Selected 1,4-bisbenzylpiperazine-2-carboxylate Derivatives

CompoundRFunctional Group at C2Ki (AChE) µMKi (BChE) µM
4c 4-ClCarboxylic Acid10.18 ± 1.00>182
7b 2-ClHydroxamic Acid35.0 ± 2.50.0016 ± 0.00008

Data adapted from Farghaly et al., 2023.

Mechanism of Action: Dual Binding Site Inhibition

Molecular docking studies have shown that these derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. This dual-site binding is a highly desirable feature for Alzheimer's therapeutics, as the PAS is also implicated in the aggregation of amyloid-beta peptides.

Cholinesterase_Inhibition cluster_Enzyme Acetylcholinesterase cluster_Inhibitor Benzyl Piperazine-2-Carboxylate Derivative cluster_Outcome Biological Effect CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Scaffold Piperazine Core Scaffold->CAS Interaction Inhibition Inhibition of Acetylcholine Hydrolysis Benzyl1 N1-Benzyl Group Benzyl1->PAS Hydrophobic Interaction Benzyl2 N4-Benzyl Group Benzyl2->PAS π-π Stacking Carboxylate C2-Carboxylate Derivative Carboxylate->CAS H-bonding ACh_Increase Increased Acetylcholine Levels Inhibition->ACh_Increase

Exploratory

Neuroprotective Properties of Novel Piperazine-2-Carboxylic Acid Derivatives: A Technical Guide to Mechanistic Pathways and Assay Validation

Abstract As the landscape of neuropharmacology shifts from single-target paradigms to systems-level interventions, piperazine-2-carboxylic acid (PCA) derivatives have emerged as highly versatile scaffolds. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As the landscape of neuropharmacology shifts from single-target paradigms to systems-level interventions, piperazine-2-carboxylic acid (PCA) derivatives have emerged as highly versatile scaffolds. As a Senior Application Scientist specializing in neurodegenerative drug development, I have observed that the true value of PCA derivatives lies in their tunable pharmacophores. By altering side-chain lengths and functional groups, these molecules can be engineered to act either as highly selective competitive antagonists at glutamatergic synapses or as Multi-Target Directed Ligands (MTDLs) in Alzheimer’s disease models. This whitepaper provides an in-depth mechanistic analysis, quantitative efficacy profiles, and self-validating experimental protocols for evaluating novel PCA derivatives.

Mechanistic Foundations of PCA-Mediated Neuroprotection

The neuroprotective efficacy of PCA derivatives is primarily driven by two distinct pharmacological pathways, dictated by the structural functionalization of the core piperazine ring.

Pathway A: Glutamatergic Modulation and Excitotoxicity Shielding

Ischemic stroke and traumatic brain injury are characterized by massive glutamate efflux, leading to overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers an intracellular calcium overload, mitochondrial dysfunction, and subsequent neuronal apoptosis.

Unsubstituted and alkyl-phosphono-substituted PCA derivatives, such as (R)-CPP (4-(3-phosphonopropyl)piperazine-2-carboxylic acid) and its unsaturated analog D-CPPene, act as potent competitive antagonists at the NMDA receptor's glutamate binding site[1]. Research demonstrates that the chain length between the acidic groups strictly governs NR2 subunit selectivity; longer-chain antagonists exhibit up to a 50-fold difference in affinity between NR2A and NR2D subunits, preventing the off-target psychiatric effects common with non-selective pore blockers[1]. Systemic administration of D-CPPene prior to focal cerebral ischemia has been shown to significantly attenuate both cerebral infarction volume and ischemic brain swelling in awake models[2].

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor (NR2A-D) Glutamate->NMDAR Calcium Intracellular Ca2+ Influx NMDAR->Calcium Excitotoxicity Excitotoxicity Cascade Calcium->Excitotoxicity Apoptosis Neuronal Death Excitotoxicity->Apoptosis PCA PCA Derivative (e.g., D-CPPene) PCA->NMDAR Competitive Antagonism

Fig 1: PCA-mediated competitive antagonism of NMDA receptors preventing excitotoxicity.

Pathway B: Multi-Target Directed Ligands (MTDLs) in Alzheimer’s Disease

In the context of Alzheimer's Disease (AD), the complex etiology demands a polypharmacological approach. Recent advancements have functionalized the PCA scaffold into 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives, transforming them into MTDLs[3].

These novel derivatives exhibit dual functionality:

  • Cholinesterase Inhibition: They competitively inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Notably, hydroxamic acid analogs of PCA (e.g., compound 7b) demonstrate extraordinary BChE selectivity with Ki​ values in the low nanomolar range, significantly outperforming standard therapeutics like donepezil and tacrine[3].

  • Anti-Aggregation & Epigenetic Modulation: Specific hydroxamic acid derivatives of PCA also act as histone deacetylase 6 (HDAC6) inhibitors. By inhibiting HDAC6, these compounds exhibit potent anti-aggregation properties against neurotoxic β -amyloid (A β ) peptides, thereby mitigating downstream neuroinflammation[4].

MTDL_Workflow PCA_MTDL 1,4-bis-benzyl PCA AChE AChE / BChE Inhibition PCA_MTDL->AChE HDAC6 HDAC6 Inhibition PCA_MTDL->HDAC6 Cognition Cognitive Recovery AChE->Cognition Restores Cholinergic Tone Abeta Aβ Peptide Aggregation HDAC6->Abeta Blocks Aggregation Abeta->Cognition Impedes

Fig 2: MTDL workflow of PCA derivatives targeting cholinesterases and Aβ aggregation.

Quantitative Efficacy Profiles

To facilitate rapid comparison for drug development professionals, the following table synthesizes the binding affinities and neuroprotective outcomes of key PCA derivatives based on recent literature[1][2][3][4].

Compound ClassPrimary TargetBinding Affinity / IC50Mechanism of ActionNeuroprotective Outcome
(R)-CPP NMDA (NR2A > NR2D)50-fold NR2A selectivityCompetitive AntagonismPrevents excitotoxic calcium influx
D-CPPene NMDA (General)High Affinity (nM range)Competitive Antagonism29% reduction in focal cerebral infarction
1,4-bis-benzyl PCA (4c) AChE Ki​ = 10.18 ± 1.00 µMCompetitive InhibitionRestores cholinergic transmission
PCA hydroxamic acid (7b) BChE Ki​ = 1.6 ± 0.08 nMCompetitive InhibitionSuperior to donepezil; prevents neuroinflammation
PCA hydroxamic acid (15) HDAC6 / A β Active in vitroDual InhibitionAnti-aggregation, in vivo cognitive recovery

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust assay design requires built-in self-validation. Below are the definitive protocols for evaluating the two primary mechanisms of PCA derivatives.

Protocol 1: Electrophysiological Validation of NMDA Receptor Subunit Selectivity

Objective: To quantify the binding affinity and NR2 subunit selectivity of competitive PCA antagonists. Causality: Because off-target NMDA blockade causes severe neuropsychiatric side effects, we must validate NR2 subunit selectivity. Xenopus oocytes provide a translationally silent, controlled expression system to isolate specific NR1/NR2 stoichiometries without interference from native mammalian neural networks[1].

Step-by-Step Workflow:

  • cRNA Preparation and Injection: Synthesize capped cRNA for NR1 and specific NR2(A-D) subunits. Inject equimolar ratios into Xenopus laevis oocytes. Incubate for 3-5 days to ensure uniform heteromeric assembly.

  • Two-Electrode Voltage Clamp (TEVC): Hold oocytes at -70 mV.

    • Causality: Holding at -70 mV maintains a physiological resting potential, while using a zero-Mg 2+ Ba 2+ recording solution removes the voltage-dependent magnesium block, allowing us to isolate the ligand-binding kinetics.

  • Agonist/Antagonist Perfusion: Co-apply glutamate (100 µM) and glycine (10 µM) to establish baseline inward currents. Introduce the PCA derivative in ascending logarithmic concentrations (0.1 nM to 100 µM).

  • Data Acquisition & Schild Regression: Plot dose-response curves.

    • Self-Validation: A parallel rightward shift in the dose-response curve—without a depression in the maximal current ( Imax​ )—mathematically confirms pure competitive antagonism. If Imax​ decreases, the compound is exhibiting mixed or non-competitive behavior, requiring structural redesign.

Protocol 2: Kinetic Profiling of Cholinesterase Inhibition (Modified Ellman's Assay)

Objective: To determine the inhibitory constant ( Ki​ ) and binding mechanism of novel 1,4-bis-benzyl PCA derivatives against AChE/BChE[3]. Causality: Identifying whether a ligand is a competitive vs. mixed inhibitor dictates whether the molecule occupies the Catalytic Active Site (CAS) or the Peripheral Anionic Site (PAS). This spatial data is critical for optimizing the MTDL pharmacophore.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Enzyme-Inhibitor Incubation: Pre-incubate human recombinant AChE (or equine serum BChE) with varying concentrations of the PCA derivative for 15 minutes at 37°C.

    • Causality: This pre-incubation allows the system to reach thermodynamic equilibrium before substrate introduction, ensuring accurate steady-state kinetics.

  • Reaction Initiation & Spectrophotometry: Add ATCI and DTNB. Measure absorbance continuously at 412 nm for 5 minutes. The cleavage of ATCI yields thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Lineweaver-Burk Transformation: Plot 1/V (velocity) versus 1/[S] (substrate concentration).

    • Self-Validation: If the plotted lines intersect exactly at the y-axis, the Vmax​ is unchanged, confirming pure competitive inhibition[3]. The Ki​ is then rigorously derived from the secondary plot of the slopes versus inhibitor concentration.

References

  • N-Methyl-d-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-dicarboxylate Derivatives...
  • Source: National Institutes of Health (NIH)
  • In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

An In-Depth Technical Guide to the Antimycobacterial Potential of Substituted N-Benzylpyrazine-2-carboxamides

Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has critically undermined global tuberculosis (TB) control efforts, necessitating the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has critically undermined global tuberculosis (TB) control efforts, necessitating the development of novel therapeutic agents. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, unique for its ability to eradicate persistent, non-replicating mycobacteria.[1][2] This has spurred significant interest in its analogues, particularly substituted N-benzylpyrazine-2-carboxamides, which retain the core pyrazine scaffold but offer extensive opportunities for chemical modification to enhance potency and overcome resistance. This guide provides a comprehensive technical overview of this promising class of compounds, detailing their synthesis, methodologies for in vitro evaluation, structure-activity relationship (SAR) analysis, and the current understanding of their mechanism of action. It is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation antitubercular drugs.

The Strategic Imperative for Pyrazinamide Analogues

Tuberculosis remains a leading cause of death from a single infectious agent, with the efficacy of current treatments threatened by evolving drug resistance.[3] Pyrazinamide's role in shortening the duration of TB therapy from nine to six months highlights its potent sterilizing activity, a quality attributed to its effectiveness against semi-dormant bacilli in the acidic environment of macrophages.[2] However, PZA is a prodrug requiring activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4] Mutations in pncA are the primary cause of PZA resistance, making the development of analogues that can bypass this mechanism a high-priority research objective.[1][5]

Substituted N-benzylpyrazine-2-carboxamides represent a logical and promising scaffold for this endeavor. The introduction of a benzylamine moiety via an amide linkage provides a versatile platform for tuning physicochemical properties such as lipophilicity and electronic distribution, which are critical for target engagement and membrane permeability.[6][7] This guide delineates the scientific rationale and experimental framework for exploring this chemical space.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of N-benzylpyrazine-2-carboxamides is predominantly achieved through a straightforward and robust chemical pathway involving the condensation of a substituted pyrazine-2-carbonyl chloride with an appropriately substituted benzylamine.[7][8] This approach allows for modular assembly, where variations can be introduced on both the pyrazine and benzyl rings to generate a diverse chemical library for screening.

The causality behind this synthetic choice lies in its efficiency and versatility. The conversion of the pyrazinecarboxylic acid to its more reactive acyl chloride derivative facilitates the subsequent nucleophilic attack by the benzylamine, forming the stable amide bond under mild conditions.[7]

General Synthesis Workflow

The synthetic process can be visualized as a two-step sequence: activation of the carboxylic acid followed by amide coupling. Microwave-assisted synthesis has also been employed to accelerate these reactions.[9]

SynthesisWorkflow Start Substituted Pyrazine-2-Carboxylic Acid ThionylChloride Activation (e.g., Thionyl Chloride, SOCl₂) Start->ThionylChloride Step 1 AcylChloride Substituted Pyrazine-2-Carbonyl Chloride ThionylChloride->AcylChloride Coupling Amide Coupling (Aminolysis) AcylChloride->Coupling Benzylamine Substituted Benzylamine Benzylamine->Coupling Product Substituted N-Benzylpyrazine-2-carboxamide Coupling->Product Step 2

Caption: General workflow for the synthesis of N-benzylpyrazine-2-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis via the acyl chloride intermediate, a widely adopted method.[7][10]

  • Acid Chloride Formation: A mixture of the selected substituted pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in dry toluene is refluxed for 1-2 hours. The causality for using reflux is to ensure the complete conversion of the carboxylic acid to the more reactive acyl chloride.

  • Solvent Removal: Excess thionyl chloride and toluene are removed under reduced pressure. This step is critical as residual thionyl chloride can react with the amine in the next step.

  • Amide Coupling: The crude acyl chloride is redissolved in a dry aprotic solvent (e.g., acetone or THF). The solution is cooled in an ice bath.

  • Amine Addition: A solution of the substituted benzylamine (1.0 eq) and a base such as triethylamine (1.1 eq) in the same solvent is added dropwise. The base is essential to neutralize the HCl byproduct of the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature overnight. Progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Workup and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is concentrated, and the resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The final product's structure and purity are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.[11]

In Vitro Antimycobacterial Evaluation: Quantifying Potency

The primary goal of in vitro evaluation is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The Microplate Alamar Blue Assay (MABA) is a widely used method for this purpose due to its speed, low cost, and high-throughput capability, making it superior to slower agar-based or expensive radiometric methods for initial screening.[12][13]

The principle of the MABA assay is based on the reduction of the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[12] Therefore, a lack of color change (remaining blue) indicates bacterial growth inhibition.

MABA Workflow for MIC Determination

MABA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Development cluster_readout Data Analysis SerialDilution Serially dilute test compounds in 96-well plate AddInoculum Add M. tuberculosis inoculum (e.g., H37Rv) to each well SerialDilution->AddInoculum Incubate Incubate plates at 37°C for 5-7 days AddInoculum->Incubate AddDye Add Alamar Blue (resazurin) and re-incubate for 24h Incubate->AddDye ReadPlate Visually inspect for color change (Blue vs. Pink) AddDye->ReadPlate DetermineMIC MIC = Lowest concentration with no pink color development ReadPlate->DetermineMIC

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol: MIC Determination by MABA
  • Compound Preparation: Stock solutions of test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, 100 µL of sterile Middlebrook 7H9 broth is added to each well. The test compound stock solution is added to the first well and serially diluted down the plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:20 in broth.

  • Inoculation: 100 µL of the diluted bacterial inoculum is added to each well containing the compound dilutions. Control wells (bacteria only, no drug; media only, no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Dye Addition: After the initial incubation, 20 µL of Alamar Blue reagent is added to each well.

  • Final Incubation: The plate is re-incubated for 24 hours.

  • MIC Determination: The MIC is recorded as the lowest drug concentration that prevents the color change from blue to pink.[12][13]

Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for rational drug design, providing insights into how specific chemical features influence biological activity.[6] For N-benzylpyrazine-2-carboxamides, SAR studies have revealed key determinants of antimycobacterial potency.

  • Pyrazine Ring Substitution: The presence of a chlorine atom at position 6 and a tert-butyl group at position 5 of the pyrazine ring often correlates with enhanced activity.[7] Conversely, moving the chlorine substituent to position 3 typically results in a significant decrease or complete loss of activity against M. tuberculosis.[14][15]

  • Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring profoundly impact activity. Electron-donating groups like methoxy (e.g., at position 4) and electron-withdrawing groups like trifluoromethyl or halogens have been shown to yield potent compounds.[6][7][8]

  • Lipophilicity: While there is no simple linear correlation, optimal lipophilicity is a key factor. Highly lipophilic compounds may exhibit better membrane penetration, but excessively high lipophilicity can lead to poor solubility and off-target effects.[7]

Summary of Key SAR Findings

Caption: Key structure-activity relationships for N-benzylpyrazine-2-carboxamides.

Table of Representative Compounds and Antimycobacterial Activity
Compound IDPyrazine SubstituentsBenzyl SubstituentMIC vs M. tuberculosis (µg/mL)Reference
PZA None(N/A - no benzyl)6.25 - 12.5[7]
Cmpd 1 5-Cl3-CF₃15.62 (µmol/L)[8]
Cmpd 2 6-Cl4-OCH₃6.25[7]
Cmpd 3 5-tBu, 6-Cl3-CF₃6.25[7]
Cmpd 4 5-tBu, 6-Cl4-OCH₃6.25[7][8]
Cmpd 5 3-Cl4-OCH₃25[14]
Cmpd 6 3-(benzylamino)3,4-diCl12.5[14][15]

Note: Data compiled from multiple sources.[7][8][14][15] MIC values can vary based on assay conditions.

Unraveling the Mechanism of Action: A Multi-Target Hypothesis

The mechanism of action (MoA) for N-benzylpyrazine-2-carboxamides has not been fully elucidated but is presumed to be similar to that of PZA.[3] PZA itself has a complex MoA that is still under investigation. It is a prodrug that diffuses into the mycobacterium and is converted by the PZase enzyme into its active form, pyrazinoic acid (POA).[1][16] The acidic environment inside phagosomes enhances the accumulation of protonated POA (HPOA), which is thought to exert its antimycobacterial effect through multiple mechanisms.[4]

  • Membrane Potential Disruption: HPOA can act as a protonophore, diffusing back out of the cell, releasing a proton, and disrupting the membrane potential and transport functions essential for energy production.[5][16]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been proposed to inhibit FAS-I, an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4]

  • Inhibition of trans-Translation: A key target identified is the Ribosomal Protein S1 (RpsA). POA binding to RpsA is thought to inhibit trans-translation, a rescue mechanism that recycles stalled ribosomes, which is vital for mycobacterial survival under stress.[1][5][17]

  • Coenzyme A (CoA) Biosynthesis Inhibition: More recent evidence suggests POA inhibits PanD (aspartate decarboxylase), a key enzyme in the biosynthesis of pantothenate and CoA.[1][17][18] Depletion of CoA would have catastrophic effects on numerous metabolic pathways.

The development of N-benzylpyrazine-2-carboxamides that do not require PZase activation or that have enhanced activity against one of these downstream targets could successfully overcome clinical PZA resistance.

Proposed Mechanisms of Action for Pyrazinamide Analogues

MoA_Pathway cluster_targets Downstream Cellular Targets PZA_Analog N-Benzylpyrazine- 2-carboxamide (Prodrug) PZase Mycobacterial PZase (pncA gene) PZA_Analog->PZase Activation? Active_Form Active Metabolite (e.g., POA) PZase->Active_Form FAS1 FAS-I Inhibition (Mycolic Acid Synthesis) Active_Form->FAS1 Membrane Membrane Disruption (Energy Depletion) Active_Form->Membrane RpsA RpsA Inhibition (trans-Translation) Active_Form->RpsA PanD PanD Inhibition (CoA Synthesis) Active_Form->PanD Death Bacterial Death FAS1->Death Membrane->Death RpsA->Death PanD->Death

Caption: The multi-target mechanism of action hypothesized for pyrazinamide and its analogues.

Cytotoxicity and Therapeutic Index: Assessing Drug-like Properties

A potent antimycobacterial agent is only useful if it is not toxic to the host. Therefore, assessing the cytotoxicity of lead compounds against mammalian cell lines is a critical step in the drug discovery pipeline.[19][20] This allows for the calculation of a selectivity index (SI), which is the ratio of the cytotoxic concentration to the inhibitory concentration (e.g., CC₅₀/MIC). A higher SI value indicates greater selectivity for the pathogen.

Commonly, cytotoxicity is evaluated against liver cell lines like HepG2, as the liver is a primary site of drug metabolism and potential toxicity.[14][15] Assays often use the same resazurin dye as MABA, where reduction to resorufin indicates viable, metabolically active cells.[20]

Detailed Protocol: Resazurin-based Cytotoxicity Assay
  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics in a 5% CO₂ incubator at 37°C.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere for 24 hours.[13]

  • Compound Addition: Test compounds are serially diluted and added to the wells. A positive control (e.g., a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO) are included.

  • Incubation: The plate is incubated for a specified period, typically 48-72 hours.[13]

  • Resazurin Addition: Resazurin solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Substituted N-benzylpyrazine-2-carboxamides have demonstrated significant promise as a versatile and potent class of antimycobacterial agents. SAR studies have provided a clear roadmap for optimizing potency by modifying substituents on both the pyrazine and benzyl rings. Several compounds have exhibited in vitro activity against M. tuberculosis comparable or superior to the parent drug, PZA.[7][8]

The path forward requires a systematic progression from in vitro validation to more complex biological evaluation. Key future steps include:

  • Screening against Resistant Strains: Evaluating lead compounds against a panel of PZA-resistant clinical isolates to confirm their ability to bypass common resistance mechanisms (e.g., pncA mutations).

  • Mechanism of Action Deconvolution: Employing genetic and biochemical approaches to confirm whether these analogues target RpsA, PanD, FAS-I, or perhaps novel pathways.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like characteristics.

  • In Vivo Efficacy Studies: Testing the most promising candidates in validated animal models of tuberculosis (e.g., the murine model) to confirm that their in vitro potency translates to in vivo efficacy.[21]

Through continued, rational-based design and rigorous evaluation, the N-benzylpyrazine-2-carboxamide scaffold holds the potential to yield a next-generation antitubercular agent capable of combating drug-resistant TB.

References

  • Vertex AI Search. (2024).
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  • MDPI. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2025).
  • National Center for Biotechnology Information. (n.d.). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]

  • SpringerLink. (n.d.). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. [Link]

  • SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • PubMed. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • ResearchGate. (2025). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays.
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  • American Society for Microbiology. (n.d.). Mechanisms of Pyrazinamide Action and Resistance. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Pyrazinamide Action and Resistance. [Link]

  • ACS Publications. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. [Link]

  • ResearchGate. (n.d.).
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  • BioMed Central. (2022). In vitro assessment of 17 antimicrobial agents against clinical Mycobacterium avium complex isolates. [Link]

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  • Dr. Oracle. (2025). What is the mechanism of action (Moa) of Pyrazinamide?.
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  • PubMed. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. [Link]

  • Johns Hopkins Bloomberg School of Public Health. (2013). Researchers Identify A New Mechanism of TB Drug Resistance.
  • Working Group for New TB Drugs. (n.d.). Pyrazinamide Analogs. [Link]

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Exploratory

Benzyl Piperazine-2-Carboxylate Derivatives: A Multi-Target Scaffold for Alzheimer's Disease Drug Discovery

An In-Depth Technical Guide for Researchers Introduction: Confronting the Complexity of Alzheimer's Disease Alzheimer's disease (AD) is a progressive neurodegenerative disorder that represents the most common cause of de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: Confronting the Complexity of Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that represents the most common cause of dementia in the elderly.[1][2] Its pathology is not defined by a single molecular failure but by a complex cascade of interconnected events. Key hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and a significant deficit in cholinergic neurotransmission due to the loss of acetylcholine (ACh).[2][3][4] This multifactorial nature has been a primary reason for the limited success of drugs that target only a single pathological pathway.[5] The currently approved medications, such as cholinesterase inhibitors (e.g., Donepezil, Rivastigmine) and an NMDA receptor antagonist (Memantine), offer temporary symptomatic relief rather than halting or reversing disease progression.[5][6][7][8] This therapeutic gap underscores the urgent need for innovative strategies that can address the disease's complexity.

The Ascendancy of Multi-Target-Directed Ligands (MTDLs)

The limitations of single-target drugs have propelled the development of Multi-Target-Directed Ligands (MTDLs).[5][9] The MTDL strategy involves designing a single chemical entity capable of modulating multiple biological targets simultaneously.[9] This approach is particularly suited for complex diseases like AD, where influencing several nodes within the pathological network can lead to a synergistic therapeutic effect and potentially overcome the robustness of the disease's progression.[10] By combining different pharmacophores into one molecule, MTDLs can address various facets of AD, such as inhibiting both cholinesterases and Aβ aggregation, or combining cholinesterase inhibition with antioxidant properties.[9][11]

The Benzyl Piperazine-2-Carboxylate Scaffold: A Privileged Structure for CNS Drug Design

Within the MTDL landscape, the benzyl piperazine-2-carboxylate scaffold has emerged as a structure of significant interest for AD research. This assertion is based on several key chemical and pharmacological attributes:

  • The Benzylpiperazine Moiety: This core is a well-established pharmacophore in central nervous system (CNS) drug discovery. The piperazine ring is a common feature in molecules designed to cross the blood-brain barrier (BBB), a critical hurdle for any neuro-targeted therapeutic.[12] The N-benzyl group provides a versatile anchor that can be tailored to interact with key residues in the active sites of target enzymes, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE).

  • The Carboxylate Handle: The carboxylate group at the 2-position of the piperazine ring is a crucial functional handle. It allows for the creation of various derivatives—esters, amides, and hydroxamic acids—each with distinct chemical properties and potential for new biological interactions.[13] This flexibility is paramount in the MTDL design process, enabling the attachment of other pharmacophoric fragments to engage secondary or tertiary targets.

  • Dual-Action Potential: Recent studies have demonstrated that derivatives of this scaffold can act as dual inhibitors of key AD targets, particularly acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), the rate-limiting enzyme in Aβ production.[14] Some derivatives also show potent and selective inhibition of butyrylcholinesterase (BuChE), an enzyme whose activity increases as AD progresses.[13]

Rational Design and Synthesis Workflow

The development of novel benzyl piperazine-2-carboxylate derivatives follows a rational, structure-based design strategy. The core principle is to hybridize known pharmacophores into a single, cohesive molecule.

Causality in Design: The choice of substituents on the benzyl rings and the type of derivative at the carboxylate position is not arbitrary. For instance, introducing electron-withdrawing groups (e.g., chlorine) on the benzyl ring can modulate the electronic properties and enhance binding affinity within the hydrophobic gorge of cholinesterases.[13] Converting the carboxylic acid to a hydroxamic acid can introduce metal-chelating properties, which is relevant as dysregulated metal homeostasis is another facet of AD pathology.

Generalized Synthesis Protocol

The following is a representative, multi-step protocol for the synthesis of a library of 1,4-bis(benzyl)piperazine-2-carboxamide derivatives.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride, 2-chlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Thionyl chloride (SOCl₂)

  • Various primary or secondary amines

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Procedure:

  • N,N'-Dibenzylation:

    • To a solution of piperazine-2-carboxylic acid dihydrochloride in acetonitrile, add an excess of potassium carbonate to neutralize the acid and act as a base.

    • Add 2.2 equivalents of the desired substituted benzyl chloride.

    • Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Scientist's Note: Using a significant excess of base is crucial to drive the dialkylation to completion. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

    • After completion, filter the solid, concentrate the filtrate, and purify the resulting 1,4-bis(benzyl)piperazine-2-carboxylic acid, typically by recrystallization or column chromatography.

  • Acid Chloride Formation:

    • Suspend the product from Step 1 in dichloromethane.

    • Add 1.5 equivalents of thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Scientist's Note: This step converts the carboxylic acid into a more reactive acid chloride, facilitating the subsequent amidation. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in dichloromethane.

    • To this solution, add 1.2 equivalents of the desired amine and 2.0 equivalents of triethylamine (as an acid scavenger).

    • Stir the reaction at room temperature for 6-12 hours.

    • Perform an aqueous workup, dry the organic layer, and purify the final carboxamide derivative by silica gel column chromatography.

Synthesis_Workflow Start Piperazine-2-carboxylic acid Step1_reagents Substituted Benzyl Chloride, K₂CO₃, ACN, Reflux Start->Step1_reagents Intermediate1 1,4-bis(benzyl)piperazine- 2-carboxylic acid Step1_reagents->Intermediate1 N,N'-Dibenzylation Step2_reagents SOCl₂, DCM Intermediate1->Step2_reagents Intermediate2 Acid Chloride Intermediate Step2_reagents->Intermediate2 Acid Chloride Formation Step3_reagents Desired Amine, TEA, DCM Intermediate2->Step3_reagents FinalProduct Final Carboxamide Derivative Step3_reagents->FinalProduct Amide Formation

Fig. 1: Generalized workflow for synthesizing target derivatives.

In Vitro Evaluation Cascade: A Self-Validating Approach

A hierarchical screening cascade is essential to efficiently identify promising lead compounds. Each step is designed to validate the previous one and provide deeper mechanistic insight.

Primary Target Engagement: Cholinesterase Inhibition

The primary screen assesses the compound's ability to inhibit AChE and BuChE, confirming engagement with the primary target of the cholinergic hypothesis.

Protocol: Modified Ellman's Method

This colorimetric assay quantifies cholinesterase activity. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound measured spectrophotometrically.

  • Materials:

    • Human recombinant AChE and equine serum BuChE.

    • Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Phosphate buffer (pH 8.0).

    • Test compounds dissolved in DMSO.

    • Donepezil and Tacrine (positive controls).[13]

  • Equipment: 96-well microplate reader.

  • Step-by-Step Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound. Include wells for a negative control (DMSO vehicle) and positive controls (Donepezil, Tacrine).

    • Add 125 µL of DTNB solution to each well.

    • Add 50 µL of the buffer solution.

    • Add 25 µL of the enzyme solution (AChE or BuChE).

    • Pre-incubate the plate at 37°C for 15 minutes.

      • Scientist's Note: This pre-incubation step is a self-validating measure, ensuring that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, allowing for the measurement of true inhibitory potential.

    • Initiate the reaction by adding 25 µL of the substrate (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Secondary Target Engagement: BACE1 Inhibition

For compounds designed with BACE1 inhibitory fragments, a direct enzymatic assay is required.

Protocol: FRET-Based BACE1 Assay

This assay uses a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a measurable increase in fluorescence.

  • Materials:

    • Recombinant human BACE1.

    • FRET peptide substrate.

    • BACE1 inhibitor (e.g., Verubecestat) as a positive control.

    • Assay buffer (e.g., sodium acetate, pH 4.5).

  • Procedure:

    • Similar to the Ellman's assay, incubate the BACE1 enzyme with varying concentrations of the test compound and controls in a 96-well plate.

    • Initiate the reaction by adding the FRET substrate.

    • Measure the fluorescence intensity over time.

    • Calculate IC₅₀ values to determine the compound's potency against BACE1.[15]

Cellular Assays: Assessing Neuroprotective Effects

Moving from enzymatic to cellular assays is crucial to determine if target engagement translates to a beneficial effect in a biological context.

Protocol: Aβ-Induced Neurotoxicity Assay

This assay evaluates a compound's ability to protect neuronal cells from the toxic effects of Aβ oligomers.

  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they provide a reproducible model for neuronal toxicity.[13][16][17]

  • Materials:

    • SH-SY5Y cells, cell culture medium.

    • Aβ₁₋₄₂ peptide, prepared to form toxic oligomers.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Introduce a toxic concentration of pre-aggregated Aβ₁₋₄₂ oligomers to the wells (excluding the untreated control wells).

    • Incubate for 24-48 hours.

    • Add MTT reagent to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control. Calculate the EC₅₀ (effective concentration for 50% protection).[4]

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular Validation Compound_Library Compound Library ChE_Assay Cholinesterase Assays (AChE & BuChE) Compound_Library->ChE_Assay BACE1_Assay BACE1 Inhibition Assay ChE_Assay->BACE1_Assay Active Hits Abeta_Assay Aβ Aggregation Inhibition Assay ChE_Assay->Abeta_Assay Active Hits Neuro_Assay Neuroprotection Assay (SH-SY5Y + Aβ) BACE1_Assay->Neuro_Assay Abeta_Assay->Neuro_Assay Lead_Candidate Lead Candidate Selection Neuro_Assay->Lead_Candidate Confirmed Activity & Protection

Fig. 2: Hierarchical workflow for in vitro evaluation of MTDLs.
Data Presentation: Comparative Analysis of Derivatives

Summarizing data in a tabular format allows for direct comparison of structure-activity relationships (SAR).

Compound IDR¹ GroupR² GroupAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)BACE1 IC₅₀ (µM)Neuroprotection EC₅₀ (µM)
Lead-01 H-NH-CH₃10.18182.217.90>5015.2
Lead-02 4-Cl-NH-CH₃1.2525.520.412.55.8
Lead-03 2-Cl-OH (Hydroxamic)5.600.00160.000288.92.1
Donepezil --0.0212.5625N/A-

Table 1: Hypothetical screening data for a series of benzyl piperazine-2-carboxylate derivatives. Note how modifications (R¹ and R²) impact potency and selectivity. Lead-03 shows a dramatic shift to BuChE selectivity due to the hydroxamic acid group, a finding consistent with published literature.[13]

In Vivo Preclinical Assessment: From Bench to Biological System

Promising candidates from in vitro screens must be evaluated in a living organism to assess their efficacy, pharmacokinetics, and safety.

Selection of an Animal Model

Transgenic mouse models that recapitulate key aspects of AD pathology are indispensable tools.[18][19][20]

  • 5xFAD Mouse Model: This model is frequently chosen for its aggressive and rapid onset of amyloid pathology.[21] It expresses human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with a total of five familial AD mutations, leading to robust Aβ plaque deposition starting at 2 months of age and cognitive deficits detectable by 4-6 months.[18][22]

  • APP/PS1 Mouse Model: Another widely used model that develops amyloid plaques and associated cognitive decline, providing a robust platform for testing anti-amyloid and cognitive-enhancing agents.[22][23]

Causality in Model Selection: The choice of the 5xFAD model is justified by its accelerated pathology, which allows for shorter study durations compared to other models, making it efficient for initial efficacy screening.

Behavioral Testing: Assessing Cognitive Rescue

The Morris Water Maze (MWM) is a gold-standard test for evaluating spatial learning and memory, functions that are significantly impaired in both AD patients and corresponding mouse models.

Protocol: Morris Water Maze

  • Equipment: A large circular pool filled with opaque water, a hidden escape platform, and a video tracking system.

  • Animals: 5xFAD mice (or other AD model) and age-matched wild-type controls.

  • Procedure:

    • Habituation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate.

    • Acquisition Phase (Days 1-5):

      • Divide mice into groups: Wild-type (vehicle), 5xFAD (vehicle), 5xFAD (Test Compound), 5xFAD (Positive Control, e.g., Donepezil).

      • Administer the compound or vehicle daily (e.g., via intraperitoneal injection) 30-60 minutes before testing.

      • Conduct 4 trials per day for each mouse. In each trial, the mouse is placed into the pool from a different quadrant and must find the hidden platform.

      • Record the escape latency (time to find the platform) and path length.

      • Self-Validating Control: The wild-type group establishes the baseline for normal learning, while the vehicle-treated 5xFAD group confirms the presence of a cognitive deficit.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim for 60 seconds.

      • Measure the time spent in the target quadrant where the platform was previously located. This tests for spatial memory retention.

Ex Vivo Analysis: Confirming Target Engagement in the Brain

After behavioral testing, brain tissue is analyzed to link cognitive improvements to molecular changes.

  • Immunohistochemistry: Brain slices are stained with antibodies against Aβ to quantify plaque load. A successful therapeutic should show a reduction in plaque burden compared to the vehicle-treated AD mice.

  • Biochemical Assays: Brain homogenates can be used to measure AChE activity, confirming that the drug reached its target and exerted its inhibitory effect in the CNS.

InVivo_Workflow Lead_Compound Lead Compound from In Vitro Screen Animal_Model Select AD Animal Model (e.g., 5xFAD Mice) Lead_Compound->Animal_Model Dosing Chronic Dosing Regimen Animal_Model->Dosing Behavioral Behavioral Testing (Morris Water Maze) Dosing->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Biochem Biochemical Analysis (AChE Activity, etc.) Euthanasia->Biochem Histo Histological Analysis (Aβ Plaque Load) Euthanasia->Histo Data Correlate Behavioral & Molecular Data Biochem->Data Histo->Data

Fig. 3: Integrated workflow for in vivo preclinical assessment.

Conclusion and Future Directions

The benzyl piperazine-2-carboxylate scaffold represents a highly promising platform for the development of MTDLs for Alzheimer's disease. Its synthetic tractability, favorable CNS properties, and demonstrated ability to be decorated with various pharmacophores allow for the creation of potent molecules that can address the multifaceted nature of AD pathology. The systematic in vitro and in vivo evaluation pipeline detailed in this guide provides a robust framework for identifying and validating lead candidates.

Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance brain penetration and oral bioavailability. Comprehensive toxicology and safety pharmacology studies are the necessary next steps before a candidate can be considered for clinical development. Ultimately, the MTDL approach, powered by versatile scaffolds like benzyl piperazine-2-carboxylate, holds significant promise in the ongoing search for a truly disease-modifying therapy for Alzheimer's disease.

References

  • Jellinger, K. A., Stadelmann, C. (2001). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. CNS Drugs. Available from: [Link]

  • MDPI. (2025). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. MDPI. Available from: [Link]

  • Ramalakshmi, N., R.S, R., & C.N, N. (2021). Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Comprehensive Review. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • Popugaeva, E., Chernyuk, D., Poroikov, V., Zhang, H., Postnikova, T. Y., Zaitsev, A. V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. Available from: [Link]

  • Das, U., & Yan, R. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Biological Chemistry. Available from: [Link]

  • Zhong, Z., & Li, Y. (2024). Animal models of Alzheimer's disease: Current strategies and new directions. Animal Models and Experimental Medicine. Available from: [Link]

  • Guedes, R. C., et al. (2018). Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. Available from: [Link]

  • Marques, F., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. Available from: [Link]

  • Ghosh, A. K., & Osswald, K. (2014). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem. Available from: [Link]

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Alzheimer's Society. Available from: [Link]

  • Bautista-Aguilera, O. M., et al. (2016). Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease. Frontiers in Neuroscience. Available from: [Link]

  • Cyagen. (2025). What are the Best Transgenic Animal Models for Alzheimer's Disease Research?. Cyagen. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). New multi-target-directed small molecules against Alzheimer's disease: a combination of resveratrol and clioquinol. Organic & Biomolecular Chemistry. Available from: [Link]

  • Singh, D., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Translational Medicine. Available from: [Link]

  • Patsnap. (2024). What are BACE1 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Medscape. (2024). Alzheimer Disease Medication. Medscape. Available from: [Link]

  • Ovid. (2001). Cholinesterase Inhibitors for Alzheimer's Disease. Drugs. Available from: [Link]

  • Sygnature Discovery. (2022). Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer's Disease. Sygnature Discovery. Available from: [Link]

  • Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. Available from: [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available from: [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available from: [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot. Available from: [Link]

  • Popov, A., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Journal of Biomedical Science. Available from: [Link]

  • NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). NEUROFIT. Available from: [Link]

  • Spandidos Publications. (2015). Experimental models of Alzheimer's disease for deciphering the pathogenesis and therapeutic screening (Review). Spandidos Publications. Available from: [Link]

  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Taconic Biosciences. Available from: [Link]

  • Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. Available from: [Link]

  • Drug Target Review. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review. Available from: [Link]

  • Pandya, M. K., et al. (2024). Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. ResearchGate. Available from: [Link]

  • Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available from: [Link]

  • ACS Publications. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Available from: [Link]

  • Bentham Science. (n.d.). Novel piperazine-benzoquinone derivative as a possible lead molecule selectively targeting AChE for the management of dementia in Alzheimer's disease. Bentham Science. Available from: [Link]

  • Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2026). Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine derivatives. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC-UV Method Development for Piperazine-Containing Compounds: Overcoming Tailing and Detection Challenges

Introduction: The Analytical Challenge Piperazine and its derivatives are ubiquitous structural motifs in modern pharmacophores, serving as critical linkers or functional groups in APIs such as imatinib, sildenafil, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Piperazine and its derivatives are ubiquitous structural motifs in modern pharmacophores, serving as critical linkers or functional groups in APIs such as imatinib, sildenafil, and ciprofloxacin. However, developing robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for these compounds presents two fundamental challenges:

  • Severe Peak Tailing: The basic secondary diamine structure interacts strongly with stationary phase silanols.

  • Lack of Intrinsic Chromophores: Unconjugated, aliphatic piperazines exhibit negligible UV absorbance above 200 nm, rendering standard UV detection ineffective without modification.

As a Senior Application Scientist, it is critical to move beyond trial-and-error chromatography. This guide establishes a causality-driven framework for piperazine method development, focusing on mobile phase thermodynamics, stationary phase chemistry, and targeted derivatization strategies.

Mechanistic Causality: Resolving Peak Tailing

Piperazine is a weak base characterized by two distinct pKa​ values, typically around 5.3–5.7 and 9.7–9.8[1]. In standard reversed-phase HPLC using unbuffered or neutral aqueous mobile phases (pH 5–8), the piperazine ring is highly protonated (positively charged).

Concurrently, standard silica-based C18 columns possess residual, unreacted silanol groups (Si-OH) on their surface. These silanols have a pKa​ of approximately 3.5 to 4.5. At neutral pH, they deprotonate to form negatively charged species (Si-O⁻). The electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary mixed-mode retention mechanism. This ionic interaction is kinetically slower than hydrophobic partitioning, causing a portion of the analyte molecules to lag, resulting in severe peak tailing (USP Tailing Factor Tf​>2.0 )[2].

Chromatographic Solutions

To achieve a symmetrical peak ( Tf​≈1.0 ), the ionic interaction must be suppressed. This is achieved through three primary strategies:

  • Low pH Suppression (pH 2.0–3.0): Utilizing acidic buffers (e.g., phosphate or formate) protonates the residual silanols back to their neutral state (Si-OH), effectively eliminating the negative charge on the stationary phase[2].

  • High pH Neutralization (pH > 10.0): Raising the pH above the analyte's highest pKa​ neutralizes the piperazine molecule. Note: This requires specialized hybrid silica-polymer columns designed to withstand alkaline dissolution[2].

  • Competing Bases: Adding a sacrificial amine, such as 0.1% Triethylamine (TEA) or Diethylamine, to the mobile phase. TEA aggressively binds to the active silanol sites, shielding the piperazine analyte from secondary interactions[3].

Tailing A Protonated Piperazine (pH 5-8) C Secondary Ionic Interaction (Severe Peak Tailing) A->C B Ionized Silanols (Si-O⁻) B->C D Low pH (<3.0) C->D Mitigation E Protonated Silanols (Si-OH) D->E F Symmetrical Peak E->F Eliminates Binding

Caption: Mechanism of piperazine peak tailing on silica columns and mitigation via low pH.

Method Development Strategy: Direct UV vs. Derivatization

The decision to use direct HPLC-UV or pre-column derivatization hinges entirely on the electronic structure of the specific piperazine derivative.

  • Direct HPLC-UV: Applicable when the piperazine ring is conjugated to a UV-absorbing moiety (e.g., an aromatic ring) or carries a protecting group with a chromophore, such as N-Boc-piperazine. N-Boc-piperazine can be directly analyzed at low UV wavelengths (e.g., 210-340 nm depending on the matrix)[3].

  • Pre-Column Derivatization: Mandatory for trace analysis of aliphatic piperazines or specific intermediates like 1-methyl-4-amino-piperazine (AMP). Reagents such as NBD-Cl (4-chloro-7-nitrobenzofuran)[4], Dansyl Chloride[5], or Benzaldehyde[6] react with the secondary or primary amines on the piperazine ring to form highly stable, UV-active (or fluorescent) derivatives.

G A Piperazine Analyte B Has UV Chromophore? A->B C Direct HPLC-UV B->C Yes (e.g., N-Boc) D Pre-Column Derivatization B->D No (Aliphatic) E Optimize Peak Shape C->E H Select Reagent (NBD-Cl, Benzaldehyde) D->H F Low pH (2-3) Buffer (Protonate Silanols) E->F Standard C18 G High pH (>10) Buffer (Neutralize Piperazine) E->G Hybrid Silica I HPLC-UV Analysis H->I

Caption: Decision logic for piperazine HPLC-UV method development.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Protocol A: Direct HPLC-UV Analysis of N-Boc-Piperazine

This method utilizes a competing base (Diethylamine) to mask silanol interactions, allowing for sharp peak shapes without requiring extreme pH adjustments[3].

Materials & Reagents:

  • Column: End-capped C18 or Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)

  • Detection Wavelength: 340 nm (or optimal low UV depending on matrix)

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade Acetonitrile with 100 mL of Methanol. Add exactly 1.0 mL of Diethylamine. Degas via sonication for 10 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min at 35°C until a stable baseline is achieved (approx. 30 column volumes).

  • Standard Preparation: Dissolve N-Boc-piperazine reference standard in the mobile phase to create a calibration curve ranging from 30 ppm to 350 ppm.

  • System Suitability Test (SST): Inject the mid-level standard (150 ppm) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; USP Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥5000 .

  • Sample Analysis: Inject 10 µL of prepared samples. Quantify against the established calibration curve.

Protocol B: Pre-Column Derivatization of Trace Piperazine using NBD-Cl

For trace-level analysis in APIs where piperazine lacks a chromophore, derivatization with NBD-Cl provides excellent UV sensitivity[4].

Materials & Reagents:

  • Derivatization Reagent: 0.5% NBD-Cl (4-chloro-7-nitrobenzofuran) in Methanol.

  • Buffer: 0.1 M Sodium Borate buffer (pH 9.0) to facilitate the nucleophilic attack of the amine.

  • Column: Standard C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water : Acetonitrile (Gradient or Isocratic depending on API matrix).

Step-by-Step Execution:

  • Reaction Setup: In a 10 mL amber volumetric flask (NBD-Cl is light sensitive), add 1.0 mL of the sample solution (containing trace piperazine).

  • Buffering: Add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0) to ensure the piperazine is in its unprotonated, nucleophilic state.

  • Derivatization: Add 1.0 mL of the 0.5% NBD-Cl reagent.

  • Incubation: Seal the flask and incubate in a water bath at 60°C for 30 minutes. The reaction forms a stable, highly conjugated derivative.

  • Quenching: Remove from heat, cool to room temperature, and quench the reaction by adding 100 µL of 1 M HCl. Make up to volume with mobile phase.

  • HPLC Analysis: Inject 20 µL into the HPLC system. Monitor at 460 nm (the λmax​ of the NBD-piperazine derivative).

Quantitative Data Presentation

The table below synthesizes the performance metrics of the two methodological approaches based on validated industry data[3][4][6].

Analytical ParameterDirect HPLC-UV (N-Boc-Piperazine)HPLC-UV with Derivatization (NBD-Cl / Benzaldehyde)
Primary Application Bulk purity, intermediates with chromophoresTrace impurity analysis in APIs, aliphatic piperazines
Linearity Range 30 – 350 ppm30 – 190 ppm (Benzaldehyde) / 30 - 350 ppm (NBD-Cl)
Limit of Detection (LOD) ~30 ppm0.5 – 1.2 ppb (if coupled with FLD) / ~30 ppm (UV)
Accuracy (% Recovery) 104.8% – 108.0%98.0% – 102.0%
Precision (% RSD) < 1.13%< 4.0%
Sample Prep Time < 5 minutes (Dilute & Shoot)45 – 60 minutes (Incubation required)
Peak Tailing Risk High (Requires TEA or pH control)Low (Derivatization neutralizes the secondary amine)

Note: Derivatization inherently resolves the peak tailing issue because the chemical reaction converts the problematic secondary amine into a neutral amide or conjugated system, eliminating its ability to interact with stationary phase silanols.

Sources

Application

Application Note: GC-MS Analysis of Underivatized Benzylpiperazine Derivatives

Introduction: The Rationale for Direct Analysis Benzylpiperazine (BZP) and its derivatives represent a significant class of new psychoactive substances (NPS) that mimic the stimulant effects of controlled drugs like amph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Direct Analysis

Benzylpiperazine (BZP) and its derivatives represent a significant class of new psychoactive substances (NPS) that mimic the stimulant effects of controlled drugs like amphetamines and MDMA.[1][2][3] For forensic laboratories and drug development professionals, rapid and unambiguous identification of these compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, often considered a "gold standard" due to its powerful combination of chromatographic separation and mass-based identification.[1][4]

A common perception in the analysis of piperazine derivatives is the necessity of chemical derivatization to improve their chromatographic behavior.[1][5] Derivatization, such as acylation, is often used to increase volatility and reduce peak tailing caused by the active secondary amine in the piperazine ring. However, for the qualitative analysis of bulk, seized materials (e.g., powders and tablets), direct analysis of underivatized benzylpiperazines is not only feasible but also offers a simpler, faster, and effective workflow.[2][6] This application note provides the scientific framework, detailed protocols, and expert insights for this direct analysis approach.

The Core Principle: Volatility and Fragmentation

The success of a direct GC-MS analysis hinges on two key properties of the target analyte: sufficient volatility to travel through the GC column and the generation of a consistent, characteristic fragmentation pattern upon electron ionization. Benzylpiperazine derivatives, even in their salt forms when dissolved in an appropriate solvent like methanol, exhibit adequate thermal stability and volatility for GC analysis.[2]

The primary value of this direct approach lies in its simplicity. By eliminating the derivatization step, we reduce sample preparation time, minimize the use of hazardous reagents, and remove the possibility of incomplete reactions or artifact formation. While this approach is ideal for screening seized materials, it is crucial to recognize its limitations. For complex biological matrices such as blood or urine, where analyte concentrations are significantly lower and matrix interferences are high, a comprehensive sample preparation protocol involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), often followed by derivatization, is required to achieve the necessary sensitivity and specificity.[7][8][9][10]

Experimental Workflow Overview

The logical flow for analyzing solid-form benzylpiperazine derivatives is a streamlined process designed for efficiency and reproducibility. The workflow emphasizes minimal sample handling to ensure the integrity of the analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Sample Homogenization (e.g., Crushing Tablet) B Weighing & Dissolution (in Methanol) A->B C Vortex & Filtration (0.45 µm Syringe Filter) B->C D GC-MS Injection C->D E Data Acquisition (Full Scan Mode) D->E F Compound Identification (Retention Time & Mass Spectrum) E->F

Caption: High-level workflow for direct GC-MS analysis of solid samples.

Detailed Experimental Protocols

Protocol I: Sample Preparation for Solid Materials

This protocol is optimized for the preparation of seized powders, crystals, or tablets for direct GC-MS analysis. The objective is to create a clear, particle-free solution suitable for injection.

Materials:

  • Methanol (HPLC or GC grade)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Glass vials (2 mL) with caps

  • Syringe filters (0.45 µm, compatible with methanol)

  • Syringes

Procedure:

  • Homogenization: If the sample is a tablet, carefully crush it into a fine, uniform powder using a mortar and pestle.

  • Weighing: Accurately weigh approximately 5-10 mg of the homogenized sample powder into a clean 2 mL glass vial.[2][9]

  • Dissolution: Add 1.5 mL of methanol to the vial.[2]

  • Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure the complete dissolution of the active compounds.[9]

  • Filtration (Recommended): To protect the GC inlet liner and column from particulates, filter the solution. Draw the methanol solution into a syringe, attach a 0.45 µm syringe filter, and dispense the filtrate into a clean 2 mL autosampler vial.[9]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol II: GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of underivatized benzylpiperazines. Optimization may be required based on the specific instrument and target analytes.

Parameter Condition Rationale & Expert Insight
GC System Agilent 6890N or equivalentA standard, reliable platform for routine forensic analysis.[2][8]
Mass Detector Agilent 5975 MSD or equivalentProvides the sensitivity and mass accuracy required for confident identification.
GC Column HP-5MS (5% Phenyl Methyl Siloxane) or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thicknessThis non-polar column is a workhorse in forensic labs, offering excellent separation for a wide range of semi-volatile compounds.[2][8][10]
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.[2]
Injection Port Splitless Mode, 1 µL injection volumeSplitless injection maximizes the transfer of analyte to the column, which is ideal for ensuring detection, even for minor components.
Inlet Temp 250 °CHot enough to ensure rapid volatilization of benzylpiperazines without causing thermal degradation.[2][8]
Oven Program Initial: 150°C, hold 1 min. Ramp 1: 10°C/min to 220°C. Ramp 2: 90°C/min to 290°C, hold 2.3 min.This program provides a good balance, allowing for separation from common cutting agents before a rapid ramp to elute the target analytes efficiently.[2]
MS Ionization Electron Ionization (EI) at 70 eVThe standard ionization energy for generating reproducible, library-searchable mass spectra.[2]
MS Temperatures Transfer Line: 280°C; Ion Source: 230°CThese temperatures prevent analyte condensation while maintaining spectral integrity.[2][11]
Acquisition Full Scan Mode; Mass Range: m/z 40-500Full scan is essential for qualitative analysis, allowing for the identification of unknown compounds and comparison to spectral libraries.

Data Analysis and Interpretation

Confident identification is a two-factor authentication process: matching both the retention time and the mass spectrum of an unknown peak to that of a certified reference standard.

The Benzylpiperazine Fragmentation Pattern

The true power of MS detection lies in the predictable fragmentation of molecules. For N-benzylpiperazine (BZP), the electron ionization process induces cleavage at specific bonds, creating a unique mass spectrum "fingerprint."

  • Molecular Ion (M•+): The intact molecule with one electron removed. For BZP, this appears at m/z 176 . Its presence confirms the molecular weight.[2]

  • Base Peak: The most abundant ion in the spectrum. For BZP, this is consistently m/z 91 . This fragment is the tropylium cation (C₇H₇⁺), a highly stable aromatic ion characteristic of almost all compounds containing a benzyl group. Its dominance is a key identifier.[2][6][12]

  • Other Key Fragments:

    • m/z 134: Results from the loss of a C₃H₆N fragment from the molecular ion.[2]

    • m/z 56: A characteristic fragment arising from the piperazine ring itself.[6]

Fragmentation cluster_legend N-Benzylpiperazine (BZP) Fragmentation A BZP Structure (MW = 176) B Molecular Ion [M]•+ m/z 176 C Tropylium Cation (Base Peak) m/z 91 B->C Cleavage of C-N bond D Piperazine Ring Fragment m/z 134 B->D Ring Fission E Piperazine Ring Fragment m/z 56 B->E Ring Fission

Caption: Key EI fragmentation pathways for N-benzylpiperazine (BZP).

Quantitative Data Summary

The following table summarizes expected data for common underivatized benzylpiperazines. Retention times (RT) are approximate and will vary based on the specific GC system and conditions used.

CompoundAbbreviationApprox. RT (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
N-BenzylpiperazineBZP3.8017691 (Base Peak), 134, 56[2][6]
1-(3,4-Methylenedioxybenzyl)piperazineMDBP~5.5-6.5220135 (Base Peak), 56, 178[13][14]
1-(3-Trifluoromethylphenyl)piperazineTFMPP3.99230188 (Base Peak), 145, 172[2]

Note: TFMPP is a phenylpiperazine but is often found in combination with BZP and is included for reference. Its fragmentation differs, with the base peak arising from a different cleavage.[2]

Method Validation and Trustworthiness

To ensure that the analytical results are reliable and defensible, the method must be validated. According to International Council for Harmonisation (ICH) guidelines, this involves establishing, through scientific evidence, that the method is capable of consistently delivering quality results.[15]

  • Specificity: The method must be able to unequivocally identify the analyte. This is achieved by analyzing blank samples and known adulterants (e.g., caffeine) to ensure they do not produce interfering peaks at the retention time of the target analytes.[2][7]

  • Precision: Assessed by repeatedly analyzing the same sample. The relative standard deviation (RSD) of the retention time and peak area should be within acceptable limits (typically <2%).[15]

  • Accuracy: The closeness of the test results to the true value. For qualitative identification, this is confirmed by running a certified reference material and ensuring a correct match.[2][15]

  • Limit of Detection (LOD): The lowest amount of analyte that can be reliably distinguished from noise. While less critical for bulk sample analysis, it is good practice to determine this limit.[7]

Quality Control: Each analytical run should include a solvent blank to check for system contamination and a reference standard to verify retention time, peak shape, and mass spectral integrity.

Conclusion

Gas Chromatography-Mass Spectrometry provides a powerful, reliable, and efficient method for the analysis of underivatized benzylpiperazine derivatives in seized materials. By forgoing the derivatization step, laboratories can significantly streamline their workflow without compromising the quality of qualitative identification. The key to this approach lies in understanding the inherent volatility of these compounds and their highly characteristic and reproducible fragmentation patterns under electron ionization. This application note provides a validated starting point for researchers, forensic scientists, and drug development professionals to implement a robust and efficient analytical methodology for this important class of designer drugs.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020). Scholars.Direct. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2014). RSC Publishing. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available at: [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. Journal of Chromatography B. Available at: [Link]

  • BENZYLPIPERAZINE Monograph. (2005). SWGDrug. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. Available at: [Link]

  • Analysis of Benzylpiperazine-like Compounds. ResearchGate. Available at: [Link]

  • BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA). Available at: [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine. (2005). PubMed. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Available at: [Link]

Sources

Method

Application Note: Advanced Purification of Piperazine-Containing Compounds via Crystallization

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamic causality, protocol self-validation, and solid-form landscape optimization. Introduction & Physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamic causality, protocol self-validation, and solid-form landscape optimization.

Introduction & Physicochemical Causality

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous blockbuster therapeutics (e.g., imatinib, aripiprazole, and sildenafil). However, the downstream purification of piperazine-containing compounds presents unique thermodynamic and kinetic challenges.

Piperazine is a cyclic diamine characterized by two secondary amine groups with pKa values of approximately 9.8 and 5.7. This dibasic nature makes the free base highly water-soluble and highly prone to forming multiple hydration states, including hemihydrate, hexahydrate, and anhydrous forms[1]. During cooling crystallization, piperazine derivatives frequently exhibit "oiling out"—a phenomenon known as Liquid-Liquid Phase Separation (LLPS)—where the compound separates as an impurity-rich liquid phase rather than a pure crystalline solid[2].

To bypass the poor crystallinity, low melting points, and hygroscopicity of piperazine free bases, thermodynamic stabilization via salt formation (e.g., hydrochlorides, diacetates, mesylates) or cocrystallization (e.g., with resveratrol or ferulic acid) is the industry standard for achieving high-purity isolation[3][4].

Strategic Workflow for Piperazine Crystallization

The selection of a purification strategy depends heavily on the purity of the crude synthetic mixture and the physicochemical properties of the specific derivative. The workflow below outlines the decision-making process for isolating pharmaceutical-grade piperazine compounds.

PiperazineWorkflow Crude Crude Piperazine Mixture (Contains Alkylamines & Byproducts) Assessment Purity Assessment (HPLC/NMR) Crude->Assessment HighPurity High Purity (>95%) Proceed to Free Base Assessment->HighPurity Yes LowPurity Low Purity (<95%) Proceed to Salt Formation Assessment->LowPurity No CoolingCryst Cooling / Anti-Solvent Crystallization HighPurity->CoolingCryst Diacetate Selective Precipitation (Diacetate Salt in Acetone) LowPurity->Diacetate PureProduct Pure Piperazine Derivative (Validated via XRPD/DSC) CoolingCryst->PureProduct Regeneration Base Regeneration (NaOH + Extraction) Diacetate->Regeneration Regeneration->CoolingCryst

Decision tree for determining the optimal piperazine crystallization and purification strategy.

Protocol 1: Highly Selective Purification via Diacetate Salt Precipitation

Causality & Mechanism: Crude piperazine syntheses often leave unreacted alkylamines, pyrazines, and N-methyl piperazines. Direct cooling crystallization of the free base is inefficient due to the concomitant precipitation of these structurally similar impurities[5]. However, reacting crude piperazine with acetic acid in an acetone solvent system selectively precipitates piperazine diacetate. The diacetate salt possesses a highly stable crystalline lattice that is virtually insoluble in acetone, driving a quantitative and selective precipitation while impurities remain dissolved in the mother liquor[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the crude piperazine derivative in 5–10 volumes of dry acetone at 40°C under continuous mechanical stirring.

  • Acidification: Slowly add 2.05 equivalents of glacial acetic acid dropwise.

    • Self-Validation Step: Monitor the exothermic reaction carefully. Maintain the internal temperature below 45°C to prevent solvent boil-off and ensure the supersaturation level remains controlled.

  • Nucleation & Aging: A white precipitate of piperazine diacetate will begin to form. Allow the suspension to age at 40°C for 1 hour. This Ostwald ripening phase ensures complete lattice formation and prevents the trapping of mother liquor within crystal defects.

  • Controlled Cooling: Cool the slurry to 5°C at a strict rate of 0.5°C/min.

    • Causality: Controlled cooling prevents rapid supersaturation spikes, ensuring the growth of large, easily filterable crystals rather than fine, amorphous powders.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake with 2 volumes of cold acetone to displace any residual impurity-laden solvent.

  • Base Regeneration (Optional): To recover the highly purified free base, suspend the diacetate salt in water, adjust the pH to >12 using 5M NaOH, and extract with dichloromethane (DCM)[5].

Protocol 2: Anti-Solvent & Cooling Crystallization to Prevent "Oiling Out"

Causality & Mechanism: When purifying hydrophobic piperazine derivatives, rapid addition of an anti-solvent or rapid cooling forces the thermodynamic system to cross the binodal curve before the solubility curve. This forces the system into a metastable Liquid-Liquid Phase Separation (LLPS) region, causing the solute to form an oil that traps impurities[2]. To prevent this, the Metastable Zone Width (MZW) must be carefully navigated using controlled anti-solvent diffusion and heterogeneous seeding[1].

OilingOutMechanism SuperSat Supersaturated Solution (Piperazine in Solvent) Rapid Rapid Cooling / Fast Anti-Solvent (Crosses Binodal Curve) SuperSat->Rapid Slow Slow Cooling + Seeding (Stays in Metastable Zone) SuperSat->Slow LLPS Oiling Out (LLPS) Liquid-Liquid Phase Separation Rapid->LLPS Amorphous Impure Amorphous Solid or Gummy Residue LLPS->Amorphous Nucleation Controlled Heterogeneous Nucleation Slow->Nucleation CrystalGrowth Steady Crystal Growth (Rejects Impurities) Nucleation->CrystalGrowth PureCrystals High-Purity Crystalline Solid CrystalGrowth->PureCrystals

Mechanistic pathways of supersaturation: Oiling out vs. controlled crystalline growth.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the piperazine derivative in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate or THF) at 60°C. Note: THF is particularly effective for solvated cocrystals of piperazine[4].

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as heterogeneous nucleation sites for unwanted polymorphs.

  • Anti-Solvent Titration: Maintain the solution at 50°C. Add a miscible anti-solvent (e.g., heptane) dropwise until the solution becomes faintly turbid, then add a few drops of the primary solvent until it just clears. This establishes a state of optimal supersaturation within the MZW.

  • Seeding: Introduce 0.5–1.0 wt% of pure crystalline seed of the desired polymorph.

    • Self-Validation Step: The seeds should remain suspended. If they dissolve, the solution is undersaturated; if the solution immediately clouds heavily, it is overly supersaturated and risks LLPS.

  • Controlled Cooling & Maturation: Cool the seeded solution to 20°C at a slow rate (0.1 - 0.2°C/min).

    • Causality: This slow rate ensures that crystal growth kinetics outpace secondary nucleation, yielding large, high-purity crystals and completely avoiding the binodal LLPS curve[2].

  • Harvesting: Filter the crystals, wash with cold anti-solvent, and dry under a vacuum at 40°C. Verify the polymorphic form via X-Ray Powder Diffraction (XRPD) and thermal stability via Differential Scanning Calorimetry (DSC)[6][7].

Quantitative Data: Solid Form Landscape of Piperazine

The table below summarizes the common solid forms utilized to isolate and purify piperazine derivatives, highlighting their impact on solubility and stability.

Solid Form TypeCo-former / CounterionPhysicochemical ImpactCrystallization Notes
Free Base (Hydrates) Water (Hemihydrate, Hexahydrate)High aqueous solubility; prone to hygroscopicity.Forms readily in aqueous systems. Substantial MZW allows for high tolerance before precipitation[1].
Organic Salt Acetic Acid (Diacetate)Drastically reduces solubility in ketones (e.g., acetone).Excellent for selective precipitation and bulk purification from crude synthesis[5].
Inorganic Salt Hydrochloric Acid (HCl)Enhances aqueous solubility and bioavailability.Prone to forming complex polymorphic landscapes (e.g., multiple anhydrates and solvates) requiring strict control[6][7].
Cocrystal Resveratrol / Ferulic AcidModulates dissolution rate without proton transfer.THF or Ethanol cooling-evaporative crystallization is highly effective. May form transient solvates[3][4].

Troubleshooting Guide

  • Issue: Formation of needle-like crystals that are difficult to filter.

    • Cause: Highly anisotropic growth along one crystallographic axis due to rapid supersaturation.

    • Solution: Reduce the cooling rate, decrease the initial concentration, or switch to a solvent that hydrogen-bonds with the fast-growing crystal face to sterically inhibit its growth[2].

  • Issue: Unstable salts or disproportionation during storage.

    • Cause: The Δ pKa between the piperazine base and the acid is too small (< 3), or the salt is a highly hygroscopic hydrate[6].

    • Solution: Conduct a comprehensive salt screen using stronger acids (e.g., mesylate, sulfate) or explore cocrystallization with neutral co-formers (e.g., saccharin) to stabilize the solid lattice[3][7].

References

  • US2919275A - Purification of piperazine Source: Google Patents URL
  • Technical Support Center: Piperazine-2-thione Crystallization Source: Benchchem URL
  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Source: Academia.
  • Source: Crystal Growth & Design (ACS Publications)

Sources

Application

In vitro assay for evaluating cholinesterase inhibition by piperazine derivatives

Application Note & Protocol A High-Throughput In Vitro Assay for Evaluating Cholinesterase Inhibition by Piperazine Derivatives Using the Ellman's Method Audience: Researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A High-Throughput In Vitro Assay for Evaluating Cholinesterase Inhibition by Piperazine Derivatives Using the Ellman's Method

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Abstract: This document provides a comprehensive guide and a detailed, validated protocol for assessing the inhibitory potential of piperazine derivatives against cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a cornerstone therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1][2] Piperazine derivatives represent a significant class of compounds being investigated for this purpose.[3][4][5][6] The protocol herein is based on the robust and widely adopted Ellman's spectrophotometric method, which offers a reliable, sensitive, and high-throughput-compatible means of quantifying enzyme inhibition.[1][7][8] We delve into the biochemical principles, provide step-by-step experimental instructions, data analysis procedures, and a troubleshooting guide to ensure experimental success and data integrity.

The Scientific Imperative: Targeting Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process critical for terminating nerve impulses.[1][9] In pathologies such as Alzheimer's disease, a decline in cholinergic neurotransmission contributes significantly to cognitive impairment.[8] Consequently, inhibiting AChE and BChE activity increases the concentration and duration of ACh in the brain, offering a valuable therapeutic approach to symptom management.[1] Many piperazine-based compounds have emerged as promising scaffolds for the design of potent and selective cholinesterase inhibitors, driving the need for a standardized and reliable screening assay.[5][6]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[1][8] Its elegance lies in a two-stage reaction that produces a quantifiable, yellow-colored product.

  • Enzymatic Hydrolysis: In the first stage, the cholinesterase enzyme (AChE or BChE) hydrolyzes a synthetic substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. This reaction yields thiocholine and an acetate or butyrate molecule.[10]

  • Chromogenic Reaction: The resulting thiocholine product possesses a free sulfhydryl group. This group readily reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB, producing the vibrant yellow anion, 5-thio-2-nitrobenzoate (TNB), which has a maximum absorbance at 412 nm.[1][2]

The rate of TNB formation, measured as the increase in absorbance over time, is directly proportional to the cholinesterase activity.[1] When an inhibitor, such as a piperazine derivative, is introduced, it reduces the enzyme's activity, thereby slowing the rate of color development. By comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control, the percentage of inhibition can be precisely calculated.

Ellman_Reaction cluster_enzymatic Enzymatic Hydrolysis cluster_colorimetric Colorimetric Reaction ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis Thiocholine_ref Thiocholine AChE AChE / BChE AChE->ATCh DTNB DTNB (Colorless) TNB TNB Anion (Yellow) DTNB->TNB Reaction Measurement Spectrophotometer TNB->Measurement Measure Absorbance @ 412 nm Thiocholine_ref->DTNB +

Caption: Biochemical principle of the Ellman's assay.

Materials and Reagents

Equipment
  • 96-well transparent, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm (with kinetic reading capability)[1]

  • Calibrated single-channel and multi-channel pipettes

  • Incubator set to 25°C or 37°C

  • Vortex mixer and centrifuge

  • Analytical balance

Reagents and Chemicals
  • Enzymes: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel) or human recombinant; Butyrylcholinesterase (BChE) from equine serum.

  • Substrates: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Reference Inhibitor (Positive Control): Donepezil or Tacrine.

  • Buffer Component: Sodium Phosphate Monobasic and Dibasic.

  • Solvent: Dimethyl sulfoxide (DMSO), high purity.

  • Test Compounds: Piperazine derivatives.

  • Water: Deionized or ultrapure water.

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic. Mix them, monitoring with a pH meter, until a stable pH of 8.0 is achieved. This pH is optimal for cholinesterase activity and the reaction of thiocholine with DTNB.[1][11]

  • Enzyme Stock Solutions (e.g., 1 U/mL): Prepare stock solutions of AChE or BChE in 0.1 M Phosphate Buffer (pH 8.0). Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.[11] The final working concentration may require optimization but is typically around 0.1-0.25 U/mL in the well.[2]

  • Substrate Stock Solution (14-15 mM ATCI/BTCI): Prepare fresh daily by dissolving ATCI or BTCI in deionized water.[1][12] Protect from light.

  • DTNB Stock Solution (10 mM): Prepare by dissolving DTNB in the 0.1 M Phosphate Buffer (pH 8.0). Store in the dark at 4°C for up to a week.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve piperazine derivatives and the reference inhibitor in 100% DMSO to create high-concentration stock solutions.

  • Inhibitor Working Solutions: Prepare a series of dilutions of the stock inhibitor solution using the phosphate buffer. Ensure the final DMSO concentration in the assay well remains constant and low (typically ≤1%), as higher concentrations can inhibit enzyme activity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate with a final reaction volume of 200 µL per well. All experiments should be performed in triplicate.

Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, DTNB, Inhibitors) B 2. Plate Setup & Reagent Addition - 140 µL Buffer - 20 µL Inhibitor/Vehicle - 20 µL DTNB - 10 µL Enzyme A->B C 3. Pre-incubation (15 min @ 25°C) Allows inhibitor-enzyme interaction B->C D 4. Initiate Reaction Add 10 µL Substrate (ATCI) C->D E 5. Kinetic Measurement Read Absorbance @ 412 nm (Every 60 sec for 10-20 min) D->E F 6. Data Analysis - Calculate Reaction Rate (V) - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: High-level workflow for the cholinesterase inhibition assay.

Step-by-Step Procedure
  • Plate Layout: Design the plate layout to include wells for:

    • Blanks: Contains all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.

    • Negative Control (100% Activity): Contains all reagents, with vehicle (buffer containing the same % of DMSO as the inhibitor wells) instead of the inhibitor.

    • Positive Control: Contains all reagents and a known reference inhibitor (e.g., Donepezil) at a concentration expected to give high inhibition.

    • Test Compounds: Contains all reagents and the piperazine derivatives at various concentrations (typically a 6- to 8-point log-fold dilution series).

  • Reagent Addition: In each well of the 96-well plate, add the components in the following order. Using a multichannel pipette for buffer, DTNB, and substrate addition is recommended for consistency.[13]

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).[1]

    • 20 µL of the inhibitor solution (piperazine derivative dilutions) or vehicle for the control wells.

    • 10 µL of 10 mM DTNB solution.

    • 20 µL of the enzyme solution (AChE or BChE). For blank wells, add an equivalent volume of buffer instead.

  • Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.[11] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: To start the enzymatic reaction, add 10 µL of the 14 mM ATCI (or BTCI) substrate solution to all wells.[12]

  • Data Acquisition: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every minute for 10 to 20 minutes.[11] This kinetic reading provides the rate of the reaction.

Data Analysis and Interpretation

The goal of data analysis is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14][15]

  • Calculate Reaction Rate (V): For each well, determine the rate of reaction by plotting absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the reaction rate (V). Most plate reader software can calculate this automatically.

  • Correct for Blank: Subtract the average rate of the blank wells from the rate of all other wells.

    • Vcorrected = Vsample - Vblank

  • Calculate Percent Inhibition: Use the corrected rate of the negative control (Vcontrol) as the 100% activity reference. Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = [ ( Vcontrol - Vinhibitor ) / Vcontrol ] x 100

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration at the inflection point of this curve.[15]

Example Data and Calculation Table
[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (ΔAbs/min)Corrected Rate (V)% Inhibition
0 (Control)N/A0.05200.05000.0%
0.01-2.000.04750.04559.0%
0.1-1.000.03500.033034.0%
10.000.02700.025050.0%
101.000.01250.010579.0%
1002.000.00300.001098.0%
BlankN/A0.00200.0000N/A
Result IC₅₀ = 1.0 µM

Troubleshooting and Optimization

A self-validating assay requires vigilance. Below are common issues and their remedies.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Spontaneous hydrolysis of substrate.[13]2. Instability or contamination of DTNB.[13]3. Reaction of DTNB with non-enzyme components (e.g., free thiols in test compound).1. Always prepare substrate solution fresh. Run appropriate blank controls.[13]2. Prepare DTNB solution fresh. Consider alternative buffers if instability is suspected.[13]3. Run a control with the test compound, DTNB, and substrate but no enzyme to check for direct reaction.
Low or No Enzyme Activity 1. Inactive enzyme due to improper storage or age.[11][13]2. Incorrect buffer pH or composition.[11]3. Contamination of reagents with an unknown inhibitor.[11]1. Use a new enzyme aliquot; verify storage conditions (-20°C or -80°C).[11]2. Prepare fresh buffer and verify the pH is 8.0.[11]3. Test each assay component individually to identify the source of contamination.
Poor Reproducibility 1. Inaccurate or inconsistent pipetting, especially of small volumes.[13]2. Temperature fluctuations during incubation.[13]3. Inconsistent timing of reagent addition or measurements.[13]1. Ensure all pipettes are calibrated. Use a multichannel pipette for adding common reagents to all wells simultaneously.[11][13]2. Use a calibrated incubator and allow the plate to equilibrate to temperature.[13]3. Be consistent with timing, especially the pre-incubation and the start of the kinetic read.
Compound Interference 1. Test compound is colored and absorbs at 412 nm.2. Compound solubility issues leading to precipitation.[13]3. Compound is unstable in the assay buffer.[13]1. Run a control with the compound in buffer to measure its intrinsic absorbance and subtract this from the assay wells.2. Visually inspect wells for precipitation. Reduce the highest test concentration or use a co-solvent (ensure final solvent concentration is consistent and non-inhibitory).3. Assess compound stability over the assay duration using methods like HPLC.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16.
  • BenchChem. (2025). Troubleshooting Inconsistent Results in Cholinesterase Inhibition Assays.
  • Tiwari, M., et al. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]

  • Sridhar, J., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Alzheimer's Disease. [Link]

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-286. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1089-1101. [Link]

  • Gül, M., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • BenchChem. (2025). Technical Support Center: Acetylcholinesterase (AChE) Inhibitor Assays.
  • El-Sayed, N. F., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences.
  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]

  • Reed, J. R., & Eisenthal, R. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Journal of Biochemical and Biophysical Methods. [Link]

  • Bio-protocol. (2018). Inhibition of Acetylcholinesterase. [Link]

  • Sutar, A. C., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-067.
  • Križ, P., & Petri, K. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • ResearchGate. (n.d.). AChE inhibition assay by Ellman's method. [Link]

  • BenchChem. (2025).
  • Miao, Y., et al. (2010). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Chemical Reviews, 110(9), 5216-5234. [Link]

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Method

In vivo models for testing the efficacy of benzylpiperazine compounds

Application Note: In Vivo Models for Evaluating the Pharmacological Efficacy of Benzylpiperazine (BZP) Compounds Executive Summary & Pharmacological Rationale 1-Benzylpiperazine (BZP) is a synthetic piperazine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Models for Evaluating the Pharmacological Efficacy of Benzylpiperazine (BZP) Compounds

Executive Summary & Pharmacological Rationale

1-Benzylpiperazine (BZP) is a synthetic piperazine derivative historically recognized for its central nervous system stimulant properties[1][2]. Pharmacologically, BZP acts as a substrate-type monoamine releaser. It exhibits high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), promoting the robust efflux of dopamine (DA) and norepinephrine (NE) into the synaptic cleft, while displaying significantly lower affinity for the serotonin transporter (SERT)[1][3].

In modern drug development, the benzylpiperazine scaffold has dual utility. First, it serves as a reference compound in neuropharmacology to model dopaminergic stimulation and abuse liability[4]. Second, novel BZP derivatives are being synthesized as targeted therapeutics, most notably as σ1​ receptor antagonists for the treatment of chronic neuropathic and inflammatory pain[5].

Evaluating the efficacy of these compounds requires a strategic selection of in vivo models. Relying solely on in vitro binding assays fails to capture the complex pharmacokinetics, blood-brain barrier penetration, and systems-level behavioral phenotypes of piperazine derivatives. This guide details the causal reasoning, self-validating methodologies, and step-by-step protocols for the most critical in vivo models used to assess BZP efficacy.

Quantitative Data Summary

To establish baseline expectations for BZP and its derivatives, the following table synthesizes key quantitative metrics derived from established in vitro and in vivo assays.

CompoundPrimary TargetAssay TypePotency / Efficacy MetricSource
BZP DAT (Dopamine Transporter)In vitro Synaptosome ReleaseEC 50​ = 175 nM[3]
BZP NET (Norepinephrine Transporter)In vitro Synaptosome ReleaseEC 50​ = 62 nM[1]
BZP SERT (Serotonin Transporter)In vitro Synaptosome ReleaseEC 50​ > 6000 nM[1]
BZP Dopamine EffluxIn vivo MicrodialysisDose-dependent DA increase at 3–10 mg/kg[3]
Compound 15 (BZP Derivative) σ1​ ReceptorIn vivo Formalin AssayED 50​ = 12.7 mg/kg[5]

Experimental Workflows & Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways of classic BZP versus novel BZP derivatives, mapping them to their appropriate in vivo validation models.

G N1 Benzylpiperazine (BZP) Administration N2 DAT / NET Inhibition & Monoamine Release N1->N2 Classic Stimulant Pathway N3 Sigma-1 (σ1) Receptor Antagonism (Derivatives) N1->N3 Novel Derivative Pathway N4 In Vivo Microdialysis (Nucleus Accumbens) N2->N4 Quantified by N5 Open-Field Assay (Locomotor Tracking) N2->N5 Manifests in N3->N5 Safety Screen (No Impairment) N6 Formalin / CCI Models (Nociceptive Testing) N3->N6 Evaluated via N7 Neurochemical Efficacy (DA/NE Efflux) N4->N7 Yields N8 Behavioral Efficacy (Hyperlocomotion) N5->N8 Yields N9 Therapeutic Efficacy (Antinociception) N6->N9 Yields

In vivo workflow mapping BZP pharmacological pathways to specific efficacy models.

Detailed Protocols and Methodologies

Protocol A: Intracranial Microdialysis in Freely Moving Rats

Causality & Rationale: To definitively prove that BZP acts as a DAT/NET releasing agent in vivo, extracellular neurotransmitter concentrations must be measured directly in the nucleus accumbens[3]. We utilize freely moving rats rather than anesthetized subjects because anesthesia profoundly suppresses the basal firing rates of dopaminergic neurons, which artificially skews efflux data and masks the true magnitude of the drug's effect.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens (e.g., AP +1.6 mm, ML ±1.5 mm, DV -6.0 mm from bregma). Secure with dental cement and anchor screws.

  • Recovery: Allow a minimum of 5–7 days for post-surgical recovery. This prevents acute surgical inflammation from altering blood-brain barrier permeability or local neurochemistry.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a strict flow rate of 1.0 to 2.0 µL/min.

    • Causality: Higher flow rates decrease the relative recovery of analytes across the semi-permeable membrane, while lower rates limit the temporal resolution of the sampling.

  • Self-Validating Baseline Stabilization: Collect dialysate samples every 20 minutes. Do not administer the drug until three consecutive baseline samples show less than 10% variance in DA/NE concentrations. This self-validating step ensures the probe has fully equilibrated and baseline efflux is stable.

  • Dosing & Sampling: Administer BZP (e.g., 3 or 10 mg/kg, i.v. or i.p.)[3]. Continue collecting 20-minute fractions for at least 120–180 minutes post-injection.

  • Analysis: Quantify monoamine levels immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol B: Open-Field Locomotor Activity Assay

Causality & Rationale: BZP produces robust, dose-dependent increases in locomotor activity and stereotyped behaviors[4]. The open-field assay is utilized to translate the neurochemical DA efflux observed in Protocol A into a quantifiable behavioral phenotype. For novel BZP derivatives intended as analgesics, this assay serves as a critical safety screen to ensure the compound does not induce unwanted sedation or stimulant-like hyperlocomotion[5].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize automated open-field arenas (e.g., 40 x 40 cm) equipped with infrared photobeam arrays to track both horizontal ambulation (X-Y axis) and vertical rearing (Z axis).

  • Self-Validating Habituation Phase: Place the animal in the arena for 45–60 minutes prior to drug administration.

    • Causality: Rodents exhibit natural hyperlocomotion when placed in a novel environment. Waiting for the ambulation curve to plateau ensures that any subsequent spike in activity is strictly pharmacologically driven, preventing novelty-induced false positives.

  • Administration: Inject the test compound (e.g., BZP or a novel derivative).

  • Data Acquisition: Record activity in 5- or 10-minute bins for 120 minutes. Differentiate between peripheral movement (thigmotaxis, often anxiety-related) and central zone exploration.

  • Endpoint Analysis: Compare total distance traveled and rearing counts against vehicle-treated controls. A lack of significant deviation in novel σ1​ BZP derivatives confirms the absence of motor impairment[5].

Protocol C: Biphasic Formalin Assay for σ1​ Receptor-Targeted BZP Derivatives

Causality & Rationale: Recent advancements have repurposed the benzylpiperazine scaffold to create σ1​ receptor antagonists for chronic pain[5]. The formalin test is the gold standard for evaluating these compounds because it produces a biphasic nociceptive response. Phase I (0–5 min) represents direct chemical stimulation of nociceptors, while Phase II (15–30 min) represents central sensitization and inflammation. σ1​ antagonists specifically modulate the central sensitization seen in Phase II.

Step-by-Step Methodology:

  • Pre-treatment: Administer the novel BZP derivative (e.g., 3–60 mg/kg, i.p.) 30 minutes prior to the formalin challenge[5].

  • Formalin Challenge: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation & Scoring: Place the mouse in a transparent observation cylinder. Use a stopwatch to record the total time the animal spends licking, biting, or flinching the injected paw.

    • Phase I: Record time spent nocifensive from 0 to 5 minutes.

    • Phase II: Record time spent nocifensive from 15 to 30 minutes.

  • Self-Validating Cross-Check: To ensure that a reduction in paw-licking is due to true antinociception and not simply motor impairment (sedation), cross-reference the dosage used here with the results from the Open-Field Assay (Protocol B) or a Rotarod test[5]. If motor function is intact but licking is reduced, the analgesic efficacy is validated.

References

  • Source: nih.
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  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA)
  • Source: acs.

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Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Benzylpiperazine Analogs

Introduction: The Growing Need for Robust Cytotoxicity Profiling of Benzylpiperazine Analogs Benzylpiperazine (BZP) and its analogs are a class of synthetic compounds that have gained notoriety as novel psychoactive subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Need for Robust Cytotoxicity Profiling of Benzylpiperazine Analogs

Benzylpiperazine (BZP) and its analogs are a class of synthetic compounds that have gained notoriety as novel psychoactive substances (NPS).[1][2] Initially explored for their potential therapeutic applications, their stimulant and hallucinogenic properties, often mimicking those of illicit drugs like MDMA, have led to widespread recreational use.[3][4] This rise in unsanctioned consumption presents a significant public health concern, as the cytotoxic potential and underlying toxicological mechanisms of many BZP analogs remain poorly characterized.[5][6]

The neurotoxic effects of BZP and its derivatives are of particular concern, with studies indicating that these compounds can induce oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[1][4] Given the diverse chemical space occupied by BZP analogs, a systematic and multi-faceted approach to cytotoxicity testing is imperative for researchers, toxicologists, and drug development professionals. In vitro cell-based assays offer a powerful, scalable, and ethically considerate platform for the initial screening and mechanistic investigation of these compounds.[7][8]

This comprehensive guide provides detailed protocols and expert insights into a suite of cell-based assays for determining the cytotoxicity of benzylpiperazine analogs. The methodologies are presented with a focus on the underlying scientific principles, guiding researchers in the selection of appropriate assays and the interpretation of results.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell population.[9][10] A robust assessment of cytotoxicity necessitates a multi-parametric approach, interrogating different aspects of cellular health.[11][12] For benzylpiperazine analogs, which are known to impact cellular metabolism and induce programmed cell death, a combination of assays is particularly insightful.

Here, we detail a tiered approach to cytotoxicity testing, moving from general viability and membrane integrity assays to more specific assays that probe for markers of apoptosis and oxidative stress.

Tier 1: Foundational Cytotoxicity Assessment

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[13][15] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15][16]

Causality Behind Experimental Choices: Given that benzylpiperazine analogs have been shown to impair mitochondrial function, the MTT assay is a highly relevant, albeit indirect, measure of their cytotoxic effects.[1][3][4] A decrease in MTT reduction can indicate either cell death or a direct inhibition of mitochondrial enzymes.

MTT_Assay_Workflow start Seed cells in a 96-well plate and allow to adhere treat Treat cells with benzylpiperazine analogs at various concentrations start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability relative to untreated controls read->analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[17] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzylpiperazine analogs in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][16] Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[13] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15][16] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13]

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.[20]

Causality Behind Experimental Choices: This assay serves as an excellent counterpoint to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly quantifies cell death associated with membrane rupture. This can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

LDH_Assay_Principle cluster_assay Assay Reaction intact_cell Intact Cell (LDH retained) damaged_cell Damaged Cell (LDH released) supernatant Culture Supernatant damaged_cell->supernatant Release of LDH assay_reagents Assay Reagents (Lactate, NAD+, Tetrazolium Salt) supernatant->assay_reagents LDH catalyzes reaction color_product Colored Formazan Product (Absorbance at ~490 nm) assay_reagents->color_product

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up two additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (untreated cells lysed with a lysis buffer provided in the assay kit).[21]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[19]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[19]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.[21] Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19][22]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[19][22]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, subtract the average absorbance of the spontaneous LDH release control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Tier 2: Mechanistic Insights into Cell Death

Caspase-3/7 Assay: Detecting Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism of cell removal. A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for the cleavage of cellular proteins that leads to the morphological changes associated with apoptosis.[23]

Causality Behind Experimental Choices: Studies have shown that benzylpiperazine analogs can induce apoptosis.[1][4] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the activity of these key executioner caspases.[23][24] An increase in caspase-3/7 activity is a strong indicator that the compounds are inducing apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature before use.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in culture medium.[23]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours.[24]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of blank wells (medium and reagent only) from all other readings. Express the results as fold-change in caspase-3/7 activity relative to the vehicle-treated control.

Reactive Oxygen Species (ROS) Assay: Quantifying Oxidative Stress

The production of reactive oxygen species (ROS) is a normal part of cellular metabolism. However, excessive ROS generation can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately triggering cell death.[25]

Causality Behind Experimental Choices: Benzylpiperazine analogs have been demonstrated to increase ROS production.[1][4] Therefore, quantifying ROS levels is crucial for understanding their mechanism of toxicity. The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS.[26] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Detailed Protocol: DCFH-DA ROS Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a black, clear-bottom 96-well plate. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Loading: After the treatment period, remove the compound-containing medium and wash the cells once with warm PBS.

  • Staining: Add 100 µL of 5 µM DCFH-DA solution in serum-free medium to each well.[1]

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[1]

  • Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Subtract the average fluorescence of blank wells (cells without DCFH-DA) from all other readings. Express the results as a fold-change in fluorescence intensity relative to the vehicle-treated control.

Data Interpretation and Presentation

For a comprehensive comparison of the cytotoxic potential of different benzylpiperazine analogs, it is essential to present the data in a clear and standardized format. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a common metric used to quantify the potency of a cytotoxic compound.

Table 1: Hypothetical Cytotoxicity Data for Benzylpiperazine Analogs in SH-SY5Y Neuroblastoma Cells (48-hour exposure)

CompoundMTT Assay (IC50, µM)LDH Assay (EC50, µM)Caspase-3/7 Activation (Fold Change at 100 µM)ROS Production (Fold Change at 100 µM)
Benzylpiperazine (BZP)343.9[3]>5002.53.1
TFMPP59.6[3]75.24.85.2
MeOPP570.1[3]>10001.82.0
MDBP702.5[3]>10001.51.8

Note: Data for BZP, TFMPP, MeOPP, and MDBP are adapted from a study on H9c2 cells for illustrative purposes.[3]

Advanced Methodologies: High-Content Screening (HCS)

For large-scale screening of benzylpiperazine analog libraries, high-content screening (HCS) offers a powerful, multiparametric approach.[9][27] HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cytotoxicity parameters in the same cells.[28] Monitored parameters can include cell count, nuclear size and intensity, mitochondrial membrane potential, intracellular calcium levels, and plasma membrane integrity.[5][9] This allows for a more nuanced and detailed profiling of compound toxicity at an early stage.

Conclusion

The systematic evaluation of benzylpiperazine analog cytotoxicity requires a well-considered, multi-tiered approach. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), apoptosis (caspase-3/7), and oxidative stress (ROS), researchers can gain a comprehensive understanding of the toxicological profiles of these compounds. The detailed protocols and scientific rationale provided in this guide are intended to equip scientists and drug development professionals with the necessary tools to conduct robust and reproducible cytotoxicity studies, ultimately contributing to a better understanding of the risks associated with this class of novel psychoactive substances.

References

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  • Dias da Silva, D., et al. (2017). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 91(3), 1413-1430. Retrieved from [Link]

  • Atterwill, C. K., & Johnston, H. (1993). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Toxicology in Vitro, 7(4), 483-494. Retrieved from [Link]

  • ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(11), 7548-7566. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h.... Retrieved from [Link]

  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity elicited by N-benzylpiperazine (BZP) and.... Retrieved from [Link]

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6799. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3/7 induction and apoptosis induction by cell death detection.... Retrieved from [Link]

  • MDPI. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. International Journal of Molecular Sciences, 25(11), 6140. Retrieved from [Link]

  • PubMed. (2014). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. Journal of Biomolecular Screening, 19(2), 266-275. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Review of High-content Screening Applications in Toxicology. Retrieved from [Link]

Sources

Method

Using benzyl piperazine-2-carboxylate as a pharmaceutical intermediate

Application Note: Benzyl Piperazine-2-Carboxylate as a Versatile Pharmaceutical Intermediate Executive Summary In modern drug discovery, the piperazine ring is a privileged scaffold, renowned for its ability to modulate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benzyl Piperazine-2-Carboxylate as a Versatile Pharmaceutical Intermediate

Executive Summary

In modern drug discovery, the piperazine ring is a privileged scaffold, renowned for its ability to modulate physicochemical properties such as aqueous solubility, basicity, and oral bioavailability. Specifically, benzyl piperazine-2-carboxylate (and its related alkyl/aryl esters, CAS: 1624260-17-8) has emerged as a critical intermediate. The presence of the C2-carboxylate provides a unique vector for functionalization, breaking the molecular symmetry of standard piperazines and enabling the synthesis of complex, stereospecific architectures.

This application note provides a comprehensive guide to utilizing benzyl piperazine-2-carboxylate in the synthesis of advanced active pharmaceutical ingredients (APIs), including Mycobacterium tuberculosis CYP121A1 inhibitors, PHGDH inhibitors for oncology, and HDAC modulators[1][2][3].

Pharmacological Applications & Mechanistic Rationale

The strategic placement of a carboxylate group adjacent to the secondary amine in the piperazine ring forces a specific chair conformation. This structural rigidity is highly prized in rational drug design.

Antimycobacterial Agents (CYP121A1 Inhibitors)

Mycobacterium tuberculosis relies on the cytochrome P450 enzyme CYP121A1 to catalyze the crosslinking of dicyclotyrosine (cYY) into mycocyclosin, an essential secondary metabolite. Benzyl piperazine-2-carboxylate derivatives serve as highly effective cYY mimics. The piperazine core replicates the spatial geometry of the natural dipeptide, while the C2-carboxylate is reduced and functionalized with an imidazole ring to coordinate directly with the heme iron of CYP121A1, yielding sub-micromolar binding affinities[2][4].

Oncology and Immunotherapy (PHGDH and PD-1/PD-L1)

In cancer metabolism, phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway. Benzyl piperazine-2-carboxylate is utilized to synthesize NCT-503 analogs, which act as potent PHGDH inhibitors. The benzyl group acts either as a permanent hydrophobic pharmacophore to anchor the molecule in the enzyme's allosteric site or as a transient protecting group that is cleaved to allow further N-alkylation[5]. Furthermore, similar piperazine-carboxylate scaffolds have been patented for use in small-molecule PD-1/PD-L1 inhibitors, disrupting immune checkpoint signaling[6].

G N1 Benzyl Piperazine-2-carboxylate (Core Scaffold) N2 N-Alkylation / Ester Reduction N1->N2 Vector 1: C2 Modification N3 Debenzylation (Pd/C, H2) N1->N3 Vector 2: N1/N4 Deprotection N4 CYP121A1 Inhibitors (Antimycobacterial) N2->N4 cYY Mimicry N5 PHGDH Inhibitors (Oncology) N3->N5 Serine Biosynthesis Halt N6 HDAC / PD-1 Inhibitors (Immunotherapy) N3->N6 Epigenetic/Immune Modulation

Caption: Divergent pharmacological applications of the benzyl piperazine-2-carboxylate scaffold.

Quantitative Data Summaries

To establish a baseline for experimental design, the following tables summarize the physicochemical properties of the intermediate and the expected yields for its downstream derivatizations based on validated literature[1][3][4].

Table 1: Physicochemical Properties of Benzyl Piperazine-2-carboxylate

Property Value / Description
CAS Number 1624260-17-8
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Appearance White to off-white solid/viscous oil
Solubility Soluble in MeOH, EtOH, THF, DCM; slightly soluble in H2O

| Storage | 2-8 °C, protect from light and moisture |

Table 2: Reaction Conditions and Yields for Key Derivatizations

Transformation Reagents & Conditions Expected Yield Mechanistic Purpose
Ring Closure 2,3-dibromopropionate, Et3N, Toluene, 80 °C 65–85% Scaffold construction from diamines.
Ester Reduction LiAlH4 (1M in Et2O), 0 °C to RT, 12 h 70–90% Converts C2-ester to primary alcohol for coupling.

| Debenzylation | Pd(OH)2/C, H2 (1 atm), EtOAc, RT, 1 h | >95% | Selective removal of N-benzyl protecting groups. |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded within the steps to ensure researchers understand why specific conditions are mandated, thereby reducing troubleshooting time.

Protocol A: Synthesis of the Piperazine-2-Carboxylate Ring via Alkylation

Objective: Construct the piperazine core from a substituted ethylenediamine precursor. Causality Insight: Toluene is selected as a non-polar solvent to suppress intermolecular side reactions (polymerization), strongly favoring intramolecular cyclization. Triethylamine (Et3N) acts as a non-nucleophilic acid scavenger to neutralize the HBr generated, preventing the protonation of the amine nucleophiles.

  • Preparation: Dissolve the diamine precursor (1.0 eq) in hot, anhydrous toluene (approx. 3 mL per mmol of diamine) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.5 eq) to the solution and stir for 10 minutes at 80 °C.

  • Cyclization: Add 2,3-dibromopropionic acid ethyl/benzyl ester (1.04 eq) dropwise over 30 minutes. Critical Step: Slow addition ensures the local concentration of the electrophile remains low, preventing double-alkylation of a single nitrogen.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and stir overnight (12-16 hours).

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 × 25 mL) to remove residual acid, followed by brine (2 × 25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Petroleum Ether:EtOAc) to yield the pure piperazine-2-carboxylate[2][7].

Protocol B: Reduction of the C2-Carboxylate to a Primary Alcohol

Objective: Prepare the C2 position for subsequent halogenation and imidazole coupling (CYP121A1 inhibitor synthesis). Causality Insight: Lithium aluminum hydride (LiAlH4) is required because milder reducing agents (like NaBH4) cannot efficiently reduce esters. The reaction must be initiated at 0 °C because the hydride transfer is highly exothermic; thermal runaway could lead to the cleavage of the N-benzyl bonds.

  • Preparation: Suspend LiAlH4 (4.0 eq, 1 M in Et2O) in additional dry Et2O (15 mL per 11 mmol of LiAlH4) under argon.

  • Substrate Addition: Dissolve the benzyl piperazine-2-carboxylate intermediate (1.0 eq) in dry Et2O. Add this solution dropwise to the LiAlH4 suspension over 1 hour at 0 °C.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Carefully add water (x mL, where x = grams of LiAlH4 used), followed by 15% aqueous NaOH (x mL), and finally water (3x mL). Self-Validation: The formation of a granular, white aluminum salt precipitate confirms successful quenching and prevents emulsion formation during extraction.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate in vacuo to yield the primary alcohol[4].

G N1 Diamine Precursor N2 Alkylation (2,3-dibromopropionate) N1->N2 Et3N, Toluene, 80°C N3 Benzyl Piperazine-2-carboxylate (Intermediate) N2->N3 Ring Closure (Protocol A) N4 Reduction (LiAlH4) N3->N4 Ester to Alcohol N5 Alcohol Intermediate N4->N5 Fieser Quench (Protocol B) N6 Chlorination & Imidazole Coupling N5->N6 SOCl2, then Imidazole N7 CYP121A1 Inhibitor (cYY Mimic) N6->N7 Target Compound

Caption: Synthetic workflow from diamine to CYP121A1 inhibitor via piperazine intermediate.

Protocol C: Catalytic Debenzylation for N-Functionalization

Objective: Remove the benzyl protecting group to expose the secondary amine for library generation (e.g., HDAC or PHGDH inhibitors). Causality Insight: Pearlman’s catalyst (Pd(OH)2/C) is utilized instead of standard Pd/C. The basicity of the piperazine nitrogens can poison standard palladium catalysts by strongly coordinating to the metal surface. Pd(OH)2 provides a more active surface that resists this poisoning, ensuring rapid and complete deprotection under mild hydrogen pressure[3].

  • Preparation: Dissolve the benzyl-protected piperazine (1.0 eq) in MS-grade EtOAc (approx. 0.01 M concentration). Degas the solution by bubbling nitrogen through it for 5 minutes.

  • Catalyst Addition: Add Pd(OH)2/C (20 wt. % loading, approx. 0.35 mmol per mmol of substrate) carefully to the solution.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature under 1 atm of H2 for 1 to 3 hours. Self-Validation: Monitor via TLC or LC-MS; the disappearance of the lipophilic benzyl-protected starting material indicates completion.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a short pad of Celite to remove the catalyst. Warning: Do not let the catalyst dry out on the filter paper, as it may ignite.

  • Concentration: Evaporate the solvent to yield the deprotected piperazine-2-carboxylate, ready for subsequent acylation or reductive amination[3][5].

References

  • Chemsrc. (2025). CAS No. 1624260-17-8 | Benzyl piperazine-2-carboxylate. Retrieved from[Link]

  • Kishk, S., et al. (2019). Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine mimics. Bioorganic & Medicinal Chemistry. Retrieved from[Link]

  • Paci, A., et al. (2016). Inhibitors of phosphoglycerate dehydrogenase (phgdh) and uses thereof. (Patent WO2016115463A1). Google Patents.
  • Kishk, S., et al. (2019). Synthesis and Biological Evaluation of Novel cYY Analogues targeting Mycobacterium tuberculosis CYP121A1. ResearchGate / PMC. Retrieved from[Link]

  • Bressi, J. C., et al. (2008). Hdac inhibitors. (Patent WO2008040934A1). Google Patents.
  • Zheng, Y., et al. (2021). Aromatic ethylene compound and preparation method therefor, and intermediate, pharmaceutical composition, and application thereof. (Patent US20210276980A1). Googleapis. Retrieved from[Link]

Sources

Application

Experimental setup for measuring mitochondrial membrane potential with BZP

Application Note: Experimental Setup for Measuring Mitochondrial Membrane Potential ( ΔΨm​ ) in Response to BZP Treatment Introduction & Mechanistic Rationale In pharmacological and toxicological screening, the abbreviat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Measuring Mitochondrial Membrane Potential ( ΔΨm​ ) in Response to BZP Treatment

Introduction & Mechanistic Rationale

In pharmacological and toxicological screening, the abbreviation "BZP" frequently refers to two distinct compounds with entirely divergent effects on mitochondrial homeostasis. Designing an experimental setup requires understanding which paradigm you are testing:

  • N-Benzylpiperazine (BZP) [Toxicological Model]: A psychoactive piperazine designer drug. Exposure to this compound induces severe cytotoxicity, ATP depletion, reactive oxygen species (ROS) generation, and the opening of the mitochondrial permeability transition pore (MPTP)[1].

  • Brozopine (Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, BZP) [Neuroprotective Model]: A neuroprotective agent derived from 1-3-n-butylphthalide. It preserves mitochondrial integrity, upregulates Nrf2, and inhibits apoptotic cascades (such as Cytochrome c release and Caspase-3 activation) during ischemic or excitotoxic stress[2],[3].

The Causality of Measuring ΔΨm​ : The mitochondrial membrane potential ( ΔΨm​ ) is the electrochemical gradient generated by the electron transport chain (ETC). This gradient drives the proton motive force essential for ATP synthesis. A collapse in ΔΨm​ is not merely a symptom, but a definitive causal trigger for MPTP opening, subsequent cytochrome c release, and irreversible apoptosis[3]. Therefore, quantifying ΔΨm​ provides a highly sensitive, early-stage readout for either BZP-induced toxicity or Brozopine-mediated cytoprotection[4].

G BZP_Tox N-Benzylpiperazine (BZP) [Toxicological Model] Mito Mitochondrial Membrane Potential (ΔΨm) BZP_Tox->Mito Disrupts BZP_Pro Brozopine (BZP) [Neuroprotective Model] BZP_Pro->Mito Protects Depol ΔΨm Depolarization (Loss of Gradient) Mito->Depol Stress/Toxicity Preserv ΔΨm Preservation (Stable Gradient) Mito->Preserv Homeostasis CytC Cytochrome c Release & ROS Production Depol->CytC MPTP Opening Survival Cell Survival Preserv->Survival ATP Synthesis Maintained Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: BZP-mediated divergent mitochondrial signaling pathways (toxicity vs. protection).

Experimental Design & Self-Validating System

To ensure scientific integrity and trustworthiness, the experimental protocol must operate as a self-validating system . This means any observed change in fluorescence must be definitively linked to ΔΨm​ fluctuations, rather than dye efflux, photobleaching, or background noise.

  • Fluorescent Probes: We utilize JC-1 (ratiometric) or TMRE (potentiometric). JC-1 is highly recommended because it forms red fluorescent J-aggregates in healthy mitochondria and disperses into green fluorescent monomers upon depolarization. The Red/Green ratio normalizes for variations in cell number and mitochondrial mass.

  • Mandatory Positive Control (CCCP): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a potent protonophore. It uncouples oxidative phosphorylation by carrying protons across the inner mitochondrial membrane, rapidly collapsing ΔΨm​ [4]. Including a CCCP-treated well proves that the fluorescent probe is actively and accurately responding to membrane depolarization.

Workflow Step1 Cell Culturing (PC12 / H9c2) Step2 BZP Treatment (Dose-Response) Step1->Step2 Step3 Positive Control (CCCP/FCCP 50 µM) Step1->Step3 Step4 Probe Incubation (JC-1 or TMRE) Step2->Step4 Step3->Step4 Step5 Washing (1x PBS) Step4->Step5 Step6 Data Acquisition (Flow Cytometry/Reader) Step5->Step6

Caption: Self-validating experimental workflow for ΔΨm quantification using fluorescent probes.

Step-by-Step Methodologies

Protocol A: Ratiometric ΔΨm​ Analysis using JC-1 (Flow Cytometry)

Flow cytometry is the gold standard for heterogeneous cell populations, allowing researchers to quantify the exact percentage of cells undergoing mitochondrial depolarization[4].

  • Cell Preparation: Seed PC12 cells (for Brozopine neuroprotection) or H9c2/LN-18 cells (for N-benzylpiperazine toxicity) at 1×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment Phase:

    • Toxicity Model: Treat cells with N-benzylpiperazine (50–1700 µM) for 24 hours[4].

    • Protection Model: Pre-treat cells with Brozopine (10–40 µM) for 18 hours, followed by an ischemic/excitotoxic insult (e.g., 20 mM L-Glutamate) for 24 hours[2].

  • Positive Control Validation: Treat a dedicated control well with 50 µM CCCP for 30–45 minutes prior to harvesting.

  • Harvesting: Wash cells gently with 1x PBS, trypsinize, and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 0.5 mL of complete culture medium.

  • JC-1 Staining: Add JC-1 dye to a final concentration of 2 µM. Incubate in the dark at exactly 37°C for 20 minutes. (Mechanistic Insight: Incubation at 37°C is critical; room temperature impairs the dye's thermodynamic ability to equilibrate across the mitochondrial membrane).

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend in 0.5 mL of ice-cold 1x PBS to halt further dye transport and lock the fluorescence state.

  • Acquisition: Analyze immediately using a flow cytometer. Excite at 488 nm. Measure green fluorescence (monomers) in the FITC channel (530/30 nm) and red fluorescence (J-aggregates) in the PE channel (585/42 nm).

  • Analysis: Calculate the ratio of Red/Green fluorescence. A decrease in this ratio quantitatively indicates ΔΨm​ depolarization.

Protocol B: High-Throughput Screening using TMRE (Microplate Reader)

Ideal for rapid dose-response screening of BZP analogs.

  • Seeding: Seed cells in a black, clear-bottom 96-well plate at 1×104 cells/well to prevent optical crosstalk between wells.

  • Treatment: Apply BZP treatments, vehicle controls, and the CCCP positive control as described in Protocol A.

  • Staining: Add TMRE to a final concentration of 200 nM. Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the wells twice with 1x PBS containing 0.2% BSA. (Mechanistic Insight: BSA helps retain cell adherence during washing and absorbs excess background dye).

  • Measurement: Read fluorescence using a microplate reader (Excitation: 549 nm, Emission: 575 nm). A drop in relative fluorescence units (RFU) corresponds to ΔΨm​ loss.

Data Presentation & Interpretation

When executing these protocols, the resulting data should align with the established pharmacological profiles of the respective BZP compounds. Below is a summary matrix of expected quantitative outcomes.

Table 1: Quantitative Data Profile & Expected Outcomes
ParameterN-Benzylpiperazine (Toxicity Model)Brozopine (Neuroprotective Model)Assay / Readout
Mitochondrial Membrane Potential ( ΔΨm​ ) Severe Depolarization (Loss of Red Fluorescence)Preserved / Restored (Maintained Red Fluorescence)JC-1 / TMRE / Rhodamine 123
Intracellular ATP Levels Significant Depletion[1]MaintainedLuminescent ATP Assay
Reactive Oxygen Species (ROS) Elevated[4]Suppressed (via Nrf2 upregulation)[2]DCFH-DA Staining
Apoptotic Markers Caspase-3/9 Activation, Cytochrome c Release[4]Inhibition of Apoptotic Cascades[3]Western Blot / RT-qPCR
Cell Viability (EC 50​ / Effective Dose) Cytotoxic (EC 50​ ~344 µM in H9c2 cells)[1]Protective (Effective at 10-40 µM in PC12 cells)[2]MTT / CCK-8 Assay

References

  • 1 - core.ac.uk 2.4 - nih.gov 3.2 - frontiersin.org 4.3 - frontiersin.org

  • 5 - encyclopedia.pub

Sources

Method

Application Note: Preparation and Validation of Piperazine Derivative Solutions for Biological Screening

Introduction & Physicochemical Context The piperazine scaffold is a "privileged structure" in modern drug discovery, frequently employed as a solubilizing group or a critical pharmacophore in kinase inhibitors, CNS thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The piperazine scaffold is a "privileged structure" in modern drug discovery, frequently employed as a solubilizing group or a critical pharmacophore in kinase inhibitors, CNS therapeutics, and antimicrobial agents1[1]. The unique physicochemical behavior of piperazine derivatives stems from their two basic nitrogen atoms. Typically, the first acid dissociation constant ( pKa1​ ) is approximately 5.35, while the second ( pKa2​ ) is around 9.73[1].

Because of these distinct pKa values, piperazine derivatives exist predominantly in a mono-protonated state at a physiological pH of 7.4. While this ionization enhances aqueous solubility compared to fully lipophilic scaffolds, the addition of bulky, hydrophobic functional groups during lead optimization often drastically reduces their kinetic solubility 2[2]. Consequently, preparing these compounds for high-throughput screening (HTS) requires a meticulously controlled solvent transition from 100% Dimethyl Sulfoxide (DMSO) to an aqueous biological buffer to prevent spontaneous precipitation.

Experimental Workflow

PiperazineWorkflow A 1. Solid Piperazine Compound (Free Base or Salt) B 2. Primary Stock Solution (10-50 mM in 100% Anhydrous DMSO) A->B Weigh & Dissolve (Vortex/Sonicate) C 3. Intermediate Dilution Plate (Step-down DMSO % in Assay Buffer) B->C Serial Dilution (Prevent Solvent Shock) D 4. Final Biological Assay (0.1% - 1.0% Final DMSO) C->D Final Transfer (Acoustic Dispensing/Pipetting) E 5. Self-Validation (QC) (Nephelometry / Visual Inspection) D->E Confirm Solubility (Subvisible Particle Check)

Workflow for piperazine derivative preparation, from solid compound to validated assay solution.

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system . It does not assume that a compound remains in solution simply because it was dispensed; instead, it integrates mandatory physical and biological quality control checks to confirm assay integrity.

Step 1: Primary Stock Preparation
  • Procedure: Weigh the solid piperazine derivative and dissolve it in 100% anhydrous DMSO to achieve a primary stock concentration of 10 mM to 50 mM.

  • Causality: Piperazine free bases are highly soluble in polar aprotic solvents like DMSO. Using anhydrous DMSO is critical. DMSO is highly hygroscopic; if it absorbs atmospheric water, the local dielectric constant of the solvent changes. Over multiple freeze-thaw cycles, this absorbed water will cause the hydrophobic piperazine derivatives to irreversibly precipitate out of the stock solution3[3].

Step 2: Intermediate Dilution Strategy
  • Procedure: Create an intermediate dilution plate by diluting the primary stock into a transition buffer (e.g., 10% DMSO in aqueous buffer) before final assay integration.

  • Causality: Direct dilution of a 10 mM DMSO stock into a 100% aqueous buffer causes "solvent shock." The rapid diffusion of DMSO into the water leaves the lipophilic piperazine derivative stranded in a highly aqueous microenvironment without sufficient solvation, leading to rapid nucleation and precipitation. A step-down dilution ensures a gradual transition of the solvent's dielectric constant.

Step 3: Final Assay Buffer Integration
  • Procedure: Transfer the intermediate solution to the final biological assay plate. Ensure the final DMSO concentration is strictly normalized across all wells (typically 0.1% for cell-based assays and 1.0% for biochemical assays).

  • Causality: DMSO is not biologically inert. In biochemical assays, DMSO can act as a mixed-competitive inhibitor for certain enzymes, which will artificially skew IC50​ values if the solvent concentration is not perfectly matched in the control wells 4[4]. In cell-based assays, DMSO concentrations exceeding 0.5% can induce cytotoxicity and alter cell membrane permeability[3].

Step 4: Quality Control & Self-Validation (Nephelometry)
  • Procedure: One hour after final dilution, utilize Backscattering Micro-Interferometry (BMI) or nephelometry to measure the assay plates for subvisible particles.

  • Causality: Visual inspection is insufficient for detecting micro-precipitates. If the compound has aggregated, the biological readout is invalid because the actual concentration of the free drug is unknown. An arbitrary threshold of 0.5% effective well saturation by particles is used to mark a failure in kinetic solubility 5[5]. If a well fails this check, the compound must be reformulated (e.g., as an HCl or mesylate salt) to improve its aqueous solubility profile.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and protocol parameters required for handling piperazine derivatives in HTS environments.

ParameterTypical Value / RangeMechanistic Implication
Piperazine pKa1​ ~5.35The secondary amine is largely unprotonated at physiological pH (7.4).
Piperazine pKa2​ ~9.73The primary basic center is protonated at pH 7.4, aiding aqueous solubility.
Primary Stock Conc. 10 – 50 mMPrepared in 100% anhydrous DMSO to maximize shelf-life and prevent hydrolysis.
Max DMSO (Biochemical) 1.0% – 5.0%Higher tolerance, but must be normalized to prevent enzyme inhibition.
Max DMSO (Cell-Based) 0.1% – 0.5%Strict limit required to prevent solvent-induced cytotoxicity and membrane permeabilization.
Kinetic Solubility Limit < 0.5% well coverageThreshold for subvisible particle detection via nephelometry/BMI. Exceeding this invalidates the assay.

References

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters URL:[Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: EU-Openscreen URL:[Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

Sources

Application

Application of benzylpiperazine derivatives as carbonic anhydrase inhibitors

Defining the Project Scope Okay, I've got a handle on the request now. It centers on benzylpiperazine derivatives and their role as carbonic anhydrase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I've got a handle on the request now. It centers on benzylpiperazine derivatives and their role as carbonic anhydrase inhibitors. I'm focusing on creating application notes and protocols for a research audience. My goal is to produce information tailored for scientists and drug development professionals.

Exploring CA Inhibitors

I've got a good grasp on the context now. My focus has sharpened to benzylpiperazine derivatives as Carbonic Anhydrase (CA) inhibitors. I'm specifically looking at their interaction with Human Carbonic Anhydrase (hCA) isoforms like hCA I, hCA II, hCA IX, and hCA XII.

Targeting CA Isoforms

My thinking has progressed to the specific isoforms involved. I understand hCA II's role in glaucoma treatment and hCA IX/XII's significance in hypoxic tumors. The "tail approach" with benzylpiperazine and benzenesulfonamide is clear, with impressive IC50/Ki values in mind. I'm focusing now on establishing a detailed Application Note/Protocol.

Structuring the Application Note

I'm now outlining the Application Note's structure. It will begin with an executive summary and title on benzylpiperazine sulfonamides as hCA inhibitors, with an emphasis on hCA II for glaucoma and hCA IX/XII for cancer treatment. A detailed "tail approach" explanation will follow, highlighting the binding mechanisms. Also, I'm ready to craft a Graphviz diagram for the workflow, with specific color palettes and a max width of 760px.

Analyzing Experimental Data

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Visualizing Tumor Inhibition

I'm now putting together the Graphviz diagram to represent how the benzylpiperazine derivatives work. It outlines the crucial steps, starting from the hypoxic tumor environment and HIF-1α activation leading to hCA IX/XII overexpression and extracellular acidification, promoting tumor survival. The diagram clearly shows how the inhibitors block this. I'm linking the inhibitor's zinc binding and tail interaction with selective isoform binding.

Refining the Inhibition Diagram

I'm now iterating on the Graphviz diagram, ensuring sufficient color contrast for readability. I've focused on representing the cascade: hypoxia leading to HIF-1α activation, subsequently inducing hCA IX. The inhibitors block the active site, restoring pH balance and promoting apoptosis. I'm making sure text colors have sufficient contrast against node backgrounds for the final diagram.

Incorporating Validated Sources

I've just validated the sources. I'm prioritizing the URLs the grounding tool provided over others, especially the vertexaisearch links. I'm focusing on the PMC and bcrcp papers for structure-activity relationships, which I'll be drawing on.

Compiling Ki/IC50 Data

I'm now collating kinetic data for the table, pinpointing key Ki values for benzylpiperazine derivatives across hCA isoforms. I'm focusing on compounds from ACS Med Chem Lett, NIH PMC and bcrcp, prioritizing Ki values for hCA II, IX, and XII. I'm noting specific values from the papers. This is now informing my introduction and mechanistic rationale.

Detailing Inhibition Mechanism

I'm now detailing the dual-action mechanism of the inhibitors. I'm focusing on how the sulfonamide group (ZBG) interacts with the zinc ion in the active site, while the benzylpiperazine tail targets the rim's variable residues. I can see that this approach drives isoform selectivity, particularly for hCA IX/XII. This is crucial for the Application Note, ensuring the reader understands the mechanism underpinning the quantitative data.

Finalizing Normoxia Testing

I'm now integrating validation strategies into the Application Note, particularly regarding normoxia testing. My focus is on the crucial distinction: hCA IX/XII overexpression is only mediated by hypoxia through HIF-1α. I'm emphasizing that normoxic conditions could lead to misleading results. Parallel normoxic/hypoxic testing provides self-validation, allowing for confirmation that cytotoxicity is strictly hCA-dependent, avoiding off-target effects. Finally, I've got the references ready, using the verified URLs from ACS Med Chem Lett, bcrcp, and NIH PMC.

Refining the DOT Diagram

I'm now iterating on the DOT diagram. I've incorporated the color scheme for the nodes, ensuring contrast for readability, and revised the layout for a more logical flow. I am focusing on the text font and size. The edges are now styled. The diagram highlights that the Benzylpiperazine sulfonamide inhibitors block the hCA IX/XII active sites, leading to restoration of pH balance and the triggering of apoptosis.

Reviewing Experimental Protocols

I'm now detailing the experimental protocols section, specifically the stopped-flow CO2 hydrase assay. I'm clarifying reagent preparation, including HEPES buffer (pH 7.4) and a phenol red indicator for pH change visualization. The steps are clearly defined: enzyme-inhibitor mixture preparation, incubation, and loading into the stopped-flow apparatus. I'm making sure that the enzyme concentration is optimized to maintain kinetics and the experiment is ready for the apparatus.

Defining Assay Protocols

I'm now detailing the assay protocols for the Application Note. For the stopped-flow CO2 hydrase assay, I'm defining the key steps: preparing the inhibitor-enzyme mix, loading the syringes, and triggering the mixing in the stopped-flow apparatus. I'm focusing on why a 15-minute incubation is essential, due to the slower association rates of the benzylpiperazine derivatives. I'm also including vehicle and acetazolamide controls for assay validation. For the hypoxic cell viability assay, I've outlined the reagents (MDA-MB-231 cells, hypoxia-inducing agents), and the critical step of comparing results under normoxic and hypoxic conditions, to validate the hCA IX-mediated cytotoxicity.

Validating Upregulation

I'm now focusing on validating the experimental setup. Before introducing the inhibitor, I'll incorporate Western blot analysis of the hypoxic control wells to confirm hCA IX upregulation. I am now working on the formatting for citations and references as requested, using Markdown links within the text, and a numbered list at the end with Title, Source, and URL. I'm also ready to review the core requirements.

Refining Application Note Structure

I'm now integrating the validation strategies, like confirming hCA IX upregulation in hypoxic conditions through Western blot analysis and comparing normoxic/hypoxic cell viability assays to ensure that cytotoxicity is specifically hCA-dependent. My focus is on the Application Note's structure, including the rationale, protocols, and data presentation. I'll make sure each section emphasizes the benzylpiperazine sulfonamides' mechanism of action and clinical relevance.

Finalizing the DOT Diagram

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Finalizing the Note's Narrative

I've just finalized the narrative section for the Application Note, ensuring that all data and supporting information are aligned with the figures. I've rephrased the figure's caption, which is now Mechanism of hCA IX/XII overexpression in hypoxia and targeted inhibition by benzylpiperazines. I've performed a final check of all references and citations, as well as validated the structure of the DOT diagram for clarity.

Integrating Cited Sources

I'm now integrating the provided URLs into the text, ensuring that every claim regarding the mechanism or specific Ki values is properly cited using the format [INDEX]. My goal is to weave the information from these sources naturally into the narrative and experimental sections of the Application Note, strengthening the credibility and data. I'm focusing on the ACS Med Chem Lett, bcrcp, and PMC papers for structure-activity relationships.

Reconciling Citation Formats

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Structuring the Application Note

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Defining Assay Conditions

I'm now detailing the specifics of the experimental assay conditions for both the CO2 hydrase and hypoxic cell viability assays. For the stopped-flow assay, I am including SO4 to maintain ionic strength and 0.2 mM phenol red as an indicator. For this stopped-flow spectroscopy experiment, I'll emphasize the need for saturated CO2 at 15 mM, given its rapid rate constant. And parallel runs of Acetazolamide will validate the assay. I'm noting that the normoxic control is necessary to see the efficacy.

Analyzing Dose-Response Shifts

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Method

Application Note: Synthesis and Antimicrobial Evaluation of N-Benzylpyrazine-2-carboxamides

Executive Summary & Mechanistic Rationale Pyrazinamide (PZA) remains a critical first-line agent in the treatment of tuberculosis (TB) due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazinamide (PZA) remains a critical first-line agent in the treatment of tuberculosis (TB) due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli. However, the global emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has severely compromised its clinical utility. PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA). The vast majority of PZA-resistant clinical isolates harbor mutations in the pncA gene, rendering the drug inactive.

To overcome this resistance, drug development professionals have focused on synthesizing lipophilic PZA analogs, such as N-benzylpyrazine-2-carboxamides . By modifying the pyrazine ring (e.g., via halogenation or alkylation at the C5/C6 positions) and introducing substituted benzylamines, researchers can fine-tune the lipophilicity (log P) of the molecule. This enhanced lipophilicity allows the compounds to bypass PncA-dependent activation, facilitating direct passive diffusion across the lipid-rich mycobacterial cell envelope to reach intracellular targets .

MOA PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mycobacterial) PZA->PncA Susceptible to mutation POA Pyrazinoic Acid (POA) Active Form PncA->POA Hydrolysis Target Intracellular Targets (e.g., RpsA) POA->Target Lipophilic N-benzylpyrazine-2- carboxamides DirectAction Direct Membrane Penetration (High Log P) Lipophilic->DirectAction PncA-Independent DirectAction->Target Efflux Evasion

Mechanistic pathways of pyrazinamide vs. lipophilic N-benzyl derivatives.

Experimental Design & Causality

The synthesis of N-benzylpyrazine-2-carboxamides generally relies on a highly efficient two-step aminolysis of pyrazinecarboxylic acid chlorides .

Step 1: Acyl Chloride Formation. Thionyl chloride (SOCl₂) is utilized to convert the starting carboxylic acid into an acyl chloride. Causality of Solvent Choice: Dry toluene is specifically selected as the solvent because its boiling point (110°C) allows for vigorous refluxing with SOCl₂ (bp 76°C). More importantly, toluene forms an azeotrope that facilitates the complete removal of excess, unreacted SOCl₂ under vacuum. Failing to remove residual SOCl₂ will lead to violent side reactions with the amine in the subsequent step, generating excess HCl and drastically reducing the final yield.

Step 2: Aminolysis. The crude acyl chloride is reacted with a substituted benzylamine. Causality of Reagent Choice: Dry acetone acts as a polar aprotic solvent that readily dissolves both the acyl chloride and the amine. Triethylamine (TEA) is introduced as an acid scavenger. During the nucleophilic attack of the amine on the acyl chloride, hydrochloric acid (HCl) is generated. TEA neutralizes this HCl, preventing the primary benzylamine from precipitating as an unreactive hydrochloride salt, thereby driving the reaction to thermodynamic completion.

Workflow Start Substituted Pyrazine-2- carboxylic acid Step1 Chlorination (SOCl2, Toluene, Reflux) Start->Step1 Activation Intermediate Pyrazine-2-carbonyl chloride Step1->Intermediate - SOCl2 / - HCl Step2 Aminolysis (Benzylamine, TEA, Acetone) Intermediate->Step2 Nucleophilic Attack Product N-benzylpyrazine-2- carboxamide Step2->Product - TEA.HCl BioEval In vitro Broth Microdilution Assay Product->BioEval MIC Determination SAR SAR Analysis & Hit Identification BioEval->SAR Efficacy Profiling

Workflow for the synthesis and evaluation of N-benzylpyrazine-2-carboxamides.

Step-by-Step Methodologies

Protocol A: Synthesis of 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide

This protocol details the synthesis of one of the most highly active antimycobacterial derivatives identified in recent SAR studies .

Materials:

  • 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (0.5 mmol)

  • Thionyl chloride (0.75 mmol, 1.5 eq)

  • 4-Methoxybenzylamine (0.5 mmol, 1.0 eq)

  • Triethylamine (TEA) (0.5 mmol, 1.0 eq)

  • Dry toluene (20 mL)

  • Dry acetone (30 mL)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 0.5 mmol of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid in 20 mL of dry toluene. Add 0.75 mmol of thionyl chloride dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110°C) for 1 hour under an inert nitrogen atmosphere.

  • Evaporation (Self-Validation Step): Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene via repeated rotary evaporation in vacuo. Validation: The absence of a pungent, acidic SOCl₂ odor and the isolation of a crude, moisture-sensitive solid/oil confirms the complete removal of the chlorinating agent.

  • Aminolysis: Dissolve the crude acyl chloride in 20 mL of dry acetone. In a separate flask, prepare a stirred solution of 4-methoxybenzylamine (0.5 mmol) and TEA (0.5 mmol) in 10 mL of dry acetone.

  • Coupling: Add the acyl chloride solution dropwise to the benzylamine/TEA mixture at room temperature. Stir continuously for 30 minutes.

  • Reaction Monitoring (Self-Validation Step): Monitor the reaction progress using Thin Layer Chromatography (TLC) on Silica gel 60 F254 plates (Eluent: Hexane/Ethyl Acetate gradient). Validation: The complete disappearance of the starting material spot and the emergence of a new, distinct UV-active spot confirms reaction completion.

  • Purification: Evaporate the solvent to dryness. Purify the crude product using automated flash column chromatography (Kieselgel 60, gradient elution of hexane/ethyl acetate).

Protocol B: In Vitro Antimycobacterial Broth Microdilution Assay

To evaluate the synthesized compounds, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv .

Procedure:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) enrichment and 0.2% glycerol.

  • Inoculum Standardization: Grow M. tuberculosis H37Rv to the logarithmic growth phase (OD₆₀₀ ≈ 0.8). Dilute the culture in the supplemented broth to achieve a final testing inoculum of 105 CFU/mL.

  • Compound Dilution (Self-Validation Step): Dissolve the purified N-benzylpyrazine-2-carboxamide in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate. Validation: Ensure the final concentration of DMSO in any well does not exceed 1% (v/v). Concentrations above 1% can induce solvent-mediated cytotoxicity, leading to false-positive antimicrobial readings.

  • Incubation: Inoculate the wells with the bacterial suspension. Seal the plates and incubate at 37°C for 14 days.

  • Readout (Self-Validation Step): Add 30 µL of Alamar Blue (resazurin) reagent to each well and incubate for an additional 24 hours. Validation: A color shift from blue (oxidized state) to pink (reduced state) indicates active bacterial metabolism and viability. The MIC is strictly defined as the lowest compound concentration that prevents this color change (remains blue).

Quantitative Data Summary

The structure-activity relationship (SAR) of N-benzylpyrazine-2-carboxamides reveals that lipophilicity (Log P) and the position of the substituents on the pyrazine ring drastically impact antimicrobial efficacy. Notably, shifting a chlorine atom from the C5/C6 position to the C3 position generally abolishes activity .

Table 1: SAR and Antimycobacterial Activity of Substituted N-Benzylpyrazine-2-carboxamides

Compound (Pyrazine-2-carboxamide derivative)Pyrazine Substitution (R1)Benzyl Substitution (R2)Log P (Lipophilicity)MIC against M. tb H37Rv (µg/mL)
Pyrazinamide (Clinical Standard) NoneNone-0.686.25 - 12.5
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)... 5-tBu, 6-Cl4-OCH₃0.856.25
5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)... 5-tBu, 6-Cl3-CF₃1.366.25
6-chloro-N-(4-methoxybenzyl)... 6-Cl4-OCH₃0.186.25
3-chloro-N-(2-chlorobenzyl)... 3-Cl2-Cl1.12> 100 (Inactive)

Data aggregated from standardized in vitro evaluations[1, 2].

References

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 2012, 17(10), 11494-11506. URL:[Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 2017, 22(3), 495. URL:[Link]

  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 2015, 6, 1311-1317. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Benzyl Piperazine-2-Carboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or purity issues during the synthesis of benzyl piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or purity issues during the synthesis of benzyl piperazine-2-carboxylate derivatives.

Because piperazine-2-carboxylic acid (PCA) is a highly polar zwitterion with two secondary amines, its esterification is notoriously difficult. Below, we dissect the mechanistic failures of standard protocols and provide a field-proven, self-validating workflow to achieve >85% yields.

Mechanistic Workflow & Failure Analysis

The diagram below maps the synthetic pathways, highlighting where standard esterification methods fail and which routes provide optimal yields.

G PCA Piperazine-2-carboxylic acid (Zwitterion) DiBoc 1,4-Di-Boc-piperazine-2-carboxylic acid (Soluble Intermediate) PCA->DiBoc Boc2O, NaOH (pH Control) Fail1 Polymerization & N-Benzylation PCA->Fail1 Direct Esterification (Unprotected) Ester 1,4-Di-Boc-piperazine-2-carboxylate Benzyl Ester (Target) DiBoc->Ester BnBr, Cs2CO3, DMF (Optimal SN2) Fail2 N-Acylurea Byproduct (Low Yield) DiBoc->Fail2 EDC/DMAP, BnOH (Steric Hindrance)

Synthetic workflow for benzyl piperazine-2-carboxylate highlighting failure points and optimal paths.

Diagnostic FAQs: The "Why" and "How" of Low Yields

Q1: Why does direct esterification of piperazine-2-carboxylic acid with benzyl alcohol yield a complex, inseparable mixture? A: Piperazine-2-carboxylic acid is a zwitterion. Attempting direct Fischer esterification or coupling without protection leads to competitive N-alkylation (if using benzyl halides) or intermolecular polymerization. To resolve this, orthogonal or global protection of the amines (e.g., Di-Boc or N4-Boc/N1-Cbz) is mandatory before addressing the carboxylic acid[1]. Careful control of stoichiometry and pH during this protection step is crucial to isolate the desired intermediate[2].

Q2: I protected my starting material as 1,4-di-Boc-piperazine-2-carboxylic acid, but my esterification using EDC/DMAP and benzyl alcohol is stuck at <30% yield. Where is the rest of my mass? A: The carboxylic acid at the C2 position is severely sterically hindered by the adjacent N1-Boc group. When using carbodiimide coupling agents like EDC, the initial O-acylisourea intermediate forms correctly. However, because the bulky benzyl alcohol attacks slowly, the intermediate undergoes a rapid 1,3-rearrangement to form a dead-end, inactive N-acylurea byproduct. Solution: Abandon carbodiimide coupling. Instead, utilize an alkylative esterification approach (detailed in the protocol below).

Q3: After successfully synthesizing the benzyl ester, I removed the Boc groups using TFA. Upon neutralization, the product degrades overnight. Why? A: Free amine benzyl piperazine-2-carboxylates are highly prone to intramolecular and intermolecular aminolysis. The free N4 amine can attack the C2 benzyl ester of another molecule, or form diketopiperazines[3]. Solution: Always store the deprotected benzyl ester as an HCl or TFA salt. Only neutralize the compound in situ immediately prior to your next synthetic coupling step.

Quantitative Reagent Comparison

To emphasize the importance of selecting the correct esterification mechanism, the table below summarizes the expected outcomes of various coupling strategies on 1,4-di-Boc-piperazine-2-carboxylic acid.

Esterification MethodReagentsReaction MechanismTypical YieldPrimary Failure Mode
Carbodiimide Coupling EDC, DMAP, BnOH, DCMAcyl Substitution15 - 30%1,3-rearrangement to N-acylurea
Mixed Anhydride Isobutyl chloroformate, NMM, BnOHAcyl Substitution40 - 50%Thermal instability of anhydride; steric block
Alkylative Esterification BnBr, Cs₂CO₃, DMFSₙ2 Nucleophilic Attack85 - 95% Trace hydrolysis (if wet DMF is used)

Validated Step-by-Step Methodology

This protocol utilizes an Sₙ2 alkylative esterification. By deprotonating the carboxylic acid with a mild base (Cesium Carbonate) and reacting it with Benzyl Bromide (BnBr), the carboxylate acts as the nucleophile. This completely bypasses the steric bottleneck at the carbonyl carbon.

Phase 1: Global Protection (Di-Boc Formation)

Self-Validation Check: The starting material is insoluble in organic solvents; the successful product will be highly soluble in ethyl acetate.

  • Setup: Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and H₂O.

  • pH Adjustment: Cool the mixture to 0 °C. Slowly add 2M NaOH until the pH stabilizes at ~10.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) dropwise. Stir at room temperature for 16 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 3 using 1M KHSO₄ (do not use strong acids like HCl to avoid Boc cleavage).

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield 1,4-di-Boc-piperazine-2-carboxylic acid as a white foam.

Phase 2: Alkylative Benzyl Esterification

Self-Validation Check: The reaction progress can be tracked via TLC (Hexanes/EtOAc 7:3). The product will be UV-active due to the benzyl group, whereas the starting material is UV-inactive.

  • Activation: Dissolve 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.2 eq) dropwise. Stir the suspension at room temperature for 4–6 hours.

  • Quench & Wash: Dilute the reaction with water (5 volumes) to dissolve the inorganic salts and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the target 1,4-di-Boc-piperazine-2-carboxylate benzyl ester .

References

  • Source: 5z.
  • Technical Support Center: Synthesis of (S)-1-Boc-2-(hydroxymethyl)
  • (S)

Sources

Optimization

Technical Support Center: Troubleshooting Co-Elution in Chromatographic Separation of Piperazine Isomers

Welcome to the Technical Support Center. Piperazine derivatives are ubiquitous in pharmaceutical development, but their basic nitrogen atoms and subtle stereochemical differences make the chromatographic separation of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Piperazine derivatives are ubiquitous in pharmaceutical development, but their basic nitrogen atoms and subtle stereochemical differences make the chromatographic separation of their isomers notoriously difficult. Co-elution typically stems from either insufficient chiral/positional selectivity or overwhelming secondary interactions with the stationary phase.

This guide provides an authoritative, causality-driven approach to diagnosing and resolving co-elution, ensuring your analytical methods are robust, reproducible, and scientifically sound.

The Mechanistic Causality of Piperazine Co-Elution

Before adjusting parameters, it is critical to understand why piperazine isomers co-elute. Piperazines possess secondary or tertiary amine groups, rendering them highly basic (pKa ~9.8).

When analyzing these compounds on silica-based columns, the protonated amines interact strongly with residual, unendcapped silanol groups (pKa ~3.5–4.5) on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing. Tailing broadens the peak base, effectively masking the subtle retention time differences between enantiomers or positional isomers and forcing them to co-elute[1].

Furthermore, chiral separation is a highly specific three-dimensional recognition process[2]. If the peaks are symmetrical but still co-eluting, the issue is not secondary interactions, but rather an inappropriate Chiral Stationary Phase (CSP) or mobile phase environment failing to provide the necessary steric and hydrogen-bonding network for enantiomeric resolution.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your co-elution and select the appropriate optimization pathway.

PiperazineTroubleshooting Start Co-elution of Piperazine Isomers CheckPeak Analyze Peak Shape Start->CheckPeak Tailing Severe Tailing? (Secondary Interactions) CheckPeak->Tailing NoTailing Symmetrical Peaks? (Lack of Selectivity) CheckPeak->NoTailing AddBase Add Basic Modifier (e.g., 0.1% DEA) Tailing->AddBase Yes AdjustPH Adjust Buffer pH (pH 9.0 or pH < 3.0) Tailing->AdjustPH Yes ScreenCSP Screen Alternative CSPs (Amylose/Cellulose) NoTailing->ScreenCSP Yes ChangeMode Switch Mobile Phase Mode (NP to RP or PO) NoTailing->ChangeMode Yes Derivatization Pre-column Derivatization AddBase->Derivatization If unresolved ScreenCSP->Derivatization If Rs < 1.5

Diagnostic decision tree for resolving piperazine isomer co-elution.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization and Silanol Suppression

Objective: Eliminate secondary interactions to sharpen peaks and reveal underlying isomer resolution. Causality: Adding a basic modifier (like diethylamine) introduces a competing base that preferentially binds to active silanol sites, shielding the piperazine analyte from these tailing-inducing interactions[1]. Alternatively, adjusting the pH to 9.0 deprotonates the piperazine, neutralizing its charge and preventing ion exchange[3].

Step-by-Step Methodology:

  • Baseline Assessment: Inject the piperazine isomer mixture (1 mg/mL) using a standard reversed-phase (RP) gradient. Calculate the asymmetry factor ( As​ ) at 10% peak height. If As​ > 1.5, proceed to step 2.

  • Buffer Preparation: Prepare a 20 mM phosphate buffer. Adjust the pH to 9.0 using ammonium hydroxide. (Critical: Ensure your column silica is stable at high pH).

  • Additive Introduction: If high pH is not viable, add 0.1% (v/v) diethylamine (DEA) to both the aqueous and organic mobile phases[1].

  • Validation Check: Re-inject the sample. The protocol is self-validating if the As​ drops below 1.2. If peaks are now sharp but still co-eluting, the issue is a lack of spatial selectivity. Proceed to Protocol B.

Protocol B: Chiral Stationary Phase (CSP) Multi-Modal Screening

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of enantiomers or positional isomers. Causality: Because chiral separation is three-dimensional, a single mobile phase mode is rarely sufficient. Screening across Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes alters the primary driving forces (hydrogen bonding vs. hydrophobic inclusion) dictating how the piperazine fits into the CSP cavity[2].

Step-by-Step Methodology:

  • Column Setup: Mount a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) or an amylose equivalent[1].

  • Screening Matrix: Run the sample through the following isocratic conditions:

    • NP Mode: Hexane / Isopropanol (80:20 v/v) + 0.1% DEA.

    • RP Mode: 20 mM Phosphate buffer (pH 9.0) / Methanol (70:30 v/v)[3].

    • PO Mode: 100% Methanol + 0.1% DEA.

  • Validation Check: Calculate the Resolution ( Rs​ ) between the two isomer peaks. If Rs​<1.5 in the best mode, subtly alter the steric environment by swapping the alcohol modifier (e.g., replace Isopropanol with Ethanol).

Protocol C: Pre-Column Derivatization

Objective: Alter the chemical structure to improve hydrophobicity and detectability when standard chromatography fails. Causality: Reacting the secondary amines of piperazine with a reagent like dansyl chloride (DNS-Cl) removes the problematic basicity (preventing silanol interactions) and adds a bulky, highly hydrophobic, UV-active group that enhances interaction with standard C18 stationary phases[4].

Step-by-Step Methodology:

  • Reaction: Mix 100 µL of the piperazine sample with 200 µL of dansyl chloride solution (5 mg/mL in acetone) and 100 µL of sodium carbonate buffer (pH 9.5)[4].

  • Incubation: Heat the mixture at 60°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of proline (10 mg/mL) to quench any unreacted DNS-Cl.

  • Validation Check: Inject onto a standard C18 column. The appearance of sharp, well-retained peaks at the specific UV absorbance of the DNS derivative confirms successful derivatization and separation.

Quantitative Data: Mobile Phase Mode Selection

Use the following table to select the optimal mobile phase environment based on your specific piperazine derivative.

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Typical Solvents Hexane / IsopropanolWater (Buffer) / Acetonitrile100% Methanol or Acetonitrile
Primary Mechanism Hydrogen bonding, dipole-dipoleHydrophobic inclusion, steric fitPolar interactions, hydrogen bonding
Piperazine Additive 0.1% DEA or TEA20 mM Phosphate (pH 9.0)0.1% DEA
Best Applied To Highly lipophilic isomersPositional isomers[3], aqueous samplesCompounds with strong H-bond donors

Frequently Asked Questions (FAQs)

Q1: Why do my positional piperazine isomers (e.g., ortho-, meta-, para-chlorophenylpiperazine) co-elute on a standard C18 column even with perfect peak shape? A1: Positional isomers often possess nearly identical hydrophobicities (Log P). On a standard C18 column, separation is primarily driven by hydrophobicity, meaning the column cannot distinguish between them. To resolve positional isomers, you must exploit shape selectivity. Switching to a chiral column (even for non-chiral positional isomers) provides the necessary rigid π-π interactions and steric recognition required for baseline separation[3].

Q2: I added 0.1% DEA to my mobile phase to fix tailing, but my baseline is now noisy and I am losing signal in my LC-MS. What caused this? A2: Diethylamine (DEA) and Triethylamine (TEA) cause severe ion suppression in Mass Spectrometry. For LC-MS applications, you cannot use non-volatile basic additives. Instead, replace DEA with a volatile additive like 0.1% Formic Acid, or utilize a specialized mixed-mode column (e.g., Newcrom R1) that provides internal ion-pairing without requiring mobile phase additives[5].

Q3: Can capillary electrophoresis (CE) be used as an orthogonal technique if HPLC fails to resolve my isomers? A3: Yes. CE separates based on a charge-to-size ratio rather than stationary phase partitioning. For basic cationic piperazine derivatives, using a background electrolyte containing a chiral selector like sulfated β-cyclodextrin (S-β-CD) at pH 6.0 can achieve baseline resolution where HPLC struggles. The separation in CE is driven by the differential formation constants of the host-guest inclusion complexes between the isomers and the cyclodextrin cavity[6].

References

  • Playing with Selectivity for Optimal Chiral Separation LCGC International[Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets PubMed / NIH [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines ResearchGate[Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin ResearchGate[Link]

Sources

Troubleshooting

Preventing degradation of benzyl piperazine-2-carboxylate in solution

Welcome to the Technical Support Center for Benzyl Piperazine-2-carboxylate Stability and Handling . This portal is designed for researchers, medicinal chemists, and drug development professionals who are experiencing yi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl Piperazine-2-carboxylate Stability and Handling . This portal is designed for researchers, medicinal chemists, and drug development professionals who are experiencing yield losses, unexpected byproducts, or degradation when working with piperazine-2-carboxylate esters.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols to ensure the integrity of your compounds.

Section 1: Core Mechanisms of Degradation (FAQ)

Q1: Why does my benzyl piperazine-2-carboxylate sample degrade rapidly into a white precipitate at room temperature? A: The primary cause of this degradation is Diketopiperazine (DKP) formation [1]. Piperazine-2-carboxylates contain both a nucleophilic secondary amine (at the N1 and N4 positions) and an electrophilic benzyl ester. When the molecule is in its free base form, the unprotonated nitrogen of one molecule nucleophilically attacks the ester carbonyl of another molecule (intermolecular aminolysis). This reaction ejects benzyl alcohol and forms a highly thermodynamically stable, six-membered DKP dimer[2]. This process accelerates rapidly at room temperature.

Q2: How does the pH of my aqueous buffer influence this degradation? A: Stability is entirely dictated by the protonation state of the piperazine nitrogens. Piperazine has two pKa​ values, typically around 5.35 and 9.73[3].

  • At pH > 7: The N1 amine (closest to the ester) is largely deprotonated, exposing its lone pair. This highly nucleophilic state triggers rapid DKP formation and makes the ester susceptible to base-catalyzed hydrolysis (saponification)[4].

  • At pH 4–5: The amines are fully protonated. The positive charge eliminates the nucleophilic lone pair, effectively shutting down DKP formation while remaining mild enough to prevent acid-catalyzed ester hydrolysis.

Q3: I dissolved my free base in methanol for storage, but LC-MS shows a mass shift. What happened? A: You are observing transesterification . Storing benzyl esters in primary alcohols (like methanol or ethanol) allows the solvent molecules to act as nucleophiles, displacing the benzyl group to form methyl or ethyl piperazine-2-carboxylate. You must always use anhydrous, aprotic solvents (e.g., THF, DCM, or acetonitrile) if the free base must be kept in solution.

Section 2: Data Presentation & Stability Profiles

To optimize your experimental design, reference the following tables summarizing the quantitative thresholds for degradation pathways and pH-dependent stability.

Table 1: Summary of Degradation Pathways and Prevention Strategies

Degradation PathwayTriggering ConditionChemical MechanismPrevention Strategy
Diketopiperazine (DKP) pH > 6, Temp > 4 °CIntermolecular aminolysis (amine attacks ester)Maintain pH < 5, store as HCl salt, keep at -20 °C
Ester Hydrolysis pH < 2 or pH > 10Acid/Base-catalyzed cleavage of benzyl esterUse aprotic solvents, buffer aqueous solutions to pH 4-5
Transesterification Methanol/EthanolNucleophilic acyl substitution by solventUse strictly aprotic solvents (THF, DCM, MeCN)

Table 2: pH-Dependent Aqueous Stability Profile

pH RangeDominant Piperazine SpeciesStability StatusPrimary Degradation Risk
< 3 Fully protonated (dication)ModerateAcid-catalyzed ester hydrolysis
4 - 5 Monoprotonated (N4) / Protonated (N1)High (Optimal) None (Optimal aqueous working window)
6 - 8 Partially deprotonated free baseLowDKP Formation (Dimerization)
> 9 Fully deprotonated free baseVery LowRapid DKP Formation & Base Hydrolysis

Section 3: Mandatory Visualization of Workflows

DKP_Mechanism A Benzyl Piperazine-2-carboxylate (Free Base) B Nucleophilic Attack (Amine on Ester) A->B pH > 7 Room Temp D Protonated Salt Form (pH < 5) A->D Addition of HCl C Diketopiperazine (DKP) (Irreversible Dimer) B->C Loss of Benzyl Alcohol E Stable in Solution (No Nucleophilic Lone Pair) D->E Prevents Degradation

Mechanism of Diketopiperazine (DKP) formation and its prevention via protonation.

Handling_Workflow Start Receive/Synthesize Compound Check Immediate Use? Start->Check Yes Liberate Free Base (Mild Base, 0-4 °C) Check->Yes Yes No Convert to HCl Salt (Anhydrous HCl) Check->No No Use Proceed to Reaction (Avoid Alcohols) Yes->Use Store Store at -20 °C (Aprotic/Dry) No->Store

Step-by-step workflow for the stable storage and handling of piperazine-2-carboxylates.

Section 4: Self-Validating Experimental Protocols

Because the free base is inherently unstable, you must control the kinetics of the degradation pathways. The following protocols utilize low temperatures to reduce the kinetic energy required for nucleophilic attack, and steric hindrance to prevent unwanted side reactions.

Protocol 1: Preparation of the Hydrochloride Salt for Long-Term Storage

Causality: Converting the free base to a hydrochloride salt protonates the secondary amines, eliminating the lone pairs required for DKP dimerization.

  • Dissolution: Dissolve the freshly synthesized or purified benzyl piperazine-2-carboxylate free base in an anhydrous, aprotic solvent (e.g., diethyl ether or THF) at a concentration of 0.1 M.

  • Thermal Control: Cool the solution to 0 °C in an ice bath. Reasoning: Lowering the temperature slows down the intermolecular aminolysis kinetics while the salt is being formed.

  • Acidification: Dropwise, add 1.05 to 1.1 equivalents of anhydrous HCl in dioxane (4.0 M).

  • Validation Check: Observe the immediate formation of a dense white precipitate, confirming successful salt formation. To self-validate the system, extract a 1 mg aliquot of the precipitate, dissolve it in 1 mL of DI water, and check the pH with indicator paper. It must read between pH 3–4, confirming full protonation of the piperazine ring.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum. Store the stable salt at -20 °C.

Protocol 2: Controlled Free-Base Liberation for Immediate Synthetic Use

Causality: When you need the free amine for a coupling reaction, you must liberate it from the HCl salt without giving it time to dimerize.

  • Suspension: Suspend the stable HCl salt in cold (0–4 °C) anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA). Reasoning: DIPEA is basic enough to neutralize the HCl and liberate the piperazine amine, but its bulky isopropyl groups prevent it from acting as a nucleophile or interfering with your downstream coupling.

  • Validation Check: Spot the reaction on a TLC plate and stain with ninhydrin. A dark purple/blue spot confirms the presence of the liberated secondary amine.

  • Immediate Execution: Within 5 minutes of observing the free amine, add your electrophile or coupling reagent. You must proceed immediately to outcompete the DKP dimerization pathway.

References

  • Benchchem. "An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids." Benchchem.4

  • PeptideChemistry.org. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Peptide Chemistry. 1

  • Wikipedia. "Piperazine." Wikipedia, The Free Encyclopedia. 3

  • Science. "Diketopiperazine formation during investigations of amino Acid racemization in dipeptides." National Center for Biotechnology Information (NCBI). 2

Sources

Optimization

Technical Support Center: Optimizing N-Benzylation of Piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing piperazine cores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing piperazine cores. N-alkylated piperazines are critical pharmacophores, often serving as intermediates for target compounds like CXCR4 receptor antagonists and anthelmintic agents[1][2].

However, the classical nucleophilic substitution of piperazine is notoriously difficult to control. Below is our comprehensive troubleshooting guide, designed to provide you with mechanistic clarity, self-validating protocols, and field-proven solutions for achieving pristine mono-N-benzylation.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my reaction consistently yield 1,4-dibenzylpiperazine (over-alkylation) despite using a 1:1 stoichiometric ratio of piperazine to benzyl chloride? A: This is a fundamental issue of regioselectivity and nucleophilicity. Piperazine possesses two secondary amines with nearly identical electronic profiles. When the first benzyl group attaches, the resulting 1-benzylpiperazine remains highly nucleophilic. In a standard free-base reaction, local concentration spikes of the electrophile will inevitably cause the mono-alkylated product to react a second time before the unreacted piperazine does[3]. The Solution: Implement a sacrificial proton buffer system. By reacting4[4], you convert the piperazine in solution into a monobasic salt. When mono-alkylation occurs, the product is immediately protonated by the buffer. This renders the second nitrogen electronically deactivated (via inductive withdrawal) and sterically hindered, effectively blocking the second alkylation[4][5].

Q2: What is the optimal solvent and temperature profile to maximize mono-alkylation? A: Absolute ethanol at 65°C is the gold standard for the salt-buffered methodology[4]. Causality dictates this choice: ethanol provides differential solubility. It easily dissolves piperazine hexahydrate and the active monohydrochloride intermediate, but the byproduct (piperazine dihydrochloride) is highly insoluble in cold ethanol. The 65°C temperature provides sufficient activation energy for the primary nucleophilic substitution while remaining low enough to control the exothermic nature of the addition[5].

Q3: How do I efficiently separate the mono-benzylated product from the reaction matrix? A: Exploit the pH-dependent solubility of the piperazine core. After filtering out the unreacted piperazine dihydrochloride, treat the filtrate with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride as stable white plates. To obtain the free base for downstream synthesis, dissolve this salt in water, adjust the pH to >12 using 5N NaOH, and extract with chloroform[4].

Q4: Are there alternative strategies if direct alkylation fails to meet my purity specifications? A: Yes. If absolute regioselectivity is required without salt manipulation, you must use a pre-protected core. Using1[1] completely blocks one nitrogen. You can then perform the N-alkylation using potassium carbonate in DMF at 80°C, followed by standard deprotection. While this adds synthetic steps, it guarantees zero over-alkylation[1].

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes of various reaction conditions based on our field data and authoritative literature.

Reaction StrategyPiperazine : Electrophile RatioAdditives / ConditionsTypical Mono-Alkylation YieldDibenzyl Impurity Level
Standard Free Base1 : 1Ethanol, 65°C40 - 50%> 20%
Excess Piperazine5 : 1Methanol, 25°C70 - 80%< 5%
Salt-Buffered (SOP) 1 : 1 (Active) Pip·2HCl Buffer, EtOH, 65°C 93 - 95% (as salt) < 1%
Pre-Protected (Cbz/Boc)1 : 1.2K₂CO₃, DMF, 80°C85 - 90% (over 2 steps)None (Blocked)

Part 3: Standard Operating Procedure (SOP)

Protocol: Salt-Buffered Mono-N-Benzylation of Piperazine This protocol is engineered as a self-validating system. By monitoring the mass recovery at Step 3, you can mathematically prove the integrity of the regioselective buffer before proceeding to purification.

Step 1: Buffer System Initialization

  • Action: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mol) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the bath to 65°C. Swirl in 22.1 g (0.125 mol) of piperazine dihydrochloride monohydrate[4].

  • Causality: This establishes the Piperazine·HCl active nucleophile equilibrium, ensuring no fully free piperazine is available to undergo uncontrolled double alkylation[5].

Step 2: Electrophilic Addition

  • Action: Maintain the bath at 65°C. Over exactly 5 minutes, add 15.8 g (14.3 mL, 0.125 mol) of recently distilled benzyl chloride with vigorous stirring[5].

  • Causality: Rapid but controlled addition prevents local concentration gradients. White needles will begin separating almost immediately—this is the regenerated piperazine dihydrochloride precipitating out of the ethanol.

Step 3: Reaction Maturation & Primary Filtration (Self-Validation Checkpoint)

  • Action: Stir for 25 minutes at 65°C. Remove from heat and place in an ice bath for 30 minutes without stirring. Vacuum filter the white crystals and wash with three 10-mL portions of ice-cold absolute ethanol[4].

  • Validation Checkpoint: Weigh the dried recovered crystals. You must recover 21.5–22.0 g (97–99% recovery) of piperazine dihydrochloride. If recovery is <85%, the buffer equilibrium was broken, indicating that over-alkylation has occurred and the batch is compromised.

Step 4: Product Isolation via Salt Formation

  • Action: Cool the combined filtrate and washings in an ice bath. Add 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride gas. Mix well and cool for 15 minutes[4].

  • Causality: Forcing the mono-alkylated product into its dihydrochloride salt state (1-benzylpiperazine dihydrochloride) allows for pristine crystallization away from any trace organic impurities. Filter the precipitated white plates, wash with dry toluene, and dry. Yield: 29.0–29.5 g (93–95%)[4].

Step 5: Freebasing

  • Action: Dissolve the salt in 50 mL of DI water. Make strongly alkaline (pH > 12) using ~60 mL of 5N NaOH. Extract the aqueous layer twelve times with 20-mL portions of chloroform. Dry combined organics over anhydrous Na₂SO₄, concentrate, and distill under reduced pressure[4].

Part 4: Mechanistic & Workflow Visualizations

Regioselectivity Pip Piperazine Free Base PipHCl Piperazine·HCl (Active Nucleophile) Pip->PipHCl Equilibration Pip2HCl Piperazine·2HCl (Buffer) Pip2HCl->PipHCl Equilibration MonoHCl 1-Benzylpiperazine·HCl (Target Intermediate) PipHCl->MonoHCl + BnCl (Alkylation) BnCl Benzyl Chloride DiBn 1,4-Dibenzylpiperazine (Impurity) MonoHCl->DiBn Blocked by Protonation

Mechanistic pathway demonstrating regioselectivity control via protonation.

Workflow Step1 Step 1: Dissolution Mix Pip·6H2O & Pip·2HCl in EtOH at 65°C Step2 Step 2: Alkylation Slow addition of BnCl (5 mins, vigorous stirring) Step1->Step2 Step3 Step 3: First Filtration Cool to 0°C, filter unreacted Pip·2HCl (Recyclable) Step2->Step3 Step4 Step 4: Salt Formation Treat filtrate with HCl/EtOH to precipitate Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Purification Distillation or Crystallization Step5->Step6

Self-validating experimental workflow for the synthesis of 1-benzylpiperazine.

CXCR4Pathway Ligand CXCL12 (SDF-1) Receptor CXCR4 Receptor (GPCR) Ligand->Receptor Activates GProtein G-alpha-i Protein Receptor->GProtein Signal Transduction Antagonist N-Benzylpiperazine Derivatives Antagonist->Receptor Blocks Effector Downstream Signaling (Ca2+ flux, Chemotaxis) GProtein->Effector Metastasis / HIV Entry

CXCR4 signaling cascade modulated by N-alkylated piperazine antagonists.

References

  • EvitaChem - Buy 1-Benzoyl-2-methylpiperazine: Scalability Challenges and Process Optimization.3

  • Designer-Drug.com - Synthesis of 1-Benzylpiperazine (BzP/A2).5

  • Organic Syntheses - 1-benzylpiperazine - Organic Syntheses Procedure.4

  • Benchchem - Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.1

  • Taylor & Francis - Benzyl chloride – Knowledge and References.2

Sources

Troubleshooting

Technical Support Center: Piperazine Purification &amp; Troubleshooting

Overview The synthesis of piperazine—typically via the ammonolysis of 1,2-dichloroethane or the catalytic amination of monoethanolamine (MEA)—yields a crude product laden with structurally similar polyamines and water. B...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of piperazine—typically via the ammonolysis of 1,2-dichloroethane or the catalytic amination of monoethanolamine (MEA)—yields a crude product laden with structurally similar polyamines and water. Because piperazine is highly basic, thermally sensitive, and prone to forming stable hydrates, isolating it to a pharmaceutical-grade purity requires exploiting specific thermodynamic and physicochemical properties rather than relying on basic separation techniques.

Frequently Asked Questions (FAQs)

Q1: Why does my piperazine product retain water even after prolonged vacuum drying, and how can I achieve an anhydrous state? A1: Piperazine strongly interacts with water to form a stable hexahydrate and a minimum-boiling azeotrope. Vacuum drying is thermodynamically insufficient to break this hydrogen-bonding network. The definitive solution is azeotropic distillation 1. By introducing an entrainer (such as a C6-C10 hydrocarbon like toluene or an ester), you create a new, lower-boiling ternary azeotrope with water. As the mixture is heated, the water-entrainer azeotrope vaporizes first, breaking the piperazine-water bond. Upon condensation, the water phases out, allowing the organic entrainer to be refluxed back into the system until the piperazine is completely anhydrous.

Q2: During scale-up, I am struggling to separate unreacted ethylenediamine (EDA) from piperazine using standard batch distillation. What is the optimal approach? A2: EDA and piperazine have distinct boiling points (116°C and 146°C, respectively), but their strong intermolecular interactions often lead to co-distillation in batch setups. For efficient separation, transition to continuous fractional distillation 2. The crude mixture should be fed into a distillation column with 30-40 theoretical plates. Because the EDA-piperazine mixture is thermally sensitive, the system must employ an evaporator with a low wall temperature and short residence time (e.g., operated at 160–170°C). Under these conditions, EDA is continuously discharged at the top, while high-purity piperazine is collected from the bottom or a lower side-draw.

Q3: For lab-scale synthesis, distillation is impractical. How can I isolate piperazine from a crude mixture containing structurally similar polyamines (like DETA)? A3: When distillation is not feasible, selective salt precipitation is the most robust method 3. Piperazine is highly basic (pKa1 ~9.8). By dissolving the crude mixture in a semi-polar solvent like anhydrous acetone and adding exactly two equivalents of glacial acetic acid, you force the formation of piperazine diacetate. This specific salt has a highly rigid, crystalline lattice that is completely insoluble in cold acetone. Structurally similar impurities, such as diethylenetriamine (DETA) or monoamines, form salts that remain highly soluble in the mother liquor. The precipitated piperazine diacetate can then be filtered and treated with a strong base to regenerate the ultra-pure free piperazine 4.

Quantitative Data Summary

Table 1: Physicochemical Profile of Piperazine and Common Impurities

CompoundBoiling Point (°C)pKaChallenge in SeparationRecommended Removal Strategy
Piperazine 146.05.3, 9.8Forms hexahydrate/azeotrope with waterAzeotropic Distillation / Salt Precipitation
Water 100.015.7Azeotrope formationAzeotropic Distillation (Hydrocarbon entrainer)
Ethylenediamine (EDA) 116.06.8, 9.9Co-distills; structurally similarContinuous Fractional Distillation
Diethylenetriamine (DETA) 207.04.3, 9.0, 10.5High boiling; high basicityFractional Distillation / Recrystallization

Experimental Protocols

Protocol 1: Azeotropic Distillation for Anhydrous Piperazine

Causality: Standard distillation fails to remove water due to azeotrope formation. This protocol uses an entrainer to alter the vapor-liquid equilibrium, allowing water to be driven off at a lower temperature.

  • Setup: Equip a reaction flask with a Dean-Stark trap, a reflux condenser, and a heating mantle.

  • Charging: Load the crude aqueous piperazine mixture into the flask. Add an entrainer (e.g., toluene or a 90:10 mix of toluene and isopropyl acetate) at a mass ratio of 3:1 to 20:1 relative to the water content 1.

  • Distillation: Heat the mixture to reflux. The water-entrainer azeotrope will vaporize and condense into the Dean-Stark trap.

  • Phase Separation: Allow the condensate to separate in the trap. Drain the lower aqueous phase out of the system and allow the upper organic phase (entrainer) to continuously reflux back into the flask.

  • Self-Validation Checkpoint: Monitor the overhead vapor temperature and the volume of water collected. The system is self-validating when the vapor temperature stabilizes at the boiling point of the pure entrainer (e.g., 110°C for toluene) and no further aqueous phase accumulates in the trap. At this point, the bottoms contain anhydrous piperazine.

Protocol 2: Purification via Piperazine Diacetate Precipitation

Causality: Exploit the differential solubility of polyamine salts. Piperazine diacetate forms a rigid, insoluble crystal in acetone, whereas salts of contaminating amines remain solvated.

  • Dissolution: Dissolve the crude, anhydrous piperazine mixture in 10–20 volumes of anhydrous acetone at room temperature.

  • Acidification: While stirring vigorously, dropwise add slightly more than two equivalents of glacial acetic acid. The exothermic neutralization will immediately begin to precipitate white crystals of piperazine diacetate 3.

  • Maturation: Cool the suspension to 0–5°C in an ice bath for 2 hours to maximize the thermodynamic yield of the crystal lattice.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold, anhydrous acetone to strip away the mother liquor containing the impurity salts.

  • Self-Validation Checkpoint: Take a small aliquot of the isolated salt and determine its melting point (Piperazine diacetate mp: 222–224°C). A sharp melting point confirms the exclusion of EDA/DETA impurities. If the melting point is depressed, re-slurry the cake in fresh cold acetone.

  • Regeneration (Optional): To recover the free base, dissolve the salt in a minimal amount of water, adjust the pH to >12 using NaOH, and extract with dichloromethane.

Purification Workflow Visualization

PiperazinePurification Start Crude Piperazine Mixture (Water, EDA, DETA) WaterCheck Azeotropic Water Present? Start->WaterCheck AzeoDist Azeotropic Distillation (Add C6-C10 Entrainer) WaterCheck->AzeoDist Yes (H2O > 1%) AmineCheck Structurally Similar Amines? (EDA, DETA) WaterCheck->AmineCheck No AzeoDist->AmineCheck Aqueous Phase Removed FracDist Continuous Fractional Distillation (160-170°C Evaporator) AmineCheck->FracDist Industrial Scale SaltPrecip Salt Precipitation (Acetic Acid → Diacetate) AmineCheck->SaltPrecip Lab Scale / Co-distillation Pure Anhydrous, High-Purity Piperazine FracDist->Pure Bottoms Collection SaltPrecip->Pure Base Regeneration

Decision workflow for the purification of crude piperazine mixtures.

References

  • Source: Google Patents (CN104230850A)
  • Source: Google Patents (EP1752454A1)
  • Methods for removing unreacted piperazine from the reaction mixture Source: BenchChem Technical Support Center URL
  • Purification of Piperazine-Containing Compounds Source: BenchChem Technical Support Center URL

Sources

Optimization

Minimizing side-reaction products in piperazine derivative synthesis

Welcome to the technical support center dedicated to the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side-reaction products and optimizing your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during piperazine synthesis in a direct question-and-answer format.

Issue 1: Poor Selectivity in Mono-N-Alkylation

Question: My N-alkylation reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most common challenge in piperazine chemistry, arising from the comparable nucleophilicity of both nitrogen atoms. The initially formed mono-substituted product can often be even more nucleophilic than the starting piperazine, leading to rapid formation of the di-substituted species.[1][2] To enhance selectivity for mono-substitution, a multi-faceted approach considering stoichiometry, reaction kinetics, and substrate modification is recommended.

Core Strategies to Enhance Mono-Alkylation Selectivity:

StrategyPrincipleKey Experimental ParametersExpected Outcome
Stoichiometric Control Statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent.[3]Significantly improves the ratio of mono- to di-substituted product.
Kinetic Control Slowing the reaction rate allows for better control over the first alkylation and minimizes subsequent reactions.Slow, dropwise addition of the electrophile at a reduced temperature (e.g., 0 °C to room temperature).[3]Reduces the formation of the di-substituted byproduct by managing local concentrations of the electrophile.
In-Situ Protonation Reduces the nucleophilicity of one nitrogen atom by protonation, effectively "protecting" it.Reacting piperazine with piperazine dihydrochloride to form the monohydrochloride in situ.[4][5]Favors mono-alkylation without the need for a separate protection/deprotection sequence.
Protecting Groups Chemically differentiating the two nitrogen atoms by temporarily blocking one with a removable group.Use of a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective and common strategy.[4][6][7]Provides the cleanest and most reliable route to the mono-substituted product, albeit with additional synthetic steps.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination for N-Arylpiperazines

Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-arylpiperazine, but I am observing very low conversion of my aryl halide. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Buchwald-Hartwig aminations involving piperazines often stem from catalyst deactivation, suboptimal ligand/base combination, or the presence of inhibitors like water and oxygen.[8] The choice of palladium precursor, phosphine ligand, and base is critical and highly dependent on the specific aryl halide substrate.[3]

Troubleshooting Steps for Buchwald-Hartwig Amination:

  • Inert Atmosphere is Crucial: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed.[8]

  • Re-evaluate Your Catalyst/Ligand System:

    • For Aryl Chlorides/Bromides: Electron-rich and sterically hindered phosphine ligands like RuPhos, XPhos, or SPhos are often necessary, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3]

    • For Aryl Iodides: Less electron-rich ligands like BINAP may be sufficient.

  • Optimize the Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common. The choice of solvent is also critical, with anhydrous toluene, dioxane, or THF being typical.[8] Ensure your solvent is truly anhydrous.

  • Check Starting Material Purity: Impurities in the aryl halide or piperazine can poison the catalyst.

Issue 3: Formation of N-Oxide Impurities

Question: My final product analysis shows a mass corresponding to my desired product +16 amu. I suspect an N-oxide has formed. How does this happen and how can I prevent it?

Answer: N-oxides are common metabolites of tertiary amines and can also form as byproducts during synthesis, particularly if oxidizing conditions are present.[9] While sometimes they can act as prodrugs, they are typically considered impurities.

Causes and Prevention of N-Oxide Formation:

  • Cause: Exposure to oxidizing agents or prolonged exposure to air at elevated temperatures. Certain reaction conditions, especially those involving metal catalysts, can sometimes promote oxidation.

  • Prevention:

    • Conduct reactions under an inert atmosphere (N₂ or Ar), especially when heating for extended periods.

    • Use degassed solvents to minimize dissolved oxygen.[10]

    • During workup and purification, avoid unnecessarily harsh conditions or prolonged exposure to air.

    • If oxidation is a persistent issue, consider adding a small amount of an antioxidant during the reaction or workup, though this should be tested on a small scale first.

FAQ: Which mono-substitution strategy should I choose?

This decision depends on the scale of your synthesis, the required purity of the final product, and the complexity of your target molecule.

G start Need to Synthesize a Mono-Substituted Piperazine q1 Is this for early-stage discovery (small scale, rapid synthesis)? start->q1 q2 Is the highest possible purity and yield critical? q1->q2 No strategy1 Stoichiometric Control (Excess Piperazine) q1->strategy1 Yes q3 Are you synthesizing a library of analogs? q2->q3 No strategy2 Protecting Group Strategy (e.g., N-Boc-piperazine) q2->strategy2 Yes q3->strategy1 No, single target strategy3 Consider both strategies. Stoichiometric control for speed, Protecting groups for key compounds. q3->strategy3 Yes

Caption: Decision workflow for selecting a mono-substitution strategy.

Section 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key synthetic procedures.

Protocol 1: Mono-N-Alkylation using Stoichiometric Control

This protocol is designed for rapid synthesis where the use of a large excess of piperazine is feasible and subsequent purification can separate the desired product from unreacted piperazine.

Materials:

  • Piperazine (10 equivalents)

  • Alkyl Halide (1 equivalent)

  • Potassium Carbonate (K₂CO₃, 2 equivalents)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (10 eq.) and acetonitrile.

  • Add potassium carbonate (2 eq.) to the mixture.

  • Dissolve the alkyl halide (1 eq.) in a minimal amount of acetonitrile.

  • Slowly add the alkyl halide solution to the stirring piperazine mixture at room temperature over 1-2 hours using a syringe pump or dropping funnel.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: a. Filter the reaction mixture to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). d. The unreacted piperazine will largely remain in the aqueous layer. Extract the aqueous layer multiple times with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain both mono- and di-substituted products. Purify by column chromatography on silica gel.

Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine

This is the most reliable method for obtaining high yields of pure mono-substituted piperazine derivatives.[6]

Part A: Synthesis of 1-Boc-piperazine

Materials:

  • Piperazine (2 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 eq.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Dissolve Boc₂O (1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the cold, stirring piperazine solution over a period of 2-3 hours.[4] A slow addition rate is critical to minimize the formation of the di-Boc-piperazine byproduct.

  • Allow the reaction to warm to room temperature and stir for an additional 18-24 hours.

  • Workup: a. Evaporate the solvent under reduced pressure. b. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration. c. Extract the aqueous solution multiple times with DCM. d. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine, which is often pure enough to be used in the next step without further purification.[4][7]

Part B: Alkylation of 1-Boc-piperazine

Materials:

  • 1-Boc-piperazine (1 equivalent)

  • Alkyl Halide (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2 equivalents)

  • Acetone or DMF

Procedure:

  • Dissolve 1-Boc-piperazine (1 eq.) in acetone or DMF in a round-bottom flask.

  • Add K₂CO₃ (2 eq.) and the alkyl halide (1.1 eq.).

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the mixture, filter off the salts, and evaporate the solvent. Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over Na₂SO₄, and concentrate.

  • Purify the N-alkyl-N'-Boc-piperazine by column chromatography if necessary.

Part C: Boc Deprotection

Materials:

  • N-alkyl-N'-Boc-piperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (5-10 equivalents) or 4M HCl in Dioxane at 0 °C.

  • Stir at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Evaporate the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH >12, then extract with an organic solvent. Dry and concentrate to yield the final mono-substituted piperazine.

Section 3: Purification Strategies

The high polarity and basicity of piperazine derivatives can present unique purification challenges.[11]

General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Water/EtOAc extraction) start->workup acid_wash Acid Wash (e.g., 1M HCl) to remove basic impurities workup->acid_wash Basic impurities present base_wash Base Wash (e.g., sat. NaHCO₃) to remove acidic impurities workup->base_wash Acidic impurities present chromatography Column Chromatography (Silica or Alumina) workup->chromatography Neutral impurities acid_wash->base_wash base_wash->chromatography recrystallization Recrystallization or Trituration chromatography->recrystallization Product is solid final_product Pure Product chromatography->final_product Product is oil recrystallization->final_product

Caption: General purification strategy for piperazine derivatives.

Troubleshooting Emulsion Formation: The basic nature of piperazine derivatives can lead to emulsions during aqueous workup. Adding saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[1]

Purification via Salt Formation: For highly water-soluble or difficult-to-purify piperazines, forming a salt can be an effective purification method. Piperazine can be precipitated from a solution as piperazine diacetate or piperazine hexahydrate, which can then be isolated and converted back to the free base.[11][12]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. (n.d.). BenchChem.
  • Purification of piperazine. (1959). Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Google.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Figshare.
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007). Google Patents.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014, July 1). Office of Justice Programs.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013, August 2). ResearchGate.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2025, October 30). ResearchGate.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.
  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Troubleshooting

Benzyl piperazine-2-carboxylate stability under different pH conditions

Welcome to the Technical Support Center for Benzyl Piperazine-2-Carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl Piperazine-2-Carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stability profile of this molecule.

Because this compound features both a basic secondary amine system (the piperazine ring) and a base-sensitive ester (the benzyl group), its behavior in aqueous solutions is highly pH-dependent. This guide breaks down the causality behind its degradation, provides actionable troubleshooting FAQs, and outlines self-validating experimental protocols to ensure the integrity of your assays.

Section 1: Core Stability Principles & pH Dynamics (FAQ)

Q1: Why does my benzyl piperazine-2-carboxylate degrade so rapidly in basic buffers (pH > 8.0)? A: Degradation under basic conditions is driven by two synergistic mechanisms. First,1[1]. Hydroxide ions ( OH− ) act as strong nucleophiles that attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that quickly collapses to release benzyl alcohol and piperazine-2-carboxylic acid. Second, at pH > 8.0, the secondary amines on the piperazine ring become deprotonated. These free amines act as potent internal or external nucleophiles, accelerating degradation via intermolecular aminolysis (often leading to oligomerization or diketopiperazine formation) unless they are2[2].

Q2: Can I store the compound in strongly acidic solutions to completely prevent base hydrolysis? A: No. While mild acidic conditions (pH 4.0–6.0) are optimal because they fully protonate the piperazine nitrogens—eliminating their nucleophilicity and preventing self-condensation—extreme acidic conditions (pH < 2.0) introduce new risks. Under strong acid catalysis, especially combined with elevated temperatures, the ester oxygen becomes protonated. This makes the carbonyl carbon highly reactive toward water, leading to 3[3].

Q3: What is the optimal pH range for long-term storage in aqueous solutions? A: The optimal pH is strictly between 5.0 and 6.0 . In this narrow window, the amine groups are safely protonated (existing as non-nucleophilic ammonium ions), and the concentrations of both H+ and OH− are too low to drive rapid ester hydrolysis.

Section 2: Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of unprotected benzyl piperazine-2-carboxylate across various pH environments at room temperature (25°C).

pH ConditionBuffer SystemPrimary Degradation MechanismEstimated Half-LifeRecommended Action
pH 2.0 Phosphate / HClAcid-catalyzed hydrolysisModerate (Days)Avoid prolonged storage; keep refrigerated at 4°C.
pH 5.5 AcetateNone (Optimal Stability)High (Months)Ideal for aqueous stock solutions.
pH 7.4 PBSSlow hydrolysis / AminolysisModerate (Weeks)Prepare fresh immediately prior to biological assays.
pH 9.0 BorateBase-catalyzed saponificationLow (Hours)Use immediately; avoid if possible.
pH 12.0 NaOHRapid saponificationVery Low (Minutes)Unsuitable for intact ester preservation.

Section 3: Mechanistic Visualization

Pathway Start Benzyl Piperazine-2-Carboxylate (Aqueous Solution) Acidic Acidic pH (< 4) Protonated Amines Start->Acidic pH < 4 Basic Basic pH (> 8) Unprotonated Amines Start->Basic pH > 8 Neutral Neutral pH (5 - 7) Optimal Stability Start->Neutral pH 5-7 Hydrolysis Acid-Catalyzed Ester Hydrolysis (Requires Heat/Strong Acid) Acidic->Hydrolysis Extreme Conditions Saponification Base-Catalyzed Saponification (Rapid Degradation) Basic->Saponification OH- Attack Aminolysis Intermolecular Aminolysis (Diketopiperazine Formation) Basic->Aminolysis Free Amine Attack

Fig 1: pH-dependent degradation pathways of benzyl piperazine-2-carboxylate.

Section 4: Experimental Troubleshooting & Protocols

Q4: How do I accurately measure the stability profile of this compound without introducing artifactual degradation during the assay? A: Artifactual degradation often occurs when samples are left sitting in the autosampler before HPLC analysis. To prevent this, you must implement a quench step that immediately shifts the pH to a stable range and halts the reaction. Below is a self-validating methodology designed to yield highly reproducible kinetic data.

Standard Operating Procedure: pH-Dependent Stability Profiling via RP-HPLC

Self-Validating System: This protocol utilizes an acid-quench step (0.1% TFA) to immediately halt both base-catalyzed hydrolysis and aminolysis by protonating all reactive amines and neutralizing hydroxide ions. Furthermore, the inclusion of a neutral internal standard (e.g., toluene) ensures that any observed decrease in the ester peak is due to true chemical degradation, not sample loss or injection volume variability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 5.5 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Stock Solution: Dissolve the benzyl piperazine-2-carboxylate in anhydrous DMSO to a concentration of 10 mM. (Causality: Anhydrous DMSO prevents premature hydrolysis before the assay begins).

  • Internal Standard Addition: Add toluene to the DMSO stock to achieve a final concentration of 1 mM.

  • Reaction Initiation: Spike the DMSO stock into the respective aqueous buffers to achieve a final compound concentration of 100 µM (1% DMSO final). Vortex immediately.

  • Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C. Withdraw 100 µL aliquots at precise timepoints: 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately mix the withdrawn aliquot with 100 µL of ice-cold quenching solution (50% Acetonitrile / 50% Water containing 0.1% Trifluoroacetic acid).

  • Analysis: Analyze via RP-HPLC using a C18 column. Monitor absorbance at 214 nm (amide/ester bonds) and 254 nm (benzyl ring). Calculate the area under the curve (AUC) of the intact ester relative to the toluene internal standard.

Workflow Prep 1. Buffer Prep (pH 2-10) Spike 2. Spike Compound (100 µM final) Prep->Spike Incubate 3. Incubate 37°C (0-24h) Spike->Incubate Quench 4. Acidic Quench (0.1% TFA) Incubate->Quench Analyze 5. HPLC/UV Quantification Quench->Analyze

Fig 2: Self-validating RP-HPLC workflow for assessing pH-dependent stability.

References

  • Title: Benzyl Esters - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

Sources

Optimization

Benzylpiperazine (BZP) Compounds: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the handling, storage, and experimental application of benzylpiperazine (BZP) and its derivatives. Because BZP compounds are structurally based on a basic piperazine ring, they...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and experimental application of benzylpiperazine (BZP) and its derivatives. Because BZP compounds are structurally based on a basic piperazine ring, they exhibit unique physicochemical behaviors—such as deliquescence and atmospheric reactivity—that can compromise experimental integrity if mishandled.

This guide is designed for researchers and drug development professionals. It prioritizes the causality behind chemical behaviors, ensuring that your laboratory protocols are self-validating and scientifically sound.

Part 1: Quantitative Physicochemical Data

To troubleshoot BZP effectively, you must first understand its baseline physical properties. At room temperature, BZP free base hovers around its melting point, often presenting as a viscous liquid or slush, which dramatically increases its surface area for atmospheric degradation.

Table 1: Key Physicochemical Properties of 1-Benzylpiperazine

PropertyValueCausality / Experimental Impact
Molecular Formula C₁₁H₁₆N₂Contains a secondary and tertiary amine; highly reactive to electrophiles.
Melting Point 17–20 °CFluctuates between solid and liquid at room temperature; requires careful thermal management during aliquoting.
Boiling Point ~114 °C (at 12 mmHg)High boiling point necessitates vacuum distillation for purification.
Density 1.014 g/mL at 25 °CSlightly denser than water; relevant for liquid-liquid extractions.
Aqueous pH (10% sol.) 10.8–11.8Highly basic. Will precipitate out of solution if the pH drops below its pKa during physiological assays.
Flash Point 123 °CCombustible; keep away from open flames or strong oxidizers.

Part 2: Storage Logic & Decision Workflows

The most common failure point in BZP research is improper storage. The piperazine core readily absorbs both ambient moisture (deliquescence) and carbon dioxide from the air.

Storage_Workflow Start Receive BZP Compound CheckForm Verify Chemical State Start->CheckForm FreeBase Free Base (Liquid/Oil) High Reactivity CheckForm->FreeBase Salt Salt Form (HCl/HI) Stable but Hygroscopic CheckForm->Salt Inert Store under Argon/N2 at 2-8°C (Dark) FreeBase->Inert Prevents CO2 Carbamate Formation Desiccator Store in Desiccator at Room Temp or 2-8°C Salt->Desiccator Prevents Moisture Absorption

Caption: Decision matrix for BZP compound storage based on chemical form.

Part 3: Troubleshooting FAQs

Q1: I left my BZP free base open on the bench, and it developed a cloudy, insoluble white precipitate. What happened, and can I rescue it?

The Causality: You are observing atmospheric degradation. As a basic amine, the piperazine ring acts as a nucleophile. When exposed to air, it reacts rapidly with atmospheric carbon dioxide (CO₂) and moisture to form insoluble piperazine carbamates. The Fix: You cannot easily reverse carbamate formation without harsh chemical treatments. To rescue the remaining unreacted BZP, you must perform an acid-base extraction:

  • Dissolve the mixture in a dilute acidic solution (e.g., 0.1 M HCl) to protonate the unreacted BZP, pulling it into the aqueous layer.

  • Filter out the insoluble carbamate precipitates.

  • Basify the aqueous layer to pH > 12 using NaOH to crash out the BZP free base.

  • Extract with an organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and evaporate under vacuum.

BZP_Degradation BZP BZP Free Base (Nucleophilic Amine) Air Atmospheric Exposure (CO2 & H2O) BZP->Air Unsealed Container Carbamate Piperazine Carbamate (Insoluble Precipitate) Air->Carbamate CO2 Reaction Hydrate Hydrate Formation (Deliquescence) Air->Hydrate Moisture Absorption

Caption: BZP atmospheric degradation pathway via CO2 and moisture absorption.

Q2: My LC-MS/MS quantification of BZP in human urine/plasma samples is highly inconsistent over a 14-day period. Why is the analyte degrading?

The Causality: Designer drugs containing piperazine cores exhibit poor stability in biological matrices over time[1]. In biological specimens, BZP is subject to pH-dependent degradation and enzymatic breakdown. Furthermore, BZP is heavily metabolized by hepatic CYP450 enzymes (specifically CYP2D6) and COMT into 3-hydroxy-BZP and 4-hydroxy-BZP, which are then excreted as glucuronic/sulphuric acid conjugates[2][3]. If your biological matrix is not properly stabilized, residual enzymatic activity or matrix pH shifts will degrade the parent compound. The Fix:

  • Immediate Stabilization: Upon collection, biological samples must be immediately frozen at -20°C[1].

  • Hydrolysis Step: If you are quantifying total BZP (including metabolites), ensure your protocol includes an acid or enzymatic hydrolysis step to cleave the glucuronide conjugates back into the detectable free hydroxylated forms[2].

Q3: We are studying the monoamine transporter effects of BZP. Are there specific handling requirements for in vitro assays?

The Causality: BZP acts as a stimulant by stimulating the release and inhibiting the reuptake of dopamine (DA), serotonin (5-HT), and noradrenaline (NE)[3]. In in vitro cell assays (e.g., using HEK293 cells expressing DAT/SERT), BZP free base is notoriously difficult to keep in solution at physiological pH (7.4) without a co-solvent. The Fix: Never dose cells directly with the free base. Always convert BZP to its hydrochloride (HCl) or hydroiodide (HI) salt[4] prior to preparing your aqueous stock solutions. This ensures complete solubility and prevents localized pH spikes that could cause cellular toxicity independent of the drug's pharmacological mechanism.

BZP_Signaling BZP_Admin BZP Administration Transporters Monoamine Transporters (DAT, SERT, NET) BZP_Admin->Transporters Target Binding Metabolism Hepatic CYP2D6 / COMT Metabolism BZP_Admin->Metabolism Clearance to OH-BZP Release Stimulate DA/5-HT/NE Release Transporters->Release Reuptake Inhibit Reuptake Transporters->Reuptake

Caption: BZP pharmacological mechanism and monoamine transporter interaction.

Part 4: Verified Experimental Protocols

Protocol 1: Aliquoting BZP Free Base under Inert Atmosphere

Self-Validating Check: If the BZP remains a clear, slightly viscous liquid at room temperature without forming a white crust around the cap, the inert atmosphere has been successfully maintained.

  • Preparation: Place the sealed BZP container, a dry argon/nitrogen gas line, and pre-weighed amber glass vials into a fume hood.

  • Thermal Equilibration: Because BZP melts at 17–20 °C, gently warm the container in a 25 °C water bath for 5 minutes to ensure it is fully liquefied. Do not overheat, as this accelerates oxidation.

  • Purging: Insert the argon/nitrogen line into the receiving amber vials and purge for 10 seconds to displace ambient air.

  • Transfer: Using a positive displacement pipette (to account for viscosity), transfer the required volume of BZP into the purged vials.

  • Sealing: Blanket the headspace of the vial with argon gas for an additional 5 seconds. Immediately cap tightly with a PTFE-lined septum cap.

  • Storage: Store at 2–8 °C in the dark.

Protocol 2: LC-MS/MS Sample Preparation for Biological Matrices

Self-Validating Check: The recovery of the internal standard (e.g., BZP-d7) should remain consistent (>85%) across the analytical run, confirming matrix effects and degradation have been mitigated.

  • Thawing: Thaw human urine or plasma samples on ice to minimize thermal degradation[1].

  • Hydrolysis (Urine only): To 500 µL of urine, add 50 µL of β-glucuronidase and 500 µL of sodium acetate buffer (pH 5.0). Incubate at 37 °C for 2 hours to liberate conjugated metabolites[2].

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated internal standard (e.g., BZP-d7 at 1 µg/mL).

  • Liquid-Liquid Extraction (LLE): Basify the sample with 100 µL of 1 M NaOH (pH > 11) to ensure BZP is in its un-ionized free base form. Add 2 mL of ethyl acetate.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Drying & Reconstitution: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute in 100 µL of mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

Part 5: References

  • Title: BZP and other piperazines drug profile Source: European Union Drugs Agency (EUDA) URL: [Link]

  • Title: Piperazine Chemical Properties, Stability, and Reactivity Source: Ataman Chemicals URL: [Link]

  • Title: The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions Source: Journal of Analytical Toxicology / Semantic Scholar URL: [Link]

  • Title: Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Addressing Matrix Interference in Blood Sample Analysis of Piperazines: A Technical Guide

Welcome to the Technical Support Center for the bioanalysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix interference in the analysis of piperazines from blood, plasma, and serum samples, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is matrix effect and why is it a significant problem in the analysis of piperazines from blood samples?

A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of blood, plasma, or serum analysis, these interfering components include endogenous substances like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants or concomitant medications.[3][4][5] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][6][7]

For piperazine analysis using techniques like electrospray ionization (ESI)-MS, matrix effects are a major challenge.[8][9] The mechanism often involves competition for charge or space in the ESI droplet between the target piperazine analyte and matrix components.[1] Phospholipids are particularly problematic as they are abundant in blood-based matrices and often co-extract with the analytes, especially with simpler sample preparation methods like protein precipitation.[10][11] This can lead to unreliable and irreproducible results, which is a critical issue in regulated bioanalysis where data integrity is paramount.[12][13]

Q2: I'm observing poor signal-to-noise and high variability for my piperazine analyte. How can I confirm if this is due to matrix effects?

A: This is a classic indication of matrix interference.[14] To systematically diagnose the issue, you can perform a post-extraction spike experiment. This is a quantitative method to assess the magnitude of the matrix effect.[8]

Protocol: Post-Extraction Spike Experiment

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike your piperazine analyte and internal standard (IS) into the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the dried extract with the same amount of piperazine analyte and IS as in Set A before reconstitution.[3]

  • Analysis: Inject both sets of samples into the LC-MS/MS system and measure the peak areas of the analyte.

  • Calculation: The matrix effect (ME) can be calculated as a percentage using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpretation:

  • ME < 100%: Indicates ion suppression.

  • ME > 100%: Indicates ion enhancement.

  • ME ≈ 100%: Indicates minimal matrix effect.

According to FDA guidance, the precision of the matrix effect across different lots should be within an acceptable range, typically a coefficient of variation (CV) ≤15%.[15]

A qualitative approach is the post-column infusion experiment . Here, a constant flow of the analyte solution is introduced into the LC flow path after the analytical column, while a prepared blank matrix extract is injected. A dip in the otherwise stable analyte signal indicates the retention time zones where co-eluting matrix components cause ion suppression.[16]

Q3: My current sample preparation involves a simple protein precipitation. Is this sufficient for piperazine analysis in plasma?

A: While protein precipitation (PPT) is fast and inexpensive, it is often insufficient for removing all sources of matrix interference, particularly phospholipids.[11][17][18] PPT primarily removes large proteins, but smaller molecules, salts, and phospholipids remain in the supernatant, which are then injected into the LC-MS/MS system.[8][10] This can lead to significant ion suppression and instrument contamination over time.[10][11]

For piperazine analysis, which often requires high sensitivity, more selective sample preparation techniques are highly recommended to ensure method robustness and accuracy.[2][8]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed with Protein Precipitation

If your post-extraction spike experiment confirms significant and variable ion suppression (>15-20% reduction in signal), your PPT method is not providing a clean enough extract.

Decision & Workflow Diagram

Caption: Decision tree for addressing ion suppression.

Recommended Actions & Protocols

If a stable isotope-labeled internal standard (SIL-IS) cannot compensate for the variability, you must improve the sample cleanup.[6] Here are more advanced techniques ranked by their general effectiveness in removing matrix components.

1. Liquid-Liquid Extraction (LLE)

LLE separates analytes from the aqueous matrix into an immiscible organic solvent based on their partition coefficient. It is effective at removing non-polar interferences like phospholipids and salts.[6][8]

  • Protocol: Basic LLE for Piperazines

    • To 100 µL of plasma, add the internal standard.

    • Alkalinize the sample by adding a small volume of a weak base (e.g., 50 µL of 0.1 M NaOH) to ensure the piperazine (a basic compound) is in its neutral, uncharged form.[8]

    • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at >3000 x g for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. Solid-Phase Extraction (SPE)

SPE provides superior selectivity and can effectively remove interfering matrix components, resulting in a much cleaner extract.[17][19] For basic compounds like piperazines, a mixed-mode cation exchange SPE is often highly effective.[8][20]

  • Protocol: Mixed-Mode Cation Exchange SPE

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

    • Load: Load the pre-treated sample (plasma diluted with the acidic buffer). The protonated piperazine will bind to the cation exchange sorbent.

    • Wash 1: Wash with 1 mL of the acidic buffer to remove salts and polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

    • Elute: Elute the piperazine with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the piperazine, releasing it from the sorbent.

    • Evaporate and Reconstitute: Dry the eluate and reconstitute in the mobile phase.

3. Phospholipid Depletion SPE

Specialized products, such as HybridSPE®, use zirconia-coated silica to selectively remove phospholipids while allowing analytes to pass through.[11][21] This combines the simplicity of PPT with the cleanliness of SPE.

Data Comparison: Sample Preparation Techniques

The following table summarizes typical performance characteristics for different extraction methods.

Technique Relative Cleanliness Recovery (%) Matrix Effect (Ion Suppression) Throughput Notes
Protein Precipitation (PPT) LowHigh (but variable)High (Often >30%)HighProne to phospholipid interference.[10][11]
Liquid-Liquid Extraction (LLE) MediumModerate to HighLow to MediumMediumRecovery can be solvent and pH dependent.[22]
Solid-Phase Extraction (SPE) HighHigh & ConsistentVery Low (<15%)MediumHighly selective, excellent for removing interferences.[8][19][22]
Phospholipid Depletion HighHighVery LowHighSpecifically targets and removes phospholipids.[21]
Issue 2: Inconsistent Results Despite Using an Advanced Sample Preparation Method

Even with LLE or SPE, you might encounter issues. Here's how to troubleshoot further.

Q: My recovery is low and inconsistent with LLE. What should I check?

A: This is often related to pH control or solvent choice.

  • pH Adjustment: Piperazines are basic compounds. Ensure the pH of the aqueous sample is adjusted to at least 2 units above the pKa of your piperazine analyte. This ensures >99% of the analyte is in its neutral form, maximizing its partitioning into the organic solvent.[8]

  • Solvent Polarity: If your piperazine is more polar, a single extraction with a non-polar solvent like hexane might be insufficient. Try a more polar solvent like ethyl acetate or a mixture (e.g., dichloromethane/isopropanol).

  • Emulsion Formation: Vigorous mixing can create emulsions. Try gentle, prolonged mixing (e.g., on a rocker) or add salt ("salting out") to the aqueous layer to break the emulsion after centrifugation.

Q: I'm using SPE, but still see some matrix effects. How can I optimize it?

A: Fine-tuning the wash steps is critical.

  • Optimize Wash Solvents: The goal is to wash away interferences without eluting your analyte. If you suspect phospholipid carryover, ensure your second wash step uses a strong organic solvent (like methanol or acetonitrile) that will remove them while your protonated piperazine remains bound to the cation-exchange sorbent.

  • Check for Breakthrough: Analyze your waste fractions from the loading and wash steps to ensure you are not losing your analyte. If you see the analyte in the waste, your sorbent may be overloaded, or the wash solvent may be too strong.

  • Elution Strength: Ensure your elution solvent is strong enough to disrupt the sorbent-analyte interaction completely. For mixed-mode cation exchange, a basic modifier (e.g., ammonium hydroxide) in an organic solvent is essential.

Advanced Strategies

Q: Are there any chromatographic or analytical strategies to mitigate matrix effects?

A: Yes. While sample preparation is the most effective approach, you can also make adjustments to your LC-MS method.[8]

  • Chromatographic Separation: Optimize your LC gradient to separate your piperazine analyte from the "suppression zones" where phospholipids typically elute (often in the middle of a standard reversed-phase gradient).[7][23] Using smaller particle size columns (UHPLC) can improve peak resolution and separation from interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., a deuterated version of your analyte) is the gold standard.[6] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for the effect and ensuring accurate quantification.[24][25]

  • Derivatization: For piperazines that are difficult to retain or ionize, derivatization can improve chromatographic behavior and ionization efficiency, potentially moving the analyte away from interfering matrix components.[26][27][28] For example, derivatizing the piperazine nitrogen can increase its hydrophobicity and improve its response in ESI-positive mode.

Workflow for Method Optimization

Caption: A systematic workflow for method optimization.

By following this structured, question-and-answer troubleshooting guide, you can systematically identify, quantify, and mitigate matrix effects, leading to the development of robust, reliable, and accurate bioanalytical methods for piperazine quantification in blood samples.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Google Cloud.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • What is Matrix Interference and How Does It Affect Testing? (2024, July 15). Arbor Assays.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. (n.d.). Waters Corporation.
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). MilliporeSigma.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Outsourcing-Pharma.com.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. (2012, October 15). PubMed.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (n.d.). ResolveMass Laboratories Inc..
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Overcoming Matrix Interference in Plate-Based Immunoassays. (n.d.). Sword Bio.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). Sigma-Aldrich.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (n.d.). PMC.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (n.d.). ResearchGate.
  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. (2024, September 1). PubMed.
  • Derivatization of peptides for improved detection by mass spectrometry. (n.d.). InTechOpen.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010, January 13). CORE.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry. (n.d.). PubMed.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. (2023, June 26). Semantic Scholar.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). ResearchGate.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010, April 15). PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. (n.d.). ResearchGate.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). MDPI.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). Journal of the American Society for Mass Spectrometry.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques & Research.
  • HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. (n.d.). Chromatography Today.
  • A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts. (n.d.). Benchchem.
  • SLE, SPE and LLE – How are Those Different? (2023, January 17). Biotage.
  • Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. (2016, March 8). Chromatography Today.
  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025, March 7). Lab Manager.
  • Analytical Methods for Piperazine Detection. (2022, September 20). Scribd.
  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Chromatography Online.
  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. (n.d.). Waters Corporation.
  • Technical Support Center: Troubleshooting Ion Suppression in the MS Analysis of Ebastine-d5. (n.d.). Benchchem.
  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. (2004, December 8). Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Piperazine Salt Recrystallization

Welcome to the Advanced Technical Support Center for Piperazine Salt Recrystallization. Piperazine derivatives are ubiquitous in pharmaceutical development, acting as critical pharmacophores in anthelmintics, antihistami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Piperazine Salt Recrystallization. Piperazine derivatives are ubiquitous in pharmaceutical development, acting as critical pharmacophores in anthelmintics, antihistamines, and antipsychotics. However, the salification and subsequent recrystallization of piperazine compounds present unique thermodynamic and kinetic challenges, including solvolysis, oiling out (liquid-liquid phase separation), and unintended solvate formation.

This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) for selecting the optimal recrystallization solvent system.

Section 1: Mechanistic Principles of Solvent Selection

When selecting a solvent for piperazine salts, the solvent must overcome the crystal lattice energy of the solid salt while accommodating the solute within its cavity[1]. The optimal solvent system is dictated by the dielectric constant, the pKa difference between the piperazine base and the counterion, and the specific hydrogen-bonding network of the target polymorph.

  • Thermodynamic Causality: A successful recrystallization solvent exhibits a steep solubility curve—high solubility at the boiling point ( Tmax​ ) and low solubility at the cooling temperature ( Tmin​ ).

  • Solvate/Hydrate Mitigation: Piperazine's secondary amines act as strong hydrogen bond donors and acceptors. Solvents with strong hydrogen-bonding capabilities (e.g., THF, water) frequently become incorporated into the crystal lattice, forming solvates or hydrates. For instance, crystallizing resveratrol-piperazine in THF yields a solvated form, whereas ethanol selectively yields the stable anhydrate[2].

SolventSelection Start Define Piperazine Salt (Counterion & pKa) Screen High-Throughput Solvent Screening Start->Screen Decision1 Ideal Solubility Profile? (High at T_max, Low at T_min) Screen->Decision1 Binary Test Binary/Anti-Solvent Systems Decision1->Binary No Analyze Solid-State Analysis (XRPD, DSC for Solvates) Decision1->Analyze Yes Binary->Screen Decision2 Stable Polymorph & Solvate-Free? Analyze->Decision2 Decision2->Binary No ScaleUp Scale-Up Recrystallization Protocol Decision2->ScaleUp Yes

Logical workflow for piperazine salt recrystallization solvent screening.

Section 2: Troubleshooting & FAQs

Q1: My piperazine salt is "oiling out" instead of forming discrete crystals during cooling. How do I force crystallization? Causality: Oiling out (liquid-liquid phase separation, LLPS) occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone for crystallization. This means the melting point of the solute in the solvent is lower than the saturation temperature. Solution:

  • Alter the Solvent System: Shift to a solvent with a higher dielectric constant to increase the solubility of the ionized salt, or introduce an anti-solvent (e.g., ethyl acetate or acetone) to lower the solubility curve below the LLPS boundary.

  • Seeding: Introduce seed crystals of the desired piperazine salt polymorph at a temperature just above the cloud point to bypass the high nucleation energy barrier and induce immediate crystal growth.

  • Reduce Supersaturation: Lower the initial concentration of the salt or decrease the cooling rate (e.g., 0.1 °C/min) to maintain the system within the metastable zone.

Q2: We are synthesizing piperazine citrate. Traditional aqueous recrystallization is yielding low recovery and excessive waste. What are alternative solvent systems? Causality: Piperazine citrate is highly soluble in water due to extensive hydrogen bonding and ionic solvation, making complete precipitation difficult and leading to significant product loss in the mother liquor. Solution: Transition to a semi-polar organic solvent system. Recent industrial protocols demonstrate that reacting anhydrous piperazine with citric acid in acetone or ethanol (at a 10:1 solvent-to-citric acid mass ratio) drastically reduces solubility at low temperatures. This forces near-quantitative precipitation of piperazine citrate, achieving yields >90% with minimal waste[3].

Q3: How do I selectively purify piperazine from a crude mixture containing alkylated byproducts? Causality: Alkyl piperazines share similar solubility profiles with unsubstituted piperazine, making standard recrystallization ineffective. Solution: Exploit selective salt precipitation. Dissolve the crude mixture in acetone (5-100 volumes per volume of piperazine) and add stoichiometric acetic acid. Piperazine diacetate selectively crystallizes from acetone at room temperature, leaving alkylated byproducts in solution[4]. The pure free base can then be regenerated if needed.

Section 3: Quantitative Data & Standard Operating Procedures (SOPs)

Quantitative Solvent Selection Matrix

The following table summarizes the optimal solvent systems and expected yields for common piperazine salts based on empirical solubility profiles.

Piperazine SaltPreferred Solvent SystemAnti-SolventKnown Solvate/Hydrate RisksTypical Yield
Piperazine Hydrochloride Methanol / EthanolDiethyl EtherHydrates in aqueous systems85-95%
Piperazine Citrate Acetone / EthanolN/AHighly hygroscopic in water>90%
Piperazine Diacetate AcetoneN/ANone reported>95%
Piperazine-Resveratrol EthanolN/ATHF forms stable solvates80-85%
SOP: High-Throughput Solvent Screening and Scale-Up Recrystallization

This self-validating protocol ensures that the selected solvent provides both optimal yield and polymorphic purity[5].

Phase 1: Micro-Scale Solvent Screening
  • Preparation: Weigh 50 mg of the crude piperazine salt into a series of borosilicate glass vials.

  • Solvent Addition: Add 0.5 mL of various test solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Acetonitrile, and binary mixtures) to each vial.

  • Heating: Heat the vials to the boiling point of the respective solvents using a thermostatic reaction block. Observe dissolution.

    • Validation Check: If the salt does not dissolve completely at boiling, the solvent is rejected as a primary solvent but flagged as a potential anti-solvent.

  • Cooling: Slowly cool the clear solutions to 5 °C at a controlled rate of 0.5 °C/min to promote optimal crystal habit.

  • Analysis: Isolate the formed crystals via vacuum filtration. Analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm crystallinity and the absence of solvates.

Phase 2: Scale-Up Recrystallization (Example: Piperazine Hydrochloride)
  • Dissolution: Transfer 10 g of crude piperazine hydrochloride to a 250 mL round-bottom flask. Add the minimum volume of the optimized hot solvent (e.g., boiling ethanol) required to achieve complete dissolution.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated Büchner funnel to remove insoluble impurities (e.g., dust, polymerized byproducts).

    • Validation Check: The funnel must be pre-heated to prevent premature crystallization in the filter stem.

  • Controlled Crystallization: Transfer the filtrate to a clean flask. Allow it to cool to room temperature ambiently, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold anti-solvent (e.g., diethyl ether) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

    • Validation Check: Perform 1 H-NMR or GC-MS to ensure solvent residues are strictly below ICH Q3C limits.

References

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution Crystal Growth & Design - ACS Publications URL:[Link]

  • CN103159700A - Piperazine citrate preparation process Google Patents URL
  • US2919275A - Purification of piperazine Google Patents URL
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting

Enhancing the precision and accuracy of BZP and TFMPP quantification methods

Welcome to the Technical Support Center for the analytical quantification of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). This guide is engineered for researchers and forensic toxicologists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical quantification of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). This guide is engineered for researchers and forensic toxicologists who require robust, self-validating methodologies for detecting these designer piperazines in complex biological matrices.

Pharmacological Causality & Analytical Implications

Understanding the pharmacodynamics of BZP and TFMPP is critical for establishing relevant calibration ranges and interpreting toxicological data. These compounds are frequently co-administered because their combined mechanisms mimic the entactogenic effects of 3,4-methylenedioxymethamphetamine (MDMA)[1]. BZP acts primarily as a central nervous system stimulant by inhibiting the reuptake of dopamine and serotonin, while TFMPP acts as a non-selective agonist at 5-HT receptors[1].

Because of this synergistic toxicity, analytical methods must be sensitive enough to quantify both parent drugs simultaneously, often at lower physiological concentrations than if either drug were taken in isolation.

G BZP 1-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) Inhibition BZP->DAT SERT Serotonin Transporter (SERT) Inhibition BZP->SERT TFMPP 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) TFMPP->SERT HT_Rec 5-HT Receptors Agonism (5-HT2A/C) TFMPP->HT_Rec DA_Release ↑ Dopamine Efflux DAT->DA_Release HT_Release ↑ Serotonin Efflux SERT->HT_Release HT_Rec->HT_Release MDMA_Mimic Synergistic MDMA-like Entactogenic Effect DA_Release->MDMA_Mimic HT_Release->MDMA_Mimic

Synergistic pharmacological pathways of BZP and TFMPP mimicking MDMA effects.

Self-Validating Sample Preparation Protocols

A self-validating protocol ensures that any matrix effects or extraction losses are internally corrected. The workflow below relies on stable isotope-labeled internal standards (SIL-IS) and specific sample clean-up techniques tailored to the biological matrix[2].

Workflow Sample Biological Matrix (Plasma / Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Urine Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Plasma SPE Solid Phase Extraction (Mixed-mode Cation Exchange) Hydrolysis->SPE Precipitation->SPE Split Aliquot Split SPE->Split Derivatization Perfluoroacylation (TFAA / PFPA) Split->Derivatization For GC-MS LCMS LC-MS/MS Analysis (MRM Mode) Split->LCMS Direct Injection GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS

Self-validating extraction and analytical workflow for piperazine quantification.

Step-by-Step Methodology: Universal SPE Extraction
  • Aliquot & Internal Standard Addition: Transfer 500 µL of biological matrix to a clean tube. Spike with 50 µL of deuterated internal standard (e.g., BZP-d7, TFMPP-d4).

    • Causality: Adding the IS before any manipulation ensures the system is self-validating; any physical loss during extraction is proportionally corrected during final quantification[2].

  • Hydrolysis (Urine Only): Add 50 µL of β-glucuronidase and 500 µL of 0.1 M acetate buffer (pH 5.0). Incubate at 37°C for 2 hours.

    • Causality: BZP and TFMPP undergo extensive phase II metabolism. Cleaving glucuronide conjugates is mandatory to quantify the total drug concentration accurately[1].

  • Protein Precipitation (Plasma Only): Add 1 mL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes to pellet proteins[2].

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 2 mL of methanol followed by 2 mL of deionized water through a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Loading: Apply the pre-treated sample supernatant.

    • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

    • Causality: Piperazines are basic amines (pKa ~8-9) and remain ionized, binding tightly to the cation-exchange resin while acidic and neutral matrix interferences are washed away[2].

    • Elution: Elute target analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 0.1% formic acid/acetonitrile (1:1) for LC-MS/MS[1], or proceed to perfluoroacylation for GC-MS[2].

Quantitative Data & Analytical Parameters

The following table summarizes validated quantitative parameters for both LC-MS/MS and GC-MS platforms, ensuring cross-platform reliability.

AnalytePlatformMatrixPrecursor / Quant IonProduct / Qualifier IonsLLOQ / LOQLinear Range
BZP LC-MS/MSPlasmam/z 177.1 [M+H]⁺m/z 91.1, 134.15 ng/mL[3]1 – 50 ng/mL[3]
TFMPP LC-MS/MSPlasmam/z 231.1 [M+H]⁺m/z 188.1, 145.15 ng/mL[3]1 – 50 ng/mL[3]
BZP GC-MSUrinem/z 91m/z 177, 1788 ng/mL[2]10 – 10,000 ng/mL[2]
TFMPP GC-MSUrinem/z 188m/z 231, 2328 ng/mL[2]10 – 10,000 ng/mL[2]

Troubleshooting & FAQs

Q: I am observing severe signal suppression for TFMPP in LC-MS/MS when analyzing post-mortem blood. How can I resolve this? A: Post-mortem blood contains high levels of degraded phospholipids that cause severe matrix effects.

  • Causality: Phospholipids co-elute with target analytes, competing for charge in the Electrospray Ionization (ESI) source.

  • Solution: Implement a phospholipid-removal plate during sample preparation. Alternatively, ensure you are using a co-eluting stable isotope-labeled internal standard (SIL-IS) to self-validate and mathematically correct for the suppression. Using an ammonium formate (pH 4.5) and acetonitrile mobile phase on a C18 column can also help shift the retention time away from the suppression zone[3].

Q: My GC-MS peaks for BZP and TFMPP are tailing heavily, and precision is poor. What is going wrong? A: You are likely analyzing the extracts without derivatization.

  • Causality: Piperazines contain secondary amine groups that interact strongly with active silanol sites on the GC column liner, causing peak tailing and thermal degradation.

  • Solution: You must derivatize the extracts. Using a perfluoroacylation agent (such as Trifluoroacetic anhydride or Pentafluoropropionic anhydride) replaces the active hydrogen on the amine, increasing volatility and thermal stability. This yields sharp, Gaussian peaks and improves extraction efficiencies to 79–108%[2].

Q: How do I chromatographically resolve TFMPP from its positional isomer Chlorophenylpiperazine (CPP) if their mass spectra are similar? A: LC-MS/MS fragmentation spectra for TFMPP and CPP isomers show only minor differences, even at varying collision energies, making mass-based differentiation unreliable[4].

  • Causality: Positional isomers yield identical fragment masses but have different electron distributions and chromophore positions.

  • Solution: Confirmation of TFMPP versus CPP isomers can be easily performed based on their UV spectrum using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), which reveals a significant and noticeable difference in UV maxima[4]. Alternatively, optimize your LC gradient using a biphenyl column to leverage pi-pi interactions for baseline chromatographic separation prior to MS detection.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of benzylpiperazine vs phenylpiperazine stability

An in-depth comparative analysis of piperazine derivatives requires moving beyond basic structural observations to understand the quantum and thermodynamic forces driving their stability. As a ubiquitous pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of piperazine derivatives requires moving beyond basic structural observations to understand the quantum and thermodynamic forces driving their stability. As a ubiquitous pharmacophore in CNS therapeutics, designer drugs, and research chemicals, the piperazine ring's behavior is heavily dictated by its substituents.

This guide provides a comprehensive technical evaluation of Benzylpiperazine (BZP) versus Phenylpiperazine (PhP) , focusing on how a single methylene bridge fundamentally alters chemical, thermal, and metabolic stability.

Mechanistic Causality: The Electronic and Structural Divide

To understand the stability profiles of BZP and PhP, we must examine the electron distribution around the N1 nitrogen of the piperazine ring. The presence or absence of a methylene bridge (-CH₂-) between the aromatic ring and the piperazine core is the primary driver of their divergent degradation pathways.

Phenylpiperazine (PhP): Conjugation and Vulnerability In PhP, the piperazine nitrogen is directly attached to the phenyl ring. This direct N-aryl bond allows the nitrogen's lone pair of electrons to delocalize into the aromatic π -system (aniline-like resonance).

  • Causality: This delocalization significantly lowers the pKa of the N1 nitrogen (typically ~3.5–4.5), rendering it largely unprotonated and neutral at physiological pH (7.4). The conjugation activates the aromatic ring toward electrophilic attack and leaves the nitrogen highly susceptible to N-oxidation and rapid cytochrome P450 (CYP450) turnover. Consequently, PhP derivatives are highly susceptible to variable degradation pathways, including oxidation, hydrolysis, and photodegradation [1].

Benzylpiperazine (BZP): Aliphatic Shielding BZP features a methylene bridge that completely breaks the resonance conjugation between the nitrogen lone pair and the aromatic ring.

  • Causality: The N1 nitrogen in BZP acts as a standard aliphatic amine with a much higher pKa (~9.6). At pH 7.4, this nitrogen is predominantly protonated. This protonation creates a strong electrostatic shield that sterically and electronically repels oxidative enzymes and reactive oxygen species (ROS). Because of this structural insulation, benzyl piperazines are significantly more chemically stable and are barely metabolized compared to their phenylpiperazine counterparts [2].

Pathways Core Piperazine Scaffold BZP Benzylpiperazine (BZP) - Methylene Bridge - Higher pKa (~9.6) - Inductive Electron Donation Core->BZP Benzyl substitution PhP Phenylpiperazine (PhP) - Direct N-Aryl Bond - Lower pKa (~4.0) - Lone Pair Conjugation Core->PhP Phenyl substitution BZP_Deg Metabolic Stability Barely Metabolized (High) BZP->BZP_Deg CYP2D6 (Slow) PhP_Deg Oxidative Susceptibility Rapid CYP450 Turn-over PhP->PhP_Deg Oxidation/Hydrolysis

Structural divergence dictating the metabolic and oxidative stability of BZP versus PhP.

Metabolic Stability and CYP450 Dynamics

Both BZP and PhP are substrates for hepatic enzymes, but their clearance rates differ drastically. CYP2D6 is the major enzyme catalyzing the preferred metabolic steps for piperazine-type designer drugs and therapeutics [3].

Because the PhP nitrogen is unprotonated and its aromatic ring is electron-rich, it fits the CYP2D6 pharmacophore model perfectly for rapid aromatic hydroxylation and N-dealkylation. In contrast, BZP's protonated state at physiological pH impedes the initial electron abstraction required by the CYP450 catalytic cycle, resulting in a prolonged metabolic half-life and higher systemic accumulation. While BZP can degrade under extreme putrefactive conditions in post-mortem matrices [4], its baseline metabolic stability far exceeds that of PhP.

Comparative Quantitative Data

The following table synthesizes the stability parameters of BZP and PhP, providing a benchmark for formulation and pharmacokinetic modeling.

ParameterBenzylpiperazine (BZP)Phenylpiperazine (PhP)Mechanistic Driver
N1 pKa (approx.) 9.64.0Resonance delocalization in PhP lowers basicity.
Ionization at pH 7.4 >99% Protonated<1% ProtonatedMethylene bridge insulates the amine in BZP.
Oxidative Stability HighLow to ModeratePhP lone pair conjugation activates the molecule to ROS.
Hydrolytic Stability Highly StableSusceptiblePhP is vulnerable to nucleophilic attack under stress [1].
Primary CYP Isoform CYP2D6 (Slow turnover)CYP2D6, CYP3A4 (Fast)Steric/electrostatic shielding in BZP impedes CYP binding [3].
Dominant Degradation p-HydroxylationN-oxidation, Ring HydroxylationPhP's activated aromatic ring drives rapid hydroxylation.

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, protocols must be designed as self-validating systems. This means incorporating internal controls that differentiate between chemical degradation, enzymatic metabolism, and analytical artifact.

Protocol A: Forced Degradation (Oxidative & Thermal) via LC-PDA-MS/MS

This protocol utilizes a mass-balance approach. If the parent compound degrades, the molar sum of the degradants must equal the loss of the parent, validating that no volatile or undetected species are lost.

  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of BZP and PhP in HPLC-grade water.

  • Oxidative Stress: Transfer 1 mL of each stock into separate amber vials. Add 1 mL of 3% H2​O2​ .

  • Thermal Stress: Transfer 1 mL of each stock into separate vials. Add 1 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Seal and incubate at 60°C on a thermomixer.

  • Quenching (Self-Validation Step): At t=0,2,4,8, and 24 hours, extract 100 µL aliquots and quench immediately with 900 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., BZP-d7). The t=0 point serves as the 100% mass balance baseline.

  • Analysis: Inject into an LC-PDA-MS/MS system. Use the PDA (Photodiode Array) detector at 254 nm to quantify total peak area (mass balance) and the MS/MS to structurally elucidate N-oxide and hydroxylated degradants.

Protocol B: CYP450 Microsomal Stability Assay

This protocol uses a Minus-NADPH control to definitively prove that degradation is enzyme-mediated rather than a result of chemical instability in the biological matrix.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (BZP or PhP at 1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Control: In a parallel set of vials, add buffer instead of NADPH (Minus-NADPH control).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ).

Workflow Prep Prep Stress Forced Degradation H2O2 (Oxidative) / 60°C (Thermal) Prep->Stress Microsome Metabolic Assay Human Liver Microsomes + NADPH Prep->Microsome Quench Quenching Ice-cold Acetonitrile + Internal Std Stress->Quench Microsome->Quench Analysis LC-MS/MS Analysis MRM Mode Quantification Quench->Analysis Validation Self-Validation Mass Balance & Degradant ID Analysis->Validation

Self-validating experimental workflow for comparative stability profiling.

References

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. URL: [Link]

  • New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia MDPI. URL: [Link]

  • The CYP2D Subfamily | Cytochromes P450: Role in the Metabolism and Toxicity of Drugs and other Xenobiotics. Royal Society of Chemistry. URL: [Link]

  • A study to model the post-mortem stability of 4-MMC, MDMA and BZP in putrefying remains. National Institutes of Health (NIH). URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for Piperazine-Based Drug Characterization

For researchers, scientists, and drug development professionals, the robust and reliable characterization of active pharmaceutical ingredients (APIs) is the bedrock of safe and effective medicines. Piperazine-based drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable characterization of active pharmaceutical ingredients (APIs) is the bedrock of safe and effective medicines. Piperazine-based drugs, a significant class of compounds with diverse therapeutic applications, present unique analytical challenges due to their chemical properties. This guide provides an in-depth, experience-driven exploration of validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for their characterization. We will delve into the causality behind experimental choices, present comparative data against alternative techniques like High-Performance Liquid Chromatography (HPLC), and provide actionable protocols to ensure scientific integrity.

The Rationale for GC-MS in Piperazine Analysis: A Double-Edged Sword

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. When coupled with a Mass Spectrometry detector, it offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying substances, even in complex matrices.[1][2] However, many piperazine derivatives are not inherently volatile enough for direct GC analysis. Their polarity, stemming from the amine functional groups, can lead to poor peak shape, tailing, and low sensitivity.

This is where derivatization becomes a critical and non-negotiable step in the analytical workflow.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[3][4] The choice of derivatizing agent is paramount and is dictated by the specific piperazine derivative and the desired outcome.

Common Derivatization Strategies for Piperazine Drugs:

  • Acylation: Reagents like Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) are frequently used. They react with the amine groups to form stable, volatile fluoroacyl derivatives. The introduction of fluorine atoms also significantly enhances the sensitivity of detection, particularly with an electron capture detector (ECD) or when using negative chemical ionization mass spectrometry.[3][5]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[4][6] TBDMS derivatives are generally more stable and less sensitive to moisture than their TMS counterparts.[4]

  • Alkylation using Chloroformates: Alkyl chloroformates, like isobutyl chloroformate, react with amines to form stable carbamates that exhibit excellent chromatographic properties. This method can often be performed in a two-phase system, allowing for simultaneous extraction and derivatization.[7]

The selection of the derivatization reagent is a critical decision based on the analyte's structure, the presence of other functional groups, the sample matrix, and the required sensitivity.[5]

A Systematic Approach to GC-MS Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For the characterization of piperazine-based drugs, validation according to the International Council for Harmonisation (ICH) guidelines is the industry standard.[8]

Here, we present a comprehensive workflow for the validation of a GC-MS method for piperazine analysis.

GC_MS_Validation_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters (ICH Q2(R2)) cluster_report Finalization sample_prep Sample Preparation (e.g., Solid-Phase Extraction) derivatization Derivatization (e.g., Acylation) sample_prep->derivatization gc_ms GC-MS System derivatization->gc_ms data_acq Data Acquisition (Scan or SIM mode) gc_ms->data_acq specificity Specificity/ Selectivity data_acq->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for GC-MS Method Development and Validation.

Key Validation Parameters and Experimental Protocols

1. Specificity/Selectivity: This parameter ensures that the signal measured is unequivocally from the analyte of interest, without interference from the matrix, impurities, or degradation products.

  • Experimental Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine, formulation excipients) to identify any interfering peaks at the retention time of the analyte and internal standard.

    • Spike the blank matrix with the analyte and potential impurities to demonstrate that they are well-separated chromatographically.

    • Compare the mass spectra of the analyte in a pure standard and in the spiked matrix to confirm identity.

2. Linearity and Range: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with the piperazine derivative at a minimum of five different concentrations.

    • Analyze each concentration level in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.

3. Accuracy: Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Analyze these QC samples against a freshly prepared calibration curve.

    • Calculate the percent recovery for each level. Acceptance criteria are often within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

4. Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Experimental Protocol:

    • Repeatability: Analyze the low, medium, and high QC samples in replicate (n=6) on the same day, under the same operating conditions.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different instruments if possible.

    • Calculate the relative standard deviation (%RSD) for each concentration level. The acceptance criterion is typically an RSD of ≤15% (≤20% for the LLOQ).

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

  • Experimental Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • The claimed LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating that the precision and accuracy meet the acceptance criteria.

6. Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol:

    • Introduce small changes to parameters such as GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.

    • Analyze QC samples under these modified conditions.

    • Assess the impact on the results. The method is considered robust if the results remain within the acceptance criteria.

Comparative Analysis: GC-MS vs. HPLC-UV and LC-MS/MS

While GC-MS is a powerful technique, it is not the only option for piperazine analysis. HPLC with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common alternatives. The choice of method depends on the specific analytical needs, available instrumentation, and the properties of the analyte.

Analytical_Method_Comparison cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS gcms_pros Pros: - High chromatographic resolution - Excellent for volatile compounds - Established libraries for spectral matching gcms_cons Cons: - Derivatization often required for piperazines - Not suitable for thermally labile compounds - Sample preparation can be complex hplcuv_pros Pros: - Widely available and cost-effective - Good for routine QC - No derivatization needed if chromophore is present hplcuv_cons Cons: - Lower sensitivity and specificity than MS - Derivatization needed for piperazines lacking a strong chromophore - Potential for matrix interference lcmsms_pros Pros: - High sensitivity and selectivity - No derivatization usually needed - Suitable for a wide range of polarities and molecular weights lcmsms_cons Cons: - Higher equipment cost and complexity - Potential for matrix effects (ion suppression/enhancement) - Requires specialized expertise start

Sources

Validation

Structure-Activity Relationship (SAR) of Piperazine-2-Carboxylic Acid Derivatives as AChE Inhibitors: A Comparative Guide

Introduction: The Shift Toward Multi-Target-Directed Ligands (MTDLs) The cholinergic hypothesis of Alzheimer's Disease (AD) centers on the progressive loss of cholinergic neurons and the depletion of the neurotransmitter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Multi-Target-Directed Ligands (MTDLs)

The cholinergic hypothesis of Alzheimer's Disease (AD) centers on the progressive loss of cholinergic neurons and the depletion of the neurotransmitter acetylcholine (ACh)[1]. Historically, single-target Acetylcholinesterase (AChE) inhibitors like Donepezil and Tacrine have been the gold standard for symptomatic relief. However, these drugs do not halt disease progression and are often associated with dose-limiting side effects[2].

Modern drug development has pivoted toward Multi-Target-Directed Ligands (MTDLs) . In this context, piperazine-2-carboxylic acid derivatives have emerged as highly modular scaffolds[3]. By replacing the benzylpiperidine and indanone moieties of Donepezil with a 1,4-bisbenzylpiperazine core, researchers can finely tune the selectivity between AChE and Butyrylcholinesterase (BChE), while simultaneously blocking AChE-induced Amyloid-beta (Aβ) aggregation,[4].

Structural Design & SAR Logic

The pharmacological profile of piperazine-2-carboxylic acid derivatives is dictated by precise structural modifications at the C-2 position of the piperazine ring and the halogenation patterns on the flanking benzyl rings[3].

Causality Behind the SAR:
  • C-2 Functionalization (The Selectivity Switch): The presence of a free carboxylic acid at the C-2 position restricts the molecule's conformation and forms highly specific electrostatic and hydrogen-bonding interactions within the narrow AChE active site gorge, driving AChE selectivity[3],. Conversely, converting this group into a hydroxamic acid or carboxamide shifts the selectivity dramatically toward BChE. The BChE active site gorge is larger and can better accommodate the bulkier, differently polarized chelating properties of hydroxamic acids[3].

  • Aryl Halogenation (Hydrophobic Packing): Halogen substitutions on the benzyl rings enhance hydrophobic packing. A para-chloro (4-Cl) substitution optimizes binding within the AChE gorge, whereas an ortho-chloro (2-Cl) substitution is sterically favored by the BChE binding pocket[3],[4].

SAR Core 1,4-Bisbenzylpiperazine Core Scaffold C2_Mod C-2 Position Functionalization Core->C2_Mod Aryl_Mod Benzyl Ring Halogenation Core->Aryl_Mod COOH Free Carboxylic Acid (e.g., Compound 4c) C2_Mod->COOH Maintains Hydroxamic Hydroxamic Acid (e.g., Compound 7b) C2_Mod->Hydroxamic Modifies ParaCl Para-Chloro (4-Cl) Substitution Aryl_Mod->ParaCl OrthoCl Ortho-Chloro (2-Cl) Substitution Aryl_Mod->OrthoCl AChE AChE Selectivity (Competitive Inhibition) COOH->AChE BChE BChE Selectivity (Nanomolar Potency) Hydroxamic->BChE ParaCl->AChE OrthoCl->BChE

Fig 1: Structure-activity relationship logic for piperazine-2-carboxylic acid derivatives.

Comparative Performance Analysis

To objectively evaluate the performance of these novel MTDLs, we compare two optimized piperazine derivatives—Compound 4c (AChE-selective) and Compound 7b (BChE-selective)—against the clinical standards Donepezil and Tacrine[3].

Quantitative Cholinesterase Inhibition Data
CompoundCore Modification Ki​ AChE (µM) Ki​ BChE (µM)Selectivity Profile
Donepezil Benzylpiperidine + Indanone~0.01512.50Highly AChE selective
Tacrine Acridine core~0.1900.017BChE selective
Compound 4c C2-COOH, 4-Cl-benzyl10.18>180.0AChE selective (SI ~17.9)
Compound 7b C2-CONHOH, 2-Cl-benzyl>30.00.0016 BChE selective (SI ~21862)

Data synthesized from in vitro modified Ellman's assay evaluations[3]. Compound 7b demonstrates nanomolar potency against BChE, significantly outperforming both Donepezil and Tacrine.

Mechanistic Insights: Dual Binding Site Inhibition

The architecture of AChE features a deep, narrow gorge with two critical binding domains: the Catalytic Active Site (CAS) at the bottom (containing residues like Trp86 and Phe330) and the Peripheral Anionic Site (PAS) at the entrance (containing residues like Trp286 and Tyr124)[2],[5].

Donepezil spans this gorge, anchoring its benzylpiperidine moiety at the CAS and its indanone ring at the PAS[2]. The 1,4-bisbenzylpiperazine-2-carboxylic acid scaffold mimics this "molecular ruler" mechanism:

  • CAS Anchoring: One benzylpiperazine moiety penetrates deep into the gorge, forming π−π stacking and cation- π interactions with CAS residues[3],[2].

  • PAS Blockade: The second benzyl group extends to the PAS entrance. By binding to the PAS, the molecule sterically occludes the entrance, which not only prevents ACh from entering but also disrupts the AChE-induced aggregation of Aβ peptides—a critical secondary pathology in AD[1],[5].

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the kinetic data, the evaluation of these inhibitors must follow a rigorously controlled Modified Ellman's Assay coupled with Lineweaver-Burk kinetic validation [3],.

Protocol: Modified Ellman's Assay & Kinetic Validation
  • Buffer Preparation: Prepare 0.1 M Sodium phosphate buffer (pH 8.0).

    • Causality: Maintaining pH 8.0 is critical as it represents the physiological optimum for AChE activity and ensures the stability of the chromogenic reagent.

  • Enzyme-Inhibitor Pre-incubation: Incubate Electrophorus electricus AChE (EeAChE) or equine serum BChE with varying concentrations of the piperazine derivative for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Chromogenic Reagent Addition: Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Causality: DTNB acts as the reporter molecule. It reacts with thiocholine (the cleavage product of the substrate) to yield 5-thio-2-nitrobenzoate, a yellow anion that absorbs strongly at 412 nm.

  • Reaction Initiation: Add the substrate, Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI), to initiate hydrolysis.

  • Kinetic Measurement: Continuously monitor absorbance at 412 nm for 5 minutes.

    • Causality: Continuous reading captures the initial velocity ( V0​ ) within the linear range of the enzymatic reaction, preventing substrate-depletion artifacts.

  • Lineweaver-Burk Validation: Plot 1/V0​ versus 1/[S] across multiple inhibitor concentrations.

    • Causality: For piperazine-2-carboxylic acid derivatives, the resulting lines intersect at the y-axis (constant Vmax​ ) while the x-intercepts change (increasing Km​ ). This mathematical relationship self-validates that the compounds act via competitive inhibition , proving they directly compete with the substrate for the active site[3],.

Workflow Prep 1. Buffer Prep (pH 8.0 Phosphate) Incubate 2. Pre-incubation (Enzyme + Inhibitor, 15m) Prep->Incubate DTNB 3. DTNB Addition (Chromogenic Reagent) Incubate->DTNB Substrate 4. ATCI Addition (Reaction Initiation) DTNB->Substrate Read 5. Kinetic Read (Absorbance at 412 nm) Substrate->Read Analyze 6. Lineweaver-Burk (Mechanism Validation) Read->Analyze

Fig 2: Modified Ellman's assay workflow for cholinesterase kinetic evaluation.

Conclusion

For drug development professionals, piperazine-2-carboxylic acid derivatives represent a highly tunable MTDL platform. While the free carboxylic acid variants (e.g., Compound 4c) offer a safer, competitive alternative to Donepezil for AChE inhibition, the hydroxamic acid variants (e.g., Compound 7b) unlock unprecedented nanomolar potency against BChE[3]. This structural modularity provides a clear, rational pathway for developing next-generation therapeutics capable of addressing the multifaceted pathology of Alzheimer's Disease.

References

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2023). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry.[URL: https://pubmed.ncbi.nlm.nih.gov/37913584/]
  • Suganthy, N., et al. (2022). "Synthesis and in silico evaluation of 1N-methyl-1S-methyl-2-nitroethylene (NMSM) derivatives against Alzheimer disease: to understand their interacting mechanism with acetylcholinesterase." Journal of Translational Medicine.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8840830/]

Sources

Comparative

Benchmarking New Piperazine Derivatives Against Standard Antimicrobial Agents: A Comprehensive Guide

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery and validation of novel therapeutic agents. Within medicinal chemistry, the piperazine nucleus has emerged as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery and validation of novel therapeutic agents. Within medicinal chemistry, the piperazine nucleus has emerged as a "privileged scaffold" due to its conformational flexibility, protonatable nitrogen centers, and favorable pharmacokinetic properties[1].

This guide provides an objective, data-driven framework for benchmarking newly synthesized piperazine derivatives against clinical gold standards such as Ciprofloxacin and Fluconazole. By detailing the mechanistic rationale and standardizing the in vitro validation protocols, this document ensures that your benchmarking data is robust, reproducible, and ready for regulatory scrutiny.

Mechanistic Rationale: Why Piperazine?

The structural versatility of piperazine allows it to be functionalized at the N1 and N4 positions, enabling the molecule to interact with diverse cellular targets[2]. When benchmarking new derivatives, it is critical to understand the anticipated mechanism of action (MoA), as this dictates the choice of standard control agents.

  • Intracellular Targeting (Enzyme Inhibition): Many piperazine derivatives, including the fluoroquinolone antibiotic Ciprofloxacin, exert their antibacterial effects by penetrating the bacterial cell and inhibiting essential enzymes like DNA gyrase and topoisomerase IV, thereby halting DNA replication[3].

  • Membrane Disruption (Electrostatic Lysis): Quaternized piperazine polymers or derivatives bearing cationic charges interact electrostatically with the negatively charged components of microbial cell walls (e.g., lipopolysaccharides in Gram-negative bacteria). This leads to membrane depolarization, leakage of intracellular contents, and rapid cell lysis[4].

MoA P Novel Piperazine Derivatives G DNA Gyrase Inhibition P->G Intracellular Targeting M Membrane Disruption P->M Electrostatic Interaction D Halt DNA Replication G->D L Cell Lysis & Death M->L

Diagram 1: Dual antimicrobial mechanisms of action for functionalized piperazine derivatives.

Experimental Design: The Benchmarking Protocol

To objectively evaluate the potency of new piperazine compounds, laboratories must adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5].

Causality in Experimental Choices
  • Why Broth Microdilution over Disk Diffusion? While disk diffusion provides qualitative susceptibility categories, broth microdilution yields an exact quantitative Minimum Inhibitory Concentration (MIC) value[6]. This continuous data is critical during the hit-to-lead phase to establish precise Structure-Activity Relationships (SAR).

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Ca²⁺, Mg²⁺) in the media can drastically affect the binding affinity of certain drugs to bacterial targets. CAMHB standardizes these concentrations, preventing the artificial inflation or deflation of MIC values[5].

  • Why a 0.5 McFarland Standard? Standardizing the initial inoculum to approximately 1.5×108 CFU/mL prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to false-resistant readouts[6].

Step-by-Step Protocol: CLSI M07 Broth Microdilution
  • Compound Preparation: Dissolve the novel piperazine derivatives and standard agents (Ciprofloxacin for bacteria, Fluconazole for fungi) in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Serial Dilution: Prepare 2-fold serial dilutions of the test compounds in a 96-well microtiter plate using CAMHB. The concentration gradient typically ranges from 64 µg/mL down to 0.125 µg/mL[6].

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL[6].

  • Inoculation & Incubation: Dispense the inoculum into the microdilution plate containing the serially diluted compounds. Incubate the plates at 35°C ± 2°C for 16–20 hours (aerobic bacteria) or up to 48 hours for yeast[5].

  • MIC Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible microbial growth[6].

  • MBC/MFC Determination (Optional but Recommended): To determine if the compound is bactericidal/fungicidal or merely static, plate aliquots from the clear MIC wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in the initial CFU count[6].

Workflow I Inoculum Prep (0.5 McFarland) M Inoculate 96-Well Microdilution Plates I->M D 2-Fold Serial Dilution (Test & QC Drugs) D->M Inc Incubation (35°C for 16-20h) M->Inc MIC Determine MIC (No visible growth) Inc->MIC Pl Agar Plating (From clear wells) MIC->Pl MBC Determine MBC/MFC (99.9% CFU reduction) Pl->MBC

Diagram 2: Standardized CLSI M07 Broth Microdilution workflow for MIC/MBC determination.

Quantitative Benchmarking: Comparative Performance Data

When publishing or presenting benchmarking data, it is imperative to structure the results clearly. Below is a representative benchmarking table synthesizing typical performance metrics of novel piperazine derivatives against standard clinical agents[3].

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Piperazine Derivatives vs. Standard Agents

Compound / DrugStructural CharacteristicS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Primary Indication
Derivative A Halogenated Phenyl-Piperazine2.58.0>64Gram-positive antibacterial
Polymer B Quaternized Piperazine Polymer4.04.016.0Broad-spectrum / Contact-killing
Ciprofloxacin Fluoroquinolone (Standard)0.250.015>64Broad-spectrum antibacterial
Fluconazole Triazole (Standard)>64>641.0Antifungal
Data Interpretation & Insights
  • Antibacterial Efficacy: While Derivative A shows promising activity against Gram-positive S. aureus (MIC = 2.5 µg/mL), it remains less potent than the highly optimized standard, Ciprofloxacin (MIC = 0.25 µg/mL). However, novel derivatives are often benchmarked not just for absolute potency, but for efficacy against Ciprofloxacin-resistant strains (e.g., MRSA) where standard therapies fail.

  • Antifungal Efficacy: Piperazine derivatives generally exhibit weaker intrinsic antifungal activity compared to dedicated agents like Fluconazole. However, quaternized polymeric forms (Polymer B) demonstrate moderate broad-spectrum capability due to non-specific membrane disruption, making them excellent candidates for topical disinfectants or wound dressings[4].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Piperazine based antimicrobial polymers: a review Source: RSC Advances (via NIH/PMC) URL:[Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety Source: MDPI Pharmaceuticals URL:[Link]

  • Piperazine based antimicrobial polymers: a review Source: RSC Publishing URL:[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (via ResearchGate) URL:[Link]

  • Minimum Inhibitory Concentration (MIC) Testing Guidelines Source: Emery Pharma URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Piperazine Derivatives Source: World Journal of Pharmaceutical Research (AWS) URL:[Link]

Sources

Validation

A Comparative In Vivo Analysis of Novel Sigma-1 Receptor Antagonists for the Alleviation of Allodynia

Introduction: The Sigma-1 Receptor as a Prime Target for Neuropathic Pain The sigma-1 receptor (σ1R), a unique ligand-regulated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sigma-1 Receptor as a Prime Target for Neuropathic Pain

The sigma-1 receptor (σ1R), a unique ligand-regulated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling target for the development of novel analgesics.[1][2] Unlike traditional targets for pain medication, the σ1R modulates a variety of cellular signaling pathways and the function of numerous ion channels and G-protein coupled receptors involved in the establishment and maintenance of chronic pain states.[3][4] Its upregulation in the spinal cord during the induction phase of neuropathic pain further underscores its critical role in pain pathophysiology.[5] Antagonism of the σ1R has demonstrated significant promise in preclinical and clinical studies for mitigating neuropathic pain, offering a novel mechanistic approach to a condition with significant unmet medical needs.[6][7] This guide provides an in-depth, objective comparison of the in vivo anti-allodynic effects of several novel σ1R antagonists, offering supporting experimental data and methodological insights for researchers in the field.

The Evolving Landscape of σ1R Antagonists

While older compounds like haloperidol exhibit high affinity for the σ1R, their lack of selectivity has limited their therapeutic application for pain.[1] The development of highly selective σ1R antagonists represents a significant advancement in the field. This guide will focus on a comparative analysis of recently developed antagonists, with a particular focus on their in vivo efficacy in rodent models of allodynia. We will examine key compounds such as E-52862 (S1RA) , a clinically evaluated antagonist, and the novel preclinical candidates CM-304 and SI 1/28 .

Mechanism of Action: How σ1R Antagonists Attenuate Pain

The analgesic effect of σ1R antagonists is believed to stem from their ability to modulate several key processes implicated in central and peripheral sensitization. The σ1R chaperone activity influences the function of N-methyl-D-aspartate (NMDA) receptors and various ion channels.[4][8] By antagonizing the σ1R, these novel compounds can dampen the hyperexcitability of neurons that characterizes neuropathic pain. Furthermore, σ1R antagonists have been shown to prevent neuroinflammation by inhibiting the activation of microglia and astrocytes in the spinal cord.[9] There is also evidence to suggest that σ1R antagonists can enhance endogenous opioid signaling, further contributing to their analgesic properties.[4][9]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Novel_s1R_Antagonist Novel σ1R Antagonist s1R_pre σ1R Novel_s1R_Antagonist->s1R_pre Inhibition s1R_post σ1R Novel_s1R_Antagonist->s1R_post Inhibition Glutamate_Release Reduced Glutamate Release s1R_pre->Glutamate_Release Modulates NMDA NMDA Receptor s1R_post->NMDA Modulates Ca_ion Ca²⁺ Influx NMDA->Ca_ion Activates Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal Leads to Glutamate_Release->NMDA

Caption: Simplified signaling pathway of σ1R antagonists in pain modulation.

Comparative In Vivo Efficacy in Preclinical Models of Allodynia

The anti-allodynic effects of novel σ1R antagonists are typically evaluated in rodent models that mimic human neuropathic pain conditions. The most common models include the Chronic Constriction Injury (CCI) model, chemotherapy-induced peripheral neuropathy (CIPN), and the formalin test for inflammatory pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model of neuropathic pain that involves loose ligation of the sciatic nerve. This injury leads to the development of persistent mechanical and thermal allodynia in the affected paw.

  • E-52862 (S1RA) has demonstrated significant anti-allodynic effects in the CCI model.[10][11]

  • CM-304 , a selective σ1R antagonist, also produces dose- and time-dependent relief of CCI-induced allodynia.[10][11]

  • SI 1/28 , a benzylpiperazine derivative, has been shown to be more efficacious than its parent compound in alleviating mechanical allodynia in the CCI assay.[7][12]

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

CIPN is a common and debilitating side effect of many chemotherapeutic agents, such as cisplatin and oxaliplatin.

  • Both CM-304 and its less selective analog AZ-66 have been shown to dose-dependently reduce allodynia in a cisplatin-induced neuropathic pain model.[6][10][11] At higher doses, their effect was comparable to the standard analgesic gabapentin.[6]

  • E-52862 has progressed to Phase IIa clinical trials for oxaliplatin-induced peripheral neuropathy, highlighting the clinical potential of this class of drugs.[5][7]

Formalin Test

The formalin test is a model of inflammatory pain that involves the subcutaneous injection of a dilute formalin solution into the paw. This induces a biphasic pain response: an initial acute phase reflecting direct nociceptor activation, and a second, tonic phase driven by inflammatory processes and central sensitization.[13][14]

  • SI 1/28 produced dose-dependent antinociception in the formalin test, indicating its efficacy in both acute and inflammatory pain.[7][15]

  • The anti-nociceptive properties of other σ1R antagonists have also been demonstrated in this model.[15]

Quantitative Comparison of Anti-Allodynic Effects

CompoundAnimal ModelEffective Dose (i.p.)Key FindingsReference(s)
E-52862 (S1RA) CCI (Mouse)30 mg/kgSignificantly attenuated reduced paw withdrawal threshold.[10][11]
Oxaliplatin-induced Neuropathy (Human)N/A (Phase IIa)Showed promise in mitigating chemotherapy-induced neuropathy.[5][7]
Osteoarthritic Pain (Mouse)5, 10, 20 mg/kg (twice daily)Produced acute anti-allodynia and a gradual normalization of mechanical thresholds.[16]
CM-304 CCI (Mouse)10-45 mg/kgDose- and time-dependent relief of allodynia.[6][10][11]
Cisplatin-induced Neuropathy (Mouse)45 mg/kgSignificant dose-dependent anti-allodynic effects.[10][11]
SI 1/28 CCI (Mouse)10-45 mg/kgMore efficacious than its parent compound; significantly reduced allodynia.[7]
Formalin Test (Mouse)ED50: 13.2 mg/kgDose-dependent antinociception.[15]
(R/S)-RC-752 Formalin Test & Spinal Nerve LigationN/AEffectively alleviated pain in both models.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide.

Mechanical Allodynia Assessment: The von Frey Test

The von Frey test is the gold-standard for assessing mechanical allodynia in rodents.[17]

  • Habituation: Acclimate the animals to the testing environment for at least 30-60 minutes before the experiment to minimize stress-induced variability.[18][19] Place each animal in an individual observation chamber with a wire mesh floor.[17]

  • Filament Application: Apply calibrated von Frey filaments of varying forces perpendicularly to the plantar surface of the hind paw.[17][20] The "up-down" method is a common and efficient approach to determine the 50% paw withdrawal threshold.[17][20]

  • Positive Response: A positive response is characterized by a brisk withdrawal, licking, or shaking of the paw.[20]

  • Data Analysis: The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[17] For electronic von Frey apparatuses, the force at which the paw is withdrawn is automatically recorded.[20][21]

start Start habituation Habituation (30-60 min) start->habituation drug_admin Drug/Vehicle Administration habituation->drug_admin von_frey von Frey Test (Up-Down Method) drug_admin->von_frey response Paw Withdrawal? von_frey->response record_pos Record Positive Response response->record_pos Yes record_neg Record Negative Response response->record_neg No calc_threshold Calculate 50% Withdrawal Threshold record_pos->calc_threshold record_neg->calc_threshold end End calc_threshold->end

Caption: Experimental workflow for the von Frey test.

Cold Allodynia Assessment: The Acetone Test

The acetone test is used to measure sensitivity to a non-noxious cold stimulus.[22][23]

  • Acclimation: Similar to the von Frey test, acclimate the animals to individual chambers on a wire mesh floor.[22]

  • Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.[22][23]

  • Observation: Observe the animal's response for a set period (e.g., 20-30 seconds) following acetone application.[22][24]

  • Scoring: The response can be quantified by measuring the duration of paw withdrawal or by using a scoring system based on the intensity of the response (e.g., quick withdrawal, repeated flicking, licking).[24] The test is typically repeated several times with an inter-trial interval.[22]

Inflammatory Pain Assessment: The Formalin Test

This test is valuable for assessing both acute and tonic pain responses.[13][25]

  • Habituation: Place the animal in an observation chamber for at least 15-30 minutes prior to the injection.[18]

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5%) subcutaneously into the plantar surface of the hind paw.[13][26]

  • Observation and Scoring: Immediately after the injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw.[18]

  • Data Analysis: The observation period is divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.[13][14]

Conclusion and Future Directions

Novel, highly selective σ1R antagonists represent a promising new class of analgesics for the treatment of neuropathic pain and other chronic pain conditions. The in vivo data for compounds such as E-52862, CM-304, and SI 1/28 demonstrate their potent anti-allodynic effects across multiple preclinical models. Their unique mechanism of action, which involves the modulation of key pain signaling pathways and neuroinflammation, offers a significant advantage over many existing therapies.

Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the analgesic effects of these compounds. Head-to-head comparative studies with standardized protocols will be crucial for definitively establishing the relative efficacy and safety profiles of these emerging therapeutics. The continued development of σ1R antagonists holds great promise for providing much-needed relief to patients suffering from chronic pain.

References

  • The sigma-1 receptor antagonists, promising players in fighting neurop
  • Advances with the discovery and development of novel Sigma 1 receptor antagonists for the management of pain - Taylor & Francis. (2023, May 19). (URL: )
  • Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - Ovid. (2020, December 1). (URL: )
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016, September 20). (URL: )
  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC. (URL: )
  • Hind paw cold allodynia (Acetone Evapor
  • Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed. (2023, July 15). (URL: )
  • Investigational sigma-1 receptor antagonists for the tre
  • 2.10. Paw Cold Allodynia (Acetone Drop Test) - Bio-protocol. (URL: )
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI. (2022, January 6). (URL: )
  • Formalin Murine Model of Pain - PMC - NIH. (URL: )
  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (URL: )
  • Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain - MDPI. (2023, July 5). (URL: )
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodul
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple. (2022, January 6). (URL: )
  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. (URL: )
  • Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - Frontiers. (2019, June 14). (URL: )
  • Application Notes and Protocols for the Formalin-Induced Inflammatory Pain Model and the Use of Morazone - Benchchem. (URL: )
  • Experimental protocol of nociception induced by formalin test in mice...
  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - MDPI. (2025, May 9). (URL: )
  • The formalin test in mice: dissociation between inflammatory and non-inflamm
  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. (2021, January 14). (URL: )
  • Protocol for Electronic von Frey V.1. (2020, July 7). (URL: )
  • Sigma-1 receptor as an emerging target for painful diabetic neurop
  • Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - Frontiers. (2019, June 11). (URL: )
  • Sigma-1 receptors control immune-driven peripheral opioid analgesia during inflammation in mice | PNAS. (2017, July 17). (URL: )
  • How to conduct Von Frey Test? - BioMed. (2025, December 15). (URL: )
  • Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC. (2019, June 14). (URL: )
  • Formalin-Induced Neuropathic Pain in Mice - Liberty University. (URL: )
  • Methods Used to Evaluate Pain Behaviors in Rodents - PMC. (URL: )
  • Acetone drop method, Cold allodynia, Paclitaxel, Radiant heat, Tail immersion, Thermal hyperalgesia - JCDR. (URL: )
  • New Developments: Innovative Cold Pain Testing Methods. (2024, July 16). (URL: )
  • E-52862 - Wikipedia. (URL: )
  • TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy | Brain | Oxford Academic. (2023, February 15). (URL: )
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PubMed. (2022, January 6). (URL: )
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC. (URL: )
  • Effect of repeated administration of E-52862 on cold allodynia in a...
  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy | ACS Pharmacology & Translational Science. (2024, July 18). (URL: )
  • The σ1 receptor antagonist E‐52862 produces both acute anti‐allodynia...

Sources

Comparative

Cytotoxicity Profiling of Benzylpiperazine Derivatives: A Comparative Guide Across Cellular Models

As drug development professionals and toxicologists, we frequently encounter benzylpiperazine (BZP) and its derivatives in two distinct contexts: as illicit psychoactive designer drugs with severe toxicological profiles,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists, we frequently encounter benzylpiperazine (BZP) and its derivatives in two distinct contexts: as illicit psychoactive designer drugs with severe toxicological profiles, and as highly tunable pharmacophores for novel anti-Alzheimer’s and anti-cancer therapeutics.

This guide provides an objective, data-driven comparison of the cytotoxicity of BZP derivatives across various cell lines. By dissecting the mechanistic pathways and establishing self-validating experimental protocols, we aim to equip researchers with the foundational logic required to screen these compounds effectively.

Comparative Cytotoxicity: The Dual Nature of Piperazine Scaffolds

The cytotoxicity of benzylpiperazine derivatives is highly dependent on structural substitutions (e.g., halogenation) and the specific metabolic or receptor profile of the target cell line.

In illicit contexts, compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) act as non-selective serotonin receptor agonists, exhibiting profound neurotoxicity and cardiotoxicity 1. Conversely, rationally designed BZP hybrids—such as donepezil-like multi-target agents—demonstrate excellent biocompatibility, preserving neuronal viability while inhibiting acetylcholinesterase (AChE) [[2]](). In oncology, conjugating BZP with natural products like alepterolic acid yields potent, targeted apoptosis in breast cancer models [[3]]().

Quantitative Cytotoxicity Summary
Compound / DerivativeTarget Cell LineTissue OriginAssayIC₅₀ / EC₅₀Application Context
TFMPP SH-SY5YHuman NeuroblastomaMTT~19 µMDesigner Drug Toxicity
TFMPP H9c2Rat CardiomyoblastMTT~59.6 µMDesigner Drug Toxicity
BZP SH-SY5YHuman NeuroblastomaMTT~161 µMDesigner Drug Toxicity
Compound 6p (Alepterolic acid-BZP)MCF-7Human Breast CancerSRB8.31 µMAnti-Cancer Agent
Compound 12 (Donepezil-BZP hybrid)HepG2 / SH-SY5YHepatocyte / NeuronMTT>100 µMAnti-Alzheimer's Drug

Data synthesized from comparative toxicological and pharmacological screenings.243

Mechanistic Causality of Piperazine-Induced Cytotoxicity

To design effective screening assays, we must first understand how these molecules induce cell death. The cytotoxicity of halogenated derivatives like TFMPP is primarily driven by the disruption of intracellular calcium (Ca²⁺) homeostasis and subsequent mitochondrial impairment 5.

When evaluating these compounds in SH-SY5Y cells, it is critical to use differentiated cells. Differentiation induces a mature dopaminergic/serotonergic neuronal phenotype, expressing the specific transporters (DAT, SERT) that BZP derivatives target. Upon entry, these compounds trigger a massive influx of Ca²⁺, leading to mitochondrial hyperpolarization, ATP depletion, and the activation of the Bax/Bcl-2 apoptotic cascade 35.

Pathway BZP Benzylpiperazine Derivatives Receptor 5-HT / Dopamine Transporters BZP->Receptor Receptor binding Ca2 Intracellular Ca2+ Overload BZP->Ca2 Cellular entry Receptor->Ca2 Signaling cascade Mito Mitochondrial Hyperpolarization Ca2->Mito Ca2+ influx ATP ATP Depletion & ROS Generation Mito->ATP Metabolic collapse Apoptosis Caspase Activation & Apoptosis ATP->Apoptosis Execution phase

Mechanistic pathway of benzylpiperazine derivative-induced cytotoxicity.

Self-Validating Experimental Protocols

A robust toxicological screening cannot rely on a single viability metric. Because BZP derivatives simultaneously impact mitochondrial respiration and lysosomal integrity, a self-validating system utilizing orthogonal assays is mandatory.

We employ a dual-assay approach: the MTT Assay (measuring mitochondrial succinate dehydrogenase activity) and the Neutral Red (NR) Uptake Assay (measuring lysosomal pH gradients) [[4]](). If a compound shows high toxicity in MTT but low toxicity in NR, it indicates specific mitochondrial uncoupling rather than generalized membrane lysis.

Step-by-Step Methodology: Multi-Parametric Cytotoxicity Workflow

Step 1: Cell Culture & Differentiation

  • Seed SH-SY5Y or HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Causality Check: For SH-SY5Y, differentiate cells using 10 µM Retinoic Acid (RA) for 5 days prior to treatment. This ensures the expression of relevant monoamine transporters, preventing false-negative resistance to BZP derivatives 5.

Step 2: Compound Preparation & Treatment

  • Dissolve BZP derivatives in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Treat cells with a logarithmic concentration gradient (e.g., 1, 10, 50, 100, 500, 1000 µM) for 24 hours.

Step 3A: MTT Reduction Assay (Mitochondrial Integrity)

  • Remove media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3 hours at 37°C.

  • Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Read absorbance at 570 nm.

Step 3B: Neutral Red Uptake (Lysosomal Integrity)

  • In a parallel plate, replace media with 100 µL of Neutral Red medium (40 µg/mL). Incubate for 2 hours.

  • Wash cells with PBS, then extract the incorporated dye using an ethanol/acetic acid solution (50%/1%).

  • Read absorbance at 540 nm.

Workflow Culture 1. Cell Culture (HepG2, SH-SY5Y) Treatment 2. Drug Treatment (0 - 1000 µM, 24h) Culture->Treatment Seed & differentiate MTT 3A. MTT Assay (Mitochondrial Metabolism) Treatment->MTT Parallel plate A NR 3B. Neutral Red Uptake (Lysosomal Integrity) Treatment->NR Parallel plate B Analysis 4. Multi-parametric Data Analysis (IC50) MTT->Analysis Absorbance 570nm NR->Analysis Absorbance 540nm

Self-validating experimental workflow for multi-parametric cytotoxicity screening.

Conclusion

The rational design of benzylpiperazine derivatives requires a rigorous understanding of their cytotoxic boundaries. While illicit halogenated derivatives like TFMPP are highly toxic to cardiomyoblasts and neuroblastomas via calcium-mediated apoptosis, strategic substitutions (such as donepezil-hybrids) can completely abrogate this toxicity, yielding safe profiles (IC₅₀ > 100 µM) suitable for neurodegenerative therapies. By employing orthogonal, self-validating assays on phenotypically accurate cell lines, researchers can confidently map the therapeutic windows of novel piperazine scaffolds.

References

  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. CORE. Available at:[Link]

  • Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. ResearchGate. Available at:[Link]

  • Gurdal, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Bentham Science Publishers. Available at:[Link]

  • Ribaudo, G., et al. (2022). Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease. PubMed. Available at:[Link]

  • Kukuła-Koch, W., et al. (2019). Piperazine derivatives as dangerous abused compounds. Srce.hr. Available at:[Link]

  • Wang, Y., et al. (2025). Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. ResearchGate. Available at:[Link]

Sources

Validation

Evaluating the selectivity of piperazine derivatives for AChE over BChE

Evaluating the Selectivity of Piperazine Derivatives for AChE over BChE: A Comparative Guide The Cholinergic Rationale and Piperazine as a Privileged Scaffold In the landscape of neurodegenerative drug discovery, the cho...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Selectivity of Piperazine Derivatives for AChE over BChE: A Comparative Guide

The Cholinergic Rationale and Piperazine as a Privileged Scaffold

In the landscape of neurodegenerative drug discovery, the cholinergic hypothesis remains a cornerstone for the symptomatic management of Alzheimer's disease (AD). A critical parameter in developing new therapeutics is the selective inhibition of Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE). While AChE is the primary enzyme responsible for acetylcholine (ACh) hydrolysis at synaptic clefts, BChE acts as a co-regulator, predominantly found in glial cells and peripheral tissues[1].

High AChE selectivity (mimicking the profile of the clinical standard Donepezil) is often desired to minimize peripheral cholinergic side effects. However, dual inhibition is sometimes explored for late-stage AD when BChE expression is upregulated[2].

Piperazine derivatives have emerged as highly tunable pharmacophores in this domain. The piperazine ring imparts essential rigidity, enhances aqueous solubility, and acts as a basic center that effectively mimics the N-benzylpiperidine moiety of Donepezil[3]. This structural geometry allows the molecule to span the narrow gorge of the AChE enzyme, simultaneously interacting with the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[4].

Pathway ACh Acetylcholine (ACh) AChE AChE Enzyme (Synaptic Cleft) ACh->AChE Binds BChE BChE Enzyme (Glial Cells/Plasma) ACh->BChE Binds Products Choline + Acetate AChE->Products Hydrolysis BChE->Products Hydrolysis Pip Piperazine Derivatives (e.g., Donepezil Hybrids) CAS Catalytic Active Site (CAS) Pip->CAS Competitive Block PAS Peripheral Anionic Site (PAS) Pip->PAS Steric Hindrance CAS->AChE PAS->AChE

Mechanism of AChE/BChE inhibition by piperazine derivatives targeting CAS and PAS.

Comparative Selectivity Profiling

To objectively evaluate the performance of novel piperazine derivatives, we must benchmark their half-maximal inhibitory concentrations (IC50) and Selectivity Indices (SI = BChE IC50 / AChE IC50) against clinical standards. The data below synthesizes recent experimental findings across different piperazine hybrid classes.

Table 1: Comparative AChE vs. BChE Inhibitory Activity

Compound Class / Specific AnalogAChE IC50 (µM)BChE IC50 (µM)Selectivity ProfileReference
Donepezil (Clinical Standard) 0.0145.38~384 (Highly AChE Selective)[3]
Thiazole-Piperazine Sulphonamide (8g) 2.14>50.0>23 (AChE Selective)[5]
N-methyl-piperazine chalcone (2b) 2.26>10.05.92 (AChE Selective)[2]
Ferulic acid-piperazine (7c) 3.11Weak (~48% at 20µM)AChE Selective[1]
Donepezil-chalcone piperazine hybrid (8b) 1.461.040.71 (Dual Inhibitor)[6]

Causality in Structural Design: The data illustrates that modifying the substituents on the piperazine ring strictly dictates the selectivity profile. For instance, thiazole-piperazine sulphonamides exhibit strong AChE selectivity by forming stable hydrogen bonds and π-π stacking interactions specifically within the AChE PAS, which differs structurally from the wider BChE entrance gorge[5]. Conversely, bulkier donepezil-chalcone hybrids tend to exhibit dual inhibition, which can be advantageous for multi-target-directed ligand (MTDL) strategies aimed at late-stage AD[6].

Experimental Methodologies

To ensure reproducibility and scientific rigor, the evaluation of these derivatives relies on self-validating experimental protocols. As an application scientist, it is critical not just to follow steps, but to engineer controls that validate the assay's integrity in real-time.

Protocol 1: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

Rationale: Ellman's method is the gold standard for quantifying cholinesterase activity. It relies on the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate. A self-validating system requires running a blank (buffer + DTNB + substrate without enzyme) to account for spontaneous substrate hydrolysis, and a positive control (Donepezil) to validate enzyme viability[7].

Step-by-Step Workflow:

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperazine derivatives in DMSO. Crucial: Ensure the final assay concentration of DMSO is <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (e.g., Electrophorus electricus, 0.22 U/mL) or BChE (equine serum). Incubate at 25°C for 15 minutes. Why? This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competitive substrate is introduced.

  • Colorimetric Reagent: Add 10 µL of 0.01 M DTNB to all wells.

  • Initiation: Add 10 µL of 0.075 M ATCI (for AChE) or BTCI (for BChE) to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader continuously for 5 minutes to capture the linear velocity phase.

  • Data Processing: Calculate the IC50 using non-linear regression by plotting log(inhibitor concentration) vs. normalized % inhibition.

Workflow Step1 1. Enzyme + Inhibitor Pre-incubation (15 min) Step2 2. Add DTNB (Color Reagent) Step1->Step2 Step3 3. Add Substrate (ATCI or BTCI) Step2->Step3 Step4 4. Thiocholine Release + DTNB Reaction Step3->Step4 Step5 5. Absorbance Measurement (412 nm) Step4->Step5

Step-by-step workflow of the modified Ellman's colorimetric assay for cholinesterases.

Protocol 2: In Silico Molecular Docking Validation

Rationale: In vitro data must be corroborated by structural biology to confirm the binding mode. Docking into human AChE (e.g., PDB ID: 4EY7) and BChE elucidates the molecular basis of selectivity[4]. Step-by-Step Workflow:

  • Protein Preparation: Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Generation: Center the grid box on the co-crystallized donepezil ligand to encompass both CAS (Trp86, Glu202) and PAS (Tyr72, Tyr286, Trp286).

  • Validation (Self-Correction): Re-dock the native ligand. The protocol is considered self-validating only if the Root Mean Square Deviation (RMSD) between the docked and crystallographic pose is < 2.0 Å[5].

  • Ligand Docking: Dock the piperazine derivatives using a Lamarckian Genetic Algorithm. Analyze the binding free energy (ΔG) to confirm whether the piperazine core successfully bridges the CAS and PAS.

Conclusion

Piperazine derivatives offer a highly versatile platform for developing selective AChE inhibitors. By meticulously analyzing IC50 values and employing rigorous, self-validating biochemical and computational protocols, researchers can fine-tune the steric and electronic properties of these molecules. The ultimate goal is to achieve the optimal balance between efficacy and safety, tailoring the selectivity profile to specific stages of Alzheimer's disease progression.

References

  • [4] Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. National Institutes of Health (NIH). 4

  • [2] Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. 2

  • [5] Design, Synthesis, Characterization and In Vitro Evaluation of Anticholinesterase and Antioxidant Activities of Thiazole-Piperazine Sulphonamide Hybrids. National Institutes of Health (NIH). 5

  • [1] Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. American Chemical Society (ACS). 1

  • [7] Synthesis of new piperazine compounds and investigation of their anticholinesterase effects. DergiPark. 7

  • [3] Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers.3

  • [6] Novel donepezil-chalcone including pyridine, piperazine, phenylamide skeleton hybrids as potential multifunctional anti-Alzheimer's agents. ResearchGate. 6

Sources

Comparative

Pharmacokinetic differences between BZP and its metabolites

Pharmacokinetic Profiling and Comparative Analysis of 1-Benzylpiperazine (BZP) and Its Primary Metabolites Introduction 1-Benzylpiperazine (BZP) is a synthetic piperazine derivative that acts as a central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling and Comparative Analysis of 1-Benzylpiperazine (BZP) and Its Primary Metabolites

Introduction 1-Benzylpiperazine (BZP) is a synthetic piperazine derivative that acts as a central nervous system stimulant. Originally developed as an antiparasitic and later investigated as an antidepressant, it is now widely monitored in forensic and clinical toxicology due to its widespread use as a designer drug[1]. For drug development professionals and forensic toxicologists, distinguishing the pharmacokinetic (PK) profile of the parent compound from its biotransformed metabolites—specifically 4-hydroxy-BZP (p-OH-BZP) and 3-hydroxy-BZP (m-OH-BZP)—is essential for accurate detection, toxicological assessment, and understanding species-dependent metabolic clearance.

Mechanistic Pathways of BZP Metabolism

BZP undergoes extensive hepatic biotransformation before renal excretion. The metabolic cascade is divided into two primary phases:

  • Phase I (Hydroxylation): Cytochrome P450 isoenzymes, predominantly CYP2D6, CYP1A2, and CYP3A4, catalyze the hydroxylation of the aromatic ring[2]. This yields two primary positional isomers: 4-OH-BZP (the major metabolite in urine) and 3-OH-BZP (the minor metabolite in urine).

  • Phase II (Conjugation): The hydroxylated metabolites are highly reactive and undergo rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGT) and Sulfotransferases (SULT). This biotransformation increases their hydrophilicity, facilitating rapid renal clearance[3].

MetabolicPathway BZP 1-Benzylpiperazine (BZP) pOH 4-OH-BZP (p-OH-BZP) BZP->pOH CYP2D6, CYP1A2, CYP3A4 mOH 3-OH-BZP (m-OH-BZP) BZP->mOH CYP2D6, CYP1A2, CYP3A4 Gluc Glucuronide & Sulfate Conjugates pOH->Gluc UGT / SULT mOH->Gluc UGT / SULT

Fig 1. Phase I and Phase II metabolic pathways of BZP highlighting enzymatic biotransformation.

Comparative Pharmacokinetics: Parent vs. Metabolites

The pharmacokinetic behavior of BZP differs drastically from its metabolites due to the rapid systemic clearance of the hydroxylated forms. In controlled human studies following a 200 mg oral dose, the parent drug demonstrates a moderate elimination half-life ( t1/2​ ) of 5.5 hours and a clearance rate ( Cl/F ) of 99 L/h[4].

Conversely, the plasma concentrations of 4-OH-BZP and 3-OH-BZP remain exceedingly low. Peak plasma concentrations ( Cmax​ ) for 4-OH-BZP and 3-OH-BZP are merely 7 ng/mL and 13 ng/mL, respectively, compared to 262 ng/mL for the parent BZP[4].

Quantitative Pharmacokinetic Summary (Human Plasma, 200 mg Oral Dose)

Pharmacokinetic Parameter1-Benzylpiperazine (BZP)4-OH-BZP (p-OH-BZP)3-OH-BZP (m-OH-BZP)
Cmax​ (ng/mL) 262713
Tmax​ (min) 756075
AUC (min·ng/mL) 212,0001,9406,600
t1/2​ (h) 5.5N/AN/A
Clearance ( Cl/F , L/h) 99N/AN/A

*Note: Half-life and clearance for free metabolites in plasma are difficult to model accurately due to rapid Phase II conjugation.

Expert Insight: The Plasma vs. Urine Discrepancy While 3-OH-BZP shows a slightly higher Cmax​ in human plasma[4], 5 demonstrate that 4-OH-BZP is actually the predominant metabolite excreted in urine[5]. Following a 5 mg/kg dose in rats, approximately 25% of the dose is excreted as 4-OH-BZP within 48 hours (mostly as a glucuronide conjugate), compared to only 2% for 3-OH-BZP[5]. This indicates that 4-OH-BZP undergoes Phase II conjugation and renal excretion at a significantly faster rate than 3-OH-BZP, explaining its lower steady-state concentration in plasma but massive accumulation in urine. Therefore, 4-OH-BZP is the most robust biomarker for forensic urinalysis [1].

Experimental Protocols for PK Profiling (LC-ESI-MS/MS)

To accurately quantify BZP and its metabolites, researchers must account for the high degree of glucuronidation. Direct analysis of plasma or urine will severely underestimate metabolite concentrations. The following self-validating protocol ensures total drug recovery by employing enzymatic hydrolysis prior to Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Sample Aliquoting & Internal Standard Addition: Aliquot 100 µL of plasma or urine. Immediately spike with a deuterated internal standard (e.g., BZP-d7).

    • Causality (Self-Validating System): Adding the Internal Standard before any sample manipulation ensures that any downstream losses during extraction or ionization suppression are mathematically corrected, establishing a closed, self-validating loop for quantification.

  • Enzymatic Hydrolysis: Add 50 µL of β -glucuronidase/arylsulfatase enzyme buffer and incubate at 37°C for 2 hours.

    • Causality: Because ~50% of 4-OH-BZP exists as a glucuronide conjugate[5], this step cleaves the conjugate, reverting it to free 4-OH-BZP for accurate LC-MS/MS quantification.

  • Solid-Phase Extraction (SPE): Load the hydrolyzed sample onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 2% formic acid, followed by methanol. Elute with 5% ammonium hydroxide in methanol.

    • Causality: BZP and its metabolites are basic amines. The MCX cartridge retains these basic compounds via strong ionic interactions while acidic and neutral matrix interferents are washed away, drastically reducing matrix effects and improving signal-to-noise ratios.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-ESI-MS/MS Analysis: Inject onto a C18 reversed-phase column. Utilize Electrospray Ionization (ESI) in positive mode. Monitor via Multiple Reaction Monitoring (MRM) transitions (e.g., BZP m/z 177 91)[6].

Workflow S1 1. Sample Collection & Spiking (IS) S2 2. Enzymatic Hydrolysis (β-glucuronidase) S1->S2 S3 3. Solid-Phase Extraction (Mixed-mode Cation Exchange) S2->S3 S4 4. LC Separation (C18 Column, Gradient) S3->S4 S5 5. ESI-MS/MS Detection (MRM Mode) S4->S5 S6 6. PK Parameter Calculation (Non-compartmental) S5->S6

Fig 2. Validated LC-ESI-MS/MS experimental workflow for quantifying BZP and its metabolites.

Conclusion

The pharmacokinetic profile of BZP is characterized by a moderate half-life and high plasma concentrations, whereas its primary metabolites, 4-OH-BZP and 3-OH-BZP, exhibit minimal plasma accumulation due to rapid Phase II conjugation and renal clearance[4]. For clinical and forensic applications, analytical workflows must incorporate enzymatic hydrolysis to accurately capture the total metabolic output, particularly the robust 4-OH-BZP biomarker in urine[5].

References

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants Source: Forensic Science International (via NIH) URL:[Link]

  • Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat Source: Journal of Analytical Toxicology (via NIH) URL:[Link]

  • BZP/piperazines drug profile Source: The European Union Drugs Agency (EUDA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl piperazine-2-carboxylate proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of Benzyl Piperazine-2-Carboxylate As an intermediate frequently utilized in drug development and organic synthesis, benzyl piperazine-2-carboxylate requires stringen...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of Benzyl Piperazine-2-Carboxylate

As an intermediate frequently utilized in drug development and organic synthesis, benzyl piperazine-2-carboxylate requires stringent lifecycle management. Like many piperazine derivatives, this compound exhibits basic (amine) properties and acts as a potential skin, eye, and respiratory irritant[1]. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to properly characterize, segregate, and dispose of this material to ensure environmental compliance and laboratory safety[2].

This guide outlines the self-validating protocols for the safe operational handling and disposal of benzyl piperazine-2-carboxylate waste streams.

Physicochemical Profiling & Waste Characterization

Before initiating disposal, it is critical to understand the causality behind experimental waste management choices. The chemical nature of the waste dictates its compatibility, container selection, and ultimate treatment pathway.

Table 1: Waste Profiling and Handling Rationale

ParameterClassification / GuidanceMechanistic Rationale
Chemical Class Secondary Amine / Organic EsterAmines are basic and nucleophilic. They can react exothermically with strong acids, oxidizers, and reactive alkylating agents.
RCRA Status Unlisted Hazardous WasteWhile not explicitly P- or U-listed, it must be managed as hazardous waste due to potential characteristic toxicity or when mixed with listed solvents[3].
Container Compatibility High-Density Polyethylene (HDPE) or GlassAvoid metal containers if the waste is in an aqueous basic solution, as amines can promote the corrosion of certain metals over time[4].
Primary Hazards Irritant / SensitizerDirect contact can cause sensitization dermatitis[1]. Requires handling inside a certified chemical fume hood with appropriate PPE.

Waste Segregation and Workflow Visualization

To prevent incompatible chemical reactions (e.g., heat generation, off-gassing) in the waste stream, benzyl piperazine-2-carboxylate must be strictly segregated from acidic wastes, heavy metals, and strong oxidizing agents[5].

WasteFlow Start Generate Benzyl Piperazine- 2-Carboxylate Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Compatible Verify Compatibility (Isolate from Acids/Oxidizers) Solid->Compatible Liquid->Compatible Labeling Label: 'Hazardous Waste' + Full Chemical Name + Date Compatible->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA EHS EHS Pickup & Final RCRA Disposal SAA->EHS

Workflow for the segregation, labeling, and disposal of piperazine-derivative hazardous waste.

Step-by-Step Disposal Methodologies

The following procedures establish a closed-loop system for waste management, ensuring that from the moment of generation to final Environmental Health and Safety (EHS) transfer, the material is fully contained and compliant.

Phase 1: Point-of-Generation Containment
  • Select the Receptacle: Choose a chemically compatible container (e.g., a glass carboy for organic solvent mixtures or a wide-mouth HDPE jar for solid powder waste). Ensure the container is clean and free of incompatible residues[4].

  • Transfer the Waste: Using a safety funnel that closes and seals, transfer the benzyl piperazine-2-carboxylate solution or solid into the container[3]. Do not leave funnels open, as open containers are a primary EPA violation and allow for the evaporation of harmful volatile organic compounds (VOCs)[3].

  • Seal the Container: The container must remain tightly capped at all times unless actively adding or removing waste[4].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Apply Regulatory Labeling: Immediately upon adding the first drop of waste, affix a label clearly stating "HAZARDOUS WASTE"[4].

  • Detail the Contents: Write "Benzyl piperazine-2-carboxylate" and list any associated solvents (e.g., "Dichloromethane 90%, Benzyl piperazine-2-carboxylate 10%"). Do not use chemical formulas or shorthand abbreviations[5].

  • Date the Container: Record the accumulation start date on the label[4].

  • Secondary Containment: Place the sealed waste container inside a secondary containment tray within the designated SAA. This ensures that if the primary container fails, the chemical is isolated and does not contaminate the laboratory environment[6].

Phase 3: Empty Container Decontamination

Chemical containers that have been emptied of benzyl piperazine-2-carboxylate by normal methods require specific handling before they can be discarded.

  • Residual Assessment: Ensure the container is completely drained of all flowable liquid or loose powder[7].

  • Solvent Rinsing: For non-acutely toxic organics, the container should be triple-rinsed with a suitable, compatible solvent (e.g., a small amount of methanol or acetone)[8].

  • Rinsate Disposal: Collect all rinsate and add it to the liquid hazardous waste stream, as it now contains trace amounts of the piperazine derivative[8].

  • Defacing: Once air-dried in a ventilated chemical fume hood, completely remove or permanently deface all original manufacturer labels before disposing of the glass or plastic as standard solid waste[8].

Phase 4: EHS Transfer
  • Monitor Time Limits: Under federal regulations, waste must be removed by a Hazardous Waste Professional within a specific timeframe (typically no greater than 6 months from the accumulation start date, depending on generator status)[5].

  • Initiate Pickup: Submit a waste pickup request to your institution's EHS or Radiological and Environmental Management (REM) department[3]. Never attempt to neutralize, drain-dispose, or evaporate organic amine waste to save money or time[5][8].

References

  • Smooth-On, Inc.
  • Ted Pella, Inc. "Safety Data Sheet Product No. 813-504, 813-505 PELCO® Fast Cure Hardener". tedpella.com.
  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%". coleparmer.com.
  • Purdue University. "Hazardous Waste Disposal Guidelines". pfw.edu.
  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures". uchicago.edu.
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". northwestern.edu.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals". purdue.edu.

Sources

Handling

Personal protective equipment for handling Benzyl piperazine-2-carboxylate

A Comprehensive Guide to the Safe Handling of Benzyl piperazine-2-carboxylate This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Handling of Benzyl piperazine-2-carboxylate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl piperazine-2-carboxylate. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Identification and Risk Assessment: Understanding the Threat

Based on data from closely related piperazine compounds, Benzyl piperazine-2-carboxylate is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The expected health effects include:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

A comprehensive risk assessment should be performed before handling this compound, taking into account the quantities being used, the nature of the experimental procedures, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling Benzyl piperazine-2-carboxylate. The following table summarizes the minimum PPE requirements.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashes.[2][4]To prevent eye contact with the chemical, which can cause serious irritation.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[5][6] Lab Coat: A fully buttoned laboratory coat.To prevent skin contact, which can lead to irritation.
Respiratory Protection In cases of insufficient ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[5][7]To prevent the inhalation of dust or aerosols that may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Benzyl piperazine-2-carboxylate is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

  • Keep the container tightly closed and clearly labeled.[2][3]

Handling and Experimental Use
  • All handling of solid Benzyl piperazine-2-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4][7]

  • Use dedicated spatulas and weighing boats for transferring the chemical.

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

Emergency Procedures: A Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]

Spill Response

The following diagram outlines the procedural workflow for responding to a spill of Benzyl piperazine-2-carboxylate.

Spill_Response_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Waste Place waste in a labeled, sealed container Decontaminate->Waste Dispose Dispose of as hazardous waste Waste->Dispose

Caption: Workflow for a chemical spill response.

Disposal Plan: Environmental Responsibility

The disposal of Benzyl piperazine-2-carboxylate and any contaminated materials must be handled in accordance with all federal, state, and local regulations.

  • Waste Segregation: Unused chemical and contaminated materials should be segregated as non-halogenated organic waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the full chemical name.[6]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor. Do not dispose of this chemical down the drain.[3][6]

References

  • Neogen. (2021). Benzylpiperazine Forensic, Kit, Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet for Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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